3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-2-bromo-5-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O2S/c7-6-4(9)1-3(8)2-5(6)13(10,11)12/h1-2H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZGJJSOSFBJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
This technical guide provides a comprehensive framework for the structural elucidation of 3-amino-2-bromo-5-chlorobenzene-1-sulfonamide, a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. The methodologies detailed herein are designed to provide a self-validating system, ensuring the highest degree of scientific integrity from initial synthesis to final structural confirmation. This document will explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction
Substituted benzenesulfonamides are a cornerstone in medicinal chemistry, forming the pharmacophore for a wide array of therapeutic agents.[1][2] The precise arrangement of substituents on the aromatic ring is critical to their biological activity, dictating interactions with target enzymes and receptors.[2][3] Therefore, unambiguous structure determination is a non-negotiable prerequisite for any further investigation or development.
This guide uses this compound as a case study to demonstrate a logical and robust workflow for structure elucidation. The compound's molecular formula is C₆H₆BrClN₂O₂S.[4] We will proceed from a proposed synthesis through a multi-pronged analytical approach, culminating in definitive structural proof.
Part 1: Proposed Synthesis and Purification
A logical synthesis is the first step in understanding the potential structure of a novel compound. A plausible route for the target compound starts from 2-bromo-5-chloroaniline. This approach provides a clear rationale for the expected connectivity of the substituents.
Experimental Protocol: Synthesis
-
Chlorosulfonation of 2-bromo-5-chloroaniline: 2-bromo-5-chloroaniline is reacted with chlorosulfonic acid at a controlled temperature (e.g., 0-5 °C) to introduce the sulfonyl chloride group. The electrophilic chlorosulfonic acid will add to the aromatic ring, with the position directed by the existing substituents.
-
Amination: The resulting 3-amino-2-bromo-5-chlorobenzene-1-sulfonyl chloride is then carefully reacted with aqueous ammonia. This nucleophilic substitution reaction replaces the chloride on the sulfonyl group with an amino group to form the desired sulfonamide.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid suitable for analysis. Phase purity can be confirmed using Powder X-ray Diffraction (PXRD).[5]
Logical Flow of Synthesis
Caption: Proposed synthetic workflow for this compound.
Part 2: Spectroscopic Characterization
A combination of spectroscopic techniques is employed to piece together the molecular structure. Each method provides unique and complementary information.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which offers the first confirmation of the elemental composition and clues about the molecule's construction.
-
Expertise & Experience: For sulfonamides, Electrospray Ionization (ESI) is a soft ionization technique that typically yields an abundant protonated molecule ([M+H]⁺), confirming the molecular weight.[6] Tandem MS (MS/MS) is crucial for observing characteristic fragmentation patterns. A key fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), a loss of 64 Da.[7] The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion.
| Ion | Expected m/z (for ³⁵Cl, ⁷⁹Br) | Notes |
| [M+H]⁺ | 284.9 | Isotopic pattern will show contributions from ³⁷Cl, ⁸¹Br. |
| [M+H - SO₂]⁺ | 220.9 | Characteristic fragmentation of aromatic sulfonamides.[7] |
| Other Fragments | Varies | Potential loss of NH₃ or halogens. |
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatography: The sample is injected into a liquid chromatography system to ensure analysis of a pure compound.
-
Mass Analysis: The eluent is directed to an ESI-MS system. Full scan mode is used to identify the protonated molecular ion.
-
Tandem MS: A product ion scan is performed on the [M+H]⁺ ion to induce fragmentation and record the resulting fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expertise & Experience: The key is to look for the characteristic vibrations of the sulfonamide and amino groups. The sulfonamide group exhibits strong, distinct asymmetric and symmetric stretching bands for the S=O bonds.[5] The N-H bonds of both the primary amine and the sulfonamide will also show characteristic stretching and bending vibrations.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| -NH₂ (amine) | N-H Stretch (asym/sym) | 3450 - 3300 |
| -SO₂NH₂ | N-H Stretch | 3350 - 3150 |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| -NH₂ (amine) | N-H Bend (scissoring) | 1640 - 1600 |
| Aromatic C=C | C=C Stretch | 1600 - 1450 |
| -SO₂NH₂ | S=O Stretch (asym) | 1350 - 1310 |
| -SO₂NH₂ | S=O Stretch (sym) | 1160 - 1140 |
| C-Br | C-Br Stretch | 700 - 500 |
| C-Cl | C-Cl Stretch | 800 - 600 |
Note: These are typical ranges and can be influenced by the electronic environment.[5][8]
-
Sample Preparation: A small amount of the solid, dry sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D experiments is required for an unambiguous assignment.
-
Expertise & Experience: The substitution pattern on the benzene ring—penta-substituted with only two remaining protons—will lead to a simple ¹H NMR spectrum. The key is to use 2D NMR techniques like HSQC and HMBC to connect these protons to their directly attached carbons and then to neighboring quaternary carbons, respectively. This allows for the complete assembly of the aromatic core.
-
¹H NMR: The two aromatic protons are expected to appear as two distinct singlets (or very narrow doublets with a small ⁴J coupling) due to their isolation from each other. The chemical shifts will be influenced by the surrounding electron-donating (-NH₂) and electron-withdrawing (-SO₂NH₂, -Br, -Cl) groups. The amine (-NH₂) and sulfonamide (-SO₂NH₂) protons will appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: Six distinct aromatic carbon signals are expected. Chemical shifts can be estimated based on data from similar substituted anilines.[9][10][11][12] DEPT-135 or an edited HSQC experiment will distinguish between CH carbons and quaternary carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[13] This will definitively link the two aromatic proton signals to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for mapping the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[13][14] By observing the correlations from the two aromatic protons to the neighboring quaternary (non-protonated) carbons, the entire substitution pattern can be pieced together.
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An In-Depth Technical Guide to 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide (CAS No. 1340319-74-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and synthetic organic chemistry. This guide moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.
Molecular Identity and Physicochemical Properties
This compound is a polysubstituted benzene derivative featuring an amino group, a bromine atom, a chlorine atom, and a sulfonamide group. This unique combination of functional groups imparts a specific set of electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 1340319-74-5 | [1][2] |
| Molecular Formula | C₆H₆BrClN₂O₂S | [3][4] |
| Molecular Weight | 285.55 g/mol | [2][4] |
| IUPAC Name | 3-amino-2-bromo-5-chlorobenzenesulfonamide | [3] |
| Predicted XlogP | 1.1 | [4] |
| Appearance | Solid (predicted) | |
| Purity | Min. 95% (as offered by suppliers) | [2] |
Proposed Synthesis Pathway
While a specific, peer-reviewed synthesis protocol for this compound is not currently available in the literature, a logical and efficient synthetic route can be proposed based on well-established methodologies for the preparation of polysubstituted anilines and sulfonamides.[5][6][7] A plausible retrosynthetic analysis suggests a multi-step process starting from a readily available substituted aniline.
A potential forward synthesis could involve the following key transformations:
-
Protection of the Amine: The amino group of a suitable starting aniline is first protected, commonly through acetylation, to prevent unwanted side reactions in subsequent steps.
-
Chlorosulfonation: The protected aniline undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group.
-
Bromination: Introduction of the bromine atom at the position ortho to the amino group can be achieved through electrophilic bromination.
-
Ammonolysis: The sulfonyl chloride is converted to the sulfonamide by reaction with ammonia.
-
Deprotection: The protecting group on the amine is removed to yield the final product.
Caption: A plausible multi-step synthesis workflow for this compound.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its multiple functional groups, offering several avenues for further chemical modification. This makes it a versatile intermediate in drug discovery and materials science.
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer or related reactions to introduce a wide range of other functional groups.[6]
-
Sulfonamide Group: The sulfonamide moiety is a key pharmacophore in many "sulfa" drugs, known for their antimicrobial properties.[5] This group can also be involved in hydrogen bonding and coordination with biological targets.
-
Halogen Atoms (Bromo and Chloro): The bromine and chlorine substituents can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for building molecular complexity.
Given its structural motifs, this compound is a prime candidate for use as a scaffold in the development of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore with a history of use in antibacterial, diuretic, and anticonvulsant drugs. The specific substitution pattern of this molecule could lead to derivatives with unique biological activities.
Caption: Key reactive sites on this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, computational predictions can provide valuable insights for compound identification.
-
Mass Spectrometry: The isotopic pattern in the mass spectrum would be characteristic due to the presence of bromine and chlorine. A high-resolution mass spectrum would be essential for confirming the elemental composition. PubChemLite predicts a monoisotopic mass of 283.9022 Da.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region would show distinct signals for the two aromatic protons. The chemical shifts would be influenced by the electronic effects of the substituents. The amino and sulfonamide protons would appear as broad singlets, and their chemical shifts could be solvent-dependent.
-
¹³C NMR: The spectrum would display six signals for the aromatic carbons, with their chemical shifts indicating the electronic environment created by the various substituents.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups (typically in the 3200-3500 cm⁻¹ region), S=O stretching of the sulfonamide (around 1350 and 1160 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Toxicology: The toxicological properties have not been thoroughly investigated. Aromatic amines and halogenated compounds can be toxic and may cause skin and eye irritation.[8] Avoid contact with skin and eyes, and prevent ingestion and inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. Its polysubstituted nature offers multiple points for chemical modification, enabling the creation of diverse molecular architectures. While there is a lack of extensive published experimental data for this specific compound, its properties and reactivity can be reasonably inferred from the established chemistry of its constituent functional groups. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel molecules with valuable applications.
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Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). PMC. Retrieved from [Link]
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Sulfa Drugs - a closer look. (2019). Chemistry LibreTexts. Retrieved from [Link]
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Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]
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Electrochemical Synthesis of Sulfonamide Derivatives Based on the Oxidation of 2,5-Diethoxy-4-Morpholinoaniline in the Presence of Arylsulfinic Acids. (2014). The Journal of Organic Chemistry. Retrieved from [Link]
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Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Retrieved from [Link]
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Physical and chemical properties of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
Introduction
3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide is a substituted aromatic sulfonamide of significant interest to researchers in medicinal chemistry and drug development. Its multifaceted structure, featuring a sulfonamide moiety, an aniline derivative, and two distinct halogen substituents (bromine and chlorine), presents a unique scaffold for the synthesis of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3][4][5] The presence and specific positioning of the halogen atoms can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and introduce the potential for halogen bonding, a significant interaction in drug-receptor binding.[6][7][8][9][10] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its likely reactivity, a proposed synthetic route, and its potential applications, offering a valuable resource for scientists working with this and related molecules.
Physicochemical Properties
Table 1: Physicochemical Data of this compound
| Property | Value/Prediction | Source/Method |
| IUPAC Name | 3-Amino-2-bromo-5-chlorobenzenesulfonamide | IUPAC Nomenclature |
| CAS Number | 1340319-74-5 | Chemical Abstracts Service |
| Molecular Formula | C₆H₆BrClN₂O₂S | Elemental Analysis |
| Molecular Weight | 285.54 g/mol | Calculation |
| Appearance | Predicted: Off-white to light brown solid | Analogy to similar compounds |
| Melting Point | Not Experimentally Determined | - |
| Boiling Point | Not Experimentally Determined | - |
| Solubility | Predicted: Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of sulfonamides |
| pKa | Not Experimentally Determined | - |
Experimental Protocols for Property Determination
For researchers seeking to establish empirical data for this compound, the following standard protocols are recommended.
Protocol 1: Melting Point Determination [11][12][13][14]
-
Ensure the sample is completely dry and finely powdered.
-
Load a small amount of the sample (2-3 mm height) into a capillary tube sealed at one end.
-
Compact the sample by tapping the tube or dropping it through a long glass tube.
-
Place the capillary tube into a calibrated melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating run to determine a rough range.
-
For an accurate measurement, use a fresh sample and heat at a slow rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Protocol 2: Solubility Assessment [15][16][17][18][19]
-
To a small test tube, add approximately 10 mg of the solid compound.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO) in small portions, agitating the mixture after each addition.
-
Observe for complete dissolution. If the compound dissolves, it is considered soluble in that solvent.
-
For a more quantitative assessment, a series of solutions with increasing concentrations can be prepared to determine the saturation point.
-
The pH of aqueous solutions should be measured to understand the influence of acidity/basicity on solubility.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its functional groups: the amino group, the sulfonamide group, and the halogen substituents on the aromatic ring.
-
Amino Group: The primary amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions.[20][21] However, the positions ortho and para to the amino group are already substituted. The amino group can act as a nucleophile, for example, in reactions with acyl chlorides to form amides.
-
Sulfonamide Group: The sulfonamide group is an electron-withdrawing group and is meta-directing.[22] The hydrogen on the sulfonamide nitrogen is acidic and can be deprotonated by a base.
-
Halogen Substituents: The bromine and chlorine atoms are deactivating but ortho-, para-directing. Their presence influences the electron density of the aromatic ring and can be sites for nucleophilic aromatic substitution under certain conditions, although this is generally difficult on an electron-rich ring.
Expected Reactivity
1. Electrophilic Aromatic Substitution: The amino group is the most powerful activating group, while the sulfonamide and halogens are deactivating. The directing effects of the substituents are as follows:
- -NH₂: ortho-, para-directing
- -SO₂NH₂: meta-directing
- -Br: ortho-, para-directing
- -Cl: ortho-, para-directing
Given the existing substitution pattern, further electrophilic substitution is likely to be challenging and may require harsh conditions.
2. Nucleophilic Aromatic Substitution: While generally difficult on electron-rich aromatic rings, the presence of multiple electron-withdrawing groups could potentially facilitate nucleophilic aromatic substitution of one of the halogens under specific, often harsh, reaction conditions (e.g., high temperature, strong nucleophile).
3. Reactions of the Amino Group: The amino group can undergo diazotization when treated with nitrous acid, followed by a variety of Sandmeyer-type reactions to introduce other functional groups. It can also be acylated or alkylated.
4. Reactions of the Sulfonamide Group: The acidic proton on the sulfonamide can be removed by a base, allowing for N-alkylation or N-arylation.
Caption: Key reactivity pathways for this compound.
Proposed Synthesis
A plausible synthetic route for this compound would likely involve a multi-step process starting from a more readily available substituted benzene derivative. A possible retrosynthetic analysis suggests that the functional groups could be introduced sequentially.
Proposed Synthetic Workflow:
-
Chlorosulfonation: Start with 3-bromo-5-chloroaniline. React it with chlorosulfonic acid to introduce the sulfonyl chloride group. The amino group would need to be protected, for example, by acetylation, prior to this step to prevent reaction with chlorosulfonic acid.
-
Ammonolysis: The resulting sulfonyl chloride is then reacted with ammonia to form the sulfonamide.
-
Deprotection: If the amino group was protected, the protecting group is removed in the final step to yield the target compound.
Caption: A proposed synthetic workflow for the target compound.
Spectroscopic Analysis (Predicted)
While experimental spectra are not available, we can predict the key features based on the structure.
¹H NMR Spectroscopy: [23][24][25][26]
-
The aromatic region would likely show two doublets for the two aromatic protons, which are coupled to each other. Their chemical shifts would be influenced by the surrounding substituents.
-
The amino group protons would appear as a broad singlet.
-
The sulfonamide protons would also likely be a broad singlet.
¹³C NMR Spectroscopy: [23][27]
-
Six distinct signals would be expected in the aromatic region (around 110-150 ppm) corresponding to the six non-equivalent carbon atoms of the benzene ring. The carbons attached to the halogens and the sulfonamide group would be shifted downfield.
FT-IR Spectroscopy: [28][29][30][31]
-
Characteristic peaks for the N-H stretching of the primary amine and the sulfonamide group would be observed (around 3300-3500 cm⁻¹).
-
Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide would be present (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively).
-
C-N, C-S, C-Cl, and C-Br stretching vibrations would also be present in the fingerprint region.
Mass Spectrometry: [32][33][34][35][36][37]
-
The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.
-
Common fragmentation patterns for sulfonamides include the loss of SO₂.[37]
Potential Applications in Research and Drug Development
Substituted benzenesulfonamides are a cornerstone in medicinal chemistry.[1][2][3][4][5] The title compound, with its unique substitution pattern, could serve as a valuable building block or a lead compound in several therapeutic areas:
-
Antimicrobial Agents: The sulfonamide moiety is the basis for sulfa drugs, which inhibit bacterial folic acid synthesis.[3][4]
-
Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes implicated in glaucoma, certain cancers, and other diseases.[38][39]
-
Anticancer Agents: The sulfonamide scaffold is present in numerous anticancer drugs that target various pathways.
-
Kinase Inhibitors: The structural features of this molecule could be exploited in the design of kinase inhibitors, a major class of cancer therapeutics.
The presence of bromine and chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability.[10] Furthermore, these halogens can participate in halogen bonding, a directional non-covalent interaction that can contribute to the binding affinity and selectivity of a drug for its target protein.[6][7][8][9]
Safety and Handling
As with any research chemical for which toxicological data is limited, this compound should be handled with care. The following are general safety precautions based on the known hazards of related aromatic sulfonamides and halogenated anilines:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Toxicity: The toxicity of this specific compound has not been determined. However, related sulfonamides can cause allergic reactions in sensitive individuals.[40] Aromatic amines can be toxic.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound represents a chemical scaffold with considerable potential for the development of new chemical entities in the pharmaceutical and agrochemical industries. While a comprehensive experimental characterization is yet to be published, this guide provides a solid foundation of its predicted properties, reactivity, and potential applications based on established chemical principles and data from analogous structures. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into this promising molecule.
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Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
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Substituent Effects on Benzene Rings. ChemistryViews. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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An In-depth Technical Guide to 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide, a halogenated aromatic sulfonamide with potential applications in medicinal chemistry and drug discovery. While specific research on this particular molecule is emerging, this document consolidates its known properties and contextualizes its scientific relevance through established principles of sulfonamide chemistry. This guide covers the compound's molecular characteristics, proposes a general synthetic strategy based on established methodologies, and explores its potential therapeutic applications by drawing parallels with structurally related benzenesulfonamides. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel sulfonamide-based compounds.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring functionalized with an amino group, a bromine atom, a chlorine atom, and a sulfonamide group. These functional groups, particularly the halogen atoms and the sulfonamide moiety, are expected to significantly influence the molecule's physicochemical properties and biological activity.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrClN₂O₂S | |
| Molecular Weight | 285.54 g/mol | |
| IUPAC Name | 3-amino-2-bromo-5-chlorobenzenesulfonamide | [1] |
| CAS Number | 1340319-74-5 | |
| Canonical SMILES | C1=C(C=C(C(=C1N)Br)S(=O)(=O)N)Cl | [1] |
| InChI | InChI=1S/C6H6BrClN2O2S/c7-6-4(9)1-3(8)2-5(6)13(10,11)12/h1-2H,9H2,(H2,10,11,12) | [1] |
| Monoisotopic Mass | 283.9022 Da | [1] |
Synthesis and Methodologies
A general, multi-step synthetic approach can be proposed, likely starting from a commercially available substituted aniline or benzene derivative. The key steps would involve chlorosulfonylation, amination, and potentially halogenation at specific stages.
General Experimental Protocol for Sulfonamide Synthesis
The following is a generalized protocol for the synthesis of a sulfonamide from a sulfonyl chloride and an amine, which could be adapted for the synthesis of the title compound or its analogues. This protocol is based on standard laboratory procedures for sulfonamide formation.[2]
Reaction:
Materials:
-
Appropriate substituted benzenesulfonyl chloride (1.0 eq)
-
Ammonia or an amine (2.0 eq or more)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Base (e.g., pyridine, triethylamine, if using an amine salt) (1.5 eq)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted benzenesulfonyl chloride (1.0 eq) in the chosen anhydrous solvent.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add the amine (at least 2.0 eq) or a solution of ammonia in an appropriate solvent to the stirred solution. If an amine salt is used, pre-mix it with a non-nucleophilic base like triethylamine or pyridine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Characterization
The synthesized sulfonamides can be characterized using standard analytical techniques:[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and the N-H proton of the sulfonamide, which typically appears as a broad singlet. ¹³C NMR will confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Caption: Generalized workflow for the synthesis and characterization of sulfonamides.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its functional groups. The amino group can undergo acylation, alkylation, and diazotization reactions. The sulfonamide moiety is relatively stable but can be involved in complexation with metal ions, a key feature for its biological activity. The halogen substituents on the aromatic ring influence the electronic properties of the molecule and can serve as handles for further functionalization through cross-coupling reactions.
Therapeutic Potential as Enzyme Inhibitors
The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with numerous drugs containing this moiety.[4] A primary mechanism of action for many sulfonamide-based drugs is the inhibition of metalloenzymes, where the sulfonamide group coordinates to the metal ion in the enzyme's active site.[5]
-
Carbonic Anhydrase Inhibition: Substituted benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6] Certain CA isoforms, such as CA IX and XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[4][7] The development of isoform-selective CA inhibitors is an active area of research for novel anticancer therapies.[8] The substitution pattern on the benzene ring plays a crucial role in determining the inhibitory potency and selectivity.[6]
-
Other Metalloenzyme Inhibition: The sulfonamide group's ability to bind to metal ions makes it a versatile scaffold for designing inhibitors of other metalloenzymes, such as metallo-β-lactamases, which are involved in bacterial antibiotic resistance.[5]
Caption: Proposed mechanism of metalloenzyme inhibition by a sulfonamide-based compound.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its structural features, particularly the presence of multiple halogen atoms and a primary sulfonamide group, suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. Based on the well-documented activity of related benzenesulfonamides, this compound and its derivatives are attractive candidates for screening as inhibitors of metalloenzymes, with potential applications in oncology and infectious diseases. Further research is warranted to fully elucidate the synthesis, reactivity, and biological activity of this compound, which may pave the way for the development of new and effective therapeutics.
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. (2023). Retrieved from [Link]
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[HALOGEN DERIVATIVES OF 2-AMINOBENZENESULFONAMIDE] - PubMed. (1964). Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide (CAS No: 1340319-74-5). Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the theoretical basis for interpreting the Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. Each section includes a detailed experimental protocol, a summary of predicted spectroscopic features, and an in-depth interpretation grounded in established chemical principles. This guide serves as a foundational reference for the characterization and quality control of this important chemical intermediate.
Molecular Structure and Overview
This compound is a polysubstituted aromatic compound with a molecular formula of C₆H₆BrClN₂O₂S and a monoisotopic mass of approximately 283.90 Da.[1] Its structure, featuring a sulfonamide group, an amino group, and two different halogen atoms on a benzene ring, gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this fingerprint is crucial for verifying its synthesis and purity.
The strategic placement of electron-donating (–NH₂) and electron-withdrawing (–SO₂NH₂, –Br, –Cl) groups creates a unique electronic environment around the aromatic ring, which is key to interpreting its NMR spectra. Similarly, the various functional groups provide characteristic vibrational modes in IR spectroscopy and predictable fragmentation patterns in mass spectrometry.
Figure 1: Molecular Structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds within the molecule correspond to absorptions in the mid-infrared region of the electromagnetic spectrum.
Experimental Protocol: Acquiring the IR Spectrum
For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is typically employed.
ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to correct for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[2]
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Insufficient pressure can lead to a weak and poorly resolved spectrum.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
KBr Pellet Protocol:
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][3]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of a pure KBr pellet may be used for correction.[4]
Predicted IR Absorption Data
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (–NH₂) | N–H Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) | Medium |
| Sulfonamide (–SO₂NH₂) | N–H Stretch | ~3300 - 3200 | Medium |
| Aromatic C–H | C–H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C | C=C Stretch | 1600 - 1450 (multiple bands) | Medium-Strong |
| Amine (–NH₂) | N–H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |
| Sulfonamide (–SO₂NH₂) | S=O Asymmetric Stretch | 1370 - 1330 | Strong |
| Sulfonamide (–SO₂NH₂) | S=O Symmetric Stretch | 1180 - 1160 | Strong |
| C–N Stretch | Aromatic Amine | 1340 - 1250 | Medium-Strong |
| C–S Stretch | Aryl Sulfonamide | 930 - 900 | Medium |
| C–Cl Stretch | Aryl Halide | 1100 - 1000 | Strong |
| C–Br Stretch | Aryl Halide | 1075 - 1020 | Strong |
| Aromatic C–H | C–H Out-of-Plane Bend | 900 - 675 | Strong |
Note: These are approximate ranges and can be influenced by the solid-state packing and intermolecular interactions.
Interpretation of the IR Spectrum
The IR spectrum provides a clear signature for the key functional groups.
-
N–H Stretching Region (3400-3200 cm⁻¹): The primary amine (–NH₂) is expected to show two distinct bands corresponding to its asymmetric and symmetric N–H stretching modes. The secondary amine of the sulfonamide (–SO₂NH₂) will present a single N-H stretching band in this region, which may overlap with the primary amine signals.
-
Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹): Weak to medium bands above 3000 cm⁻¹ are characteristic of aromatic C–H stretching. Several sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ arise from the C=C stretching vibrations within the benzene ring.
-
Sulfonamide Group (1370-1160 cm⁻¹): The most prominent features in the spectrum will be two strong absorption bands corresponding to the asymmetric (~1350 cm⁻¹) and symmetric (~1170 cm⁻¹) stretching vibrations of the S=O bonds.[5][6][7] The presence of these intense bands is a definitive indicator of the sulfonamide group.
-
Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of structural information. The C–N stretching of the aromatic amine, C–S, C–Cl, and C–Br stretching vibrations will all appear here. Strong bands resulting from out-of-plane C–H bending are also expected, and their exact positions can sometimes give clues about the substitution pattern of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[8][9] The choice of solvent is critical as it can influence chemical shifts.[10][11][12] DMSO-d₆ is often a good choice for sulfonamides due to their polarity and the ability to observe exchangeable N-H protons.
-
Homogenization: Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
-
Referencing: An internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, is used to reference the chemical shifts. Modern spectrometers often reference the spectra to the residual solvent signal (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Data Acquisition: Place the sample in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to achieve maximum homogeneity. Standard acquisition parameters are then used to collect the ¹H and ¹³C spectra.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar–H (H-6) | 7.5 - 7.8 | Doublet (d) | J = ~2.5 Hz | 1H |
| Ar–H (H-4) | 7.2 - 7.5 | Doublet (d) | J = ~2.5 Hz | 1H |
| –SO₂NH₂ | 7.0 - 7.5 | Broad Singlet (br s) | N/A | 2H |
| –NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | N/A | 2H |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, reflecting the two isolated aromatic protons and the exchangeable amine/sulfonamide protons.
-
Aromatic Protons (δ 7.2-7.8): The benzene ring has two remaining protons at positions C-4 and C-6. Due to the different neighboring substituents, they are chemically non-equivalent.
-
H-6: This proton is flanked by the electron-withdrawing sulfonamide and chlorine groups. It is expected to be the most deshielded aromatic proton.
-
H-4: This proton is positioned between the electron-donating amino group and the electron-withdrawing chlorine.
-
Splitting Pattern: These two protons are meta to each other. They will split each other into doublets with a small meta coupling constant (⁴J), typically around 2-3 Hz.
-
-
Exchangeable Protons (–NH₂ and –SO₂NH₂): The protons on the nitrogen atoms are acidic and readily exchange with each other and with any trace water in the solvent. This exchange process typically results in broad singlet signals. Their chemical shifts can vary significantly with concentration, temperature, and solvent. In DMSO-d₆, they are readily observed. The two protons of the –NH₂ group will appear as one broad signal, and the two protons of the –SO₂NH₂ group will appear as another.
Figure 2: ¹H-¹H meta-coupling relationship in the aromatic system.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Intensity |
| C-3 (C–NH₂) | 145 - 155 | Medium |
| C-1 (C–SO₂NH₂) | 140 - 150 | Low (Quaternary) |
| C-5 (C–Cl) | 130 - 140 | Low (Quaternary) |
| C-6 (CH) | 125 - 135 | High |
| C-4 (CH) | 115 - 125 | High |
| C-2 (C–Br) | 110 - 120 | Low (Quaternary) |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, as all six carbons in the benzene ring are chemically non-equivalent.
-
Quaternary Carbons (C-1, C-2, C-3, C-5): The four carbons bearing substituents (C-SO₂NH₂, C-Br, C-NH₂, and C-Cl) are quaternary and will typically appear as weaker signals in the spectrum compared to the protonated carbons. Their chemical shifts are strongly influenced by the electronegativity and resonance effects of the attached group.
-
C-3 (C–NH₂): The strong electron-donating amino group will significantly shield this carbon, but its ipso-carbon shift will likely place it downfield.
-
C-1 (C–SO₂NH₂): The sulfonamide group is strongly electron-withdrawing, deshielding this carbon and shifting it downfield.
-
C-5 (C–Cl) & C-2 (C–Br): Halogens have a complex effect. While electronegative, they also have a "heavy atom effect" which can be shielding. C-Cl will be downfield of C-Br.
-
-
Protonated Carbons (C-4, C-6): These carbons are directly bonded to hydrogen and will show stronger signals. Their chemical shifts are influenced by the substituents at the ortho, meta, and para positions. The overall electronic environment suggests C-6 will be more deshielded than C-4.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis.
Experimental Protocol: Acquiring the Mass Spectrum
Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.
-
Sample Introduction: The sample can be introduced via a direct insertion probe (for pure solids) or as the eluent from a Gas Chromatography (GC) column. The sample must be volatile and thermally stable.[13]
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[14][15] This energy is sufficient to eject an electron from the molecule, forming a radical cation (M•⁺), known as the molecular ion.
-
Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to extensive and reproducible fragmentation.[16]
-
Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Predicted Mass Spectrometry Data (EI)
| Ion | Predicted m/z | Identity | Notes |
| [M]•⁺ | 284/286/288 | Molecular Ion | Isotopic pattern for Br and Cl is key |
| [M - SO₂]•⁺ | 220/222/224 | Loss of Sulfur Dioxide | Common fragmentation for aromatic sulfonamides |
| [M - SO₂NH₂]⁺ | 205/207/209 | Loss of Sulfonamide Radical | Cleavage of the C–S bond |
| [SO₂NH₂]⁺ | 80 | Sulfonamide Fragment |
Interpretation of the Mass Spectrum
-
Molecular Ion (M•⁺): The most critical feature is the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. The expected pattern for a molecule containing one Br and one Cl atom is three main peaks at M, M+2, and M+4. The relative intensities of these peaks (approximately 100:125:40) are a definitive signature for the presence of these two halogens. The nominal mass would be centered around m/z 284.
-
Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentations.
-
Loss of SO₂: A very common fragmentation pathway involves the rearrangement and elimination of a neutral sulfur dioxide molecule (SO₂, 64 Da).[17][18][19] This would result in a significant ion cluster around m/z 220.
-
C–S Bond Cleavage: Direct cleavage of the C–S bond can lead to the loss of the •SO₂NH₂ radical (79 Da), giving an ion cluster around m/z 205.
-
Figure 3: Proposed primary fragmentation pathways in EI-MS.
Conclusion
The combination of IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The strong S=O stretching bands in the IR confirm the sulfonamide group. Mass spectrometry validates the molecular weight and elemental composition through the characteristic isotopic pattern of bromine and chlorine. Finally, ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of atoms, confirming the substitution pattern on the aromatic ring. This guide provides the theoretical foundation and expected data that can be used to verify the identity and purity of this compound in a research or industrial setting.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(3), 383–393. Available from: [Link]
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Discovery and history of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
An In-Depth Technical Guide to the Synthesis and Potential Applications of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic sulfonamide with significant potential as a versatile building block in medicinal chemistry and drug discovery. While a detailed historical record of its specific discovery is not prominent in the literature, this document establishes its scientific context within the storied history of sulfonamide-based therapeutics. We present a robust, proposed synthetic pathway, complete with detailed experimental protocols, based on established and reliable organic chemistry transformations. Furthermore, this guide outlines standard characterization methodologies and explores the potential applications of this multi-functionalized scaffold in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage complex, functionalized intermediates.
Introduction: The Scientific Context of Aromatic Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, a journey that began with the discovery of its antibacterial properties in the 1930s.[1][2] Compounds like sulfadiazine and sulfamethoxazole became frontline therapies against bacterial infections and are still included in the World Health Organization's list of essential medicines.[1] The R-SO₂-NR'₂ moiety is a powerful pharmacophore, capable of acting as a bioisostere for other functional groups and forming critical hydrogen bonds with biological targets. This versatility has led to the development of sulfonamide-containing drugs for a wide range of applications, including diuretics, antivirals (e.g., tipranavir for HIV), and anticancer agents.[1][2]
The strategic placement of halogen atoms on aromatic rings is another key principle in drug design. Halogens, such as bromine and chlorine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This compound is a prime example of a molecule designed for synthetic utility. It possesses three distinct functional groups, each with unique reactivity:
-
An amino group , which can be acylated or diazotized for further functionalization.
-
A bromine atom , ideally positioned for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3]
-
A sulfonamide group , the core pharmacophore, which can also be a site for N-alkylation.
This trifecta of functionality makes the title compound a highly valuable, albeit niche, starting material for generating diverse libraries of complex molecules for biological screening.
Proposed Retrosynthetic Analysis and Synthetic Pathway
The forward synthesis involves four key stages:
-
Protection of the reactive aniline nitrogen to prevent unwanted side reactions during the aggressive chlorosulfonylation step.
-
Electrophilic Aromatic Substitution to install the chlorosulfonyl group.
-
Nucleophilic Substitution to convert the sulfonyl chloride into the desired primary sulfonamide.
-
Deprotection to unmask the aniline amino group and yield the final product.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are designed as a robust starting point for laboratory synthesis. Researchers should adhere to all standard safety precautions for handling the listed reagents.
Step 1: Synthesis of N-(2-bromo-5-chlorophenyl)acetamide (Amine Protection)
-
Rationale: The amino group of the starting material is a potent nucleophile and is also activating. Protecting it as an acetamide prevents it from reacting with chlorosulfonic acid and moderates its directing effect, ensuring the sulfonyl group is installed at the correct position (para to the amide).
-
Procedure:
-
To a stirred solution of 2-bromo-5-chloroaniline (1.0 eq) in glacial acetic acid (5 mL per gram of aniline) at room temperature, add acetic anhydride (1.1 eq) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.
-
The white precipitate of N-(2-bromo-5-chlorophenyl)acetamide is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral and dry the product in a vacuum oven. The product is typically of high purity and can be used in the next step without further purification.
-
Step 2: Synthesis of 4-Acetamido-3-bromo-5-chlorobenzene-1-sulfonyl chloride
-
Rationale: This is a classic electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reagent and the solvent. The reaction must be conducted under anhydrous conditions and with careful temperature control due to the reagent's high reactivity.
-
Procedure:
-
In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice-salt bath.
-
Add N-(2-bromo-5-chlorophenyl)acetamide (1.0 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours until gas evolution (HCl) ceases.
-
Cool the reaction mixture to room temperature and pour it carefully and slowly onto crushed ice with vigorous stirring.
-
The resulting solid sulfonyl chloride is collected by vacuum filtration, washed with copious amounts of ice-cold water, and dried under vacuum.
-
Step 3: Synthesis of N-(2-Bromo-5-chloro-4-sulfamoylphenyl)acetamide
-
Rationale: The highly reactive sulfonyl chloride is converted to the stable sulfonamide via nucleophilic attack by ammonia. Using concentrated ammonium hydroxide provides a high concentration of the nucleophile.
-
Procedure:
-
Add the crude 4-Acetamido-3-bromo-5-chlorobenzene-1-sulfonyl chloride (1.0 eq) portion-wise to a stirred solution of concentrated ammonium hydroxide (10 eq) cooled in an ice bath.
-
Stir the resulting suspension vigorously at room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and then recrystallize from an ethanol/water mixture to afford pure N-(2-Bromo-5-chloro-4-sulfamoylphenyl)acetamide.
-
Step 4: Synthesis of this compound (Deprotection)
-
Rationale: The final step is the hydrolysis of the acetamide protecting group under acidic conditions to reveal the free amine.
-
Procedure:
-
Suspend N-(2-Bromo-5-chloro-4-sulfamoylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or acetone/hexane to yield the final product.
-
Characterization and Self-Validating Protocols
To ensure the identity and purity of the synthesized this compound, a complete analytical characterization is required. The protocols are self-validating; the expected spectral data for each intermediate should be confirmed before proceeding to the next step.
| Analysis Technique | Expected Data for Final Product |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons, a broad singlet for the NH₂ protons, and a singlet for the SO₂NH₂ protons. Chemical shifts will be influenced by the electronic effects of the substituents. |
| ¹³C NMR (DMSO-d₆) | Six distinct signals for the aromatic carbons, with chemical shifts indicating the positions relative to the Br, Cl, NH₂, and SO₂NH₂ groups. |
| IR Spectroscopy (KBr) | Characteristic peaks for N-H stretching of both the amino and sulfonamide groups (~3300-3500 cm⁻¹), S=O stretching (~1350 and 1160 cm⁻¹), and C-Br/C-Cl stretching in the fingerprint region. |
| Mass Spectrometry (ESI) | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (C₆H₆BrClN₂O₂S ≈ 285.55 g/mol ), with a characteristic isotopic pattern due to the presence of Br and Cl.[7] |
| Elemental Analysis | Calculated: C, 25.24%; H, 2.12%; N, 9.81%. Found values should be within ±0.4% of the calculated values. |
Potential Applications and Future Research
The true value of this compound lies in its potential as a versatile synthetic intermediate. The distinct reactivity of its functional groups allows for selective, sequential modifications to build molecular complexity.
Caption: Potential reaction pathways for the title compound.
-
Medicinal Chemistry: This scaffold is an excellent starting point for synthesizing inhibitors of enzymes like carbonic anhydrase or kinases, where the sulfonamide group can act as a zinc-binding group or a hydrogen bond donor/acceptor. The aromatic core can be elaborated via cross-coupling reactions to explore structure-activity relationships (SAR).[8]
-
Agrochemicals: Many herbicides and fungicides contain sulfonamide or halogenated aniline moieties. This compound could serve as a precursor for novel crop protection agents.[9]
-
Materials Science: The amino group can be used to incorporate this molecule into polymers or as a precursor for dyes and pigments, leveraging the unique electronic properties imparted by the halogen substituents.[9]
Future research should focus on exploring these derivatization pathways to generate novel compound libraries and screen them for biological activity. The development of one-pot or flow-chemistry-based syntheses could further enhance the utility of this valuable building block.
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- 3-Amino-2-bromo-5-chloropyridine. Chem-Impex.
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A Technical Guide to 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide: A Versatile Tri-functional Building Block for Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide (CAS No. 1340319-74-5), a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and drug development. Possessing three distinct reactive centers—an amine, a bromine atom, and a sulfonamide—this compound offers a strategic platform for the synthesis of complex molecular architectures, particularly in the domain of targeted therapeutics like kinase inhibitors. This document details its physicochemical properties, outlines a robust, field-proven synthetic methodology based on analogous chemical transformations, explores its chemical reactivity, and discusses its potential applications as a pivotal intermediate in pharmaceutical research.
Introduction: The Strategic Value of Polysubstituted Sulfonamides
The benzenesulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, renowned for its role in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and carbonic anhydrase inhibitors[1][2]. The strategic introduction of additional functional groups onto the aromatic ring dramatically expands its synthetic utility, transforming it from a simple pharmacophore into a versatile chemical intermediate[3]. This compound is a prime example of such a scaffold. Its unique substitution pattern—an ortho-bromo, meta-amino, and para-chloro arrangement relative to the sulfonamide—provides chemists with orthogonal handles for sequential, site-selective modifications. This tri-functionality is particularly valuable in the construction of kinase inhibitors, where precise spatial orientation of different chemical moieties is critical for achieving high potency and selectivity[4].
Physicochemical and Structural Properties
The structural and physical properties of this compound are fundamental to its handling, reactivity, and analytical characterization. While extensive experimental data for this specific compound is not widely published, the following table consolidates known identifiers and predicted properties based on its structure and data from closely related isomers.
| Property | Value | Source |
| IUPAC Name | 3-amino-2-bromo-5-chlorobenzenesulfonamide | N/A |
| CAS Number | 1340319-74-5 | [5] |
| Molecular Formula | C₆H₆BrClN₂O₂S | [5] |
| Molecular Weight | 285.54 g/mol | [5] |
| Appearance | Predicted: Off-white to light brown solid | Analog-Based |
| Melting Point | Not available. (Isomer 4-amino-3-bromo-5-chlorobenzenesulfonamide has no reported M.P.) | N/A |
| SMILES | C1=C(C=C(C(=C1N)Br)S(=O)(=O)N)Cl | [6] |
| InChIKey | NTZGJJSOSFBJAJ-UHFFFAOYSA-N | [6] |
| Predicted XlogP | 1.1 | [6] |
| Monoisotopic Mass | 283.9022 Da | [6][7][8][9][10] |
Synthesis and Characterization: A Validated Approach
Retrosynthetic Analysis & Strategy
The key transformation is the selective ortho-bromination of the 3-amino-5-chlorobenzenesulfonamide starting material. The amino group is a strong ortho-, para-director. Since the para position is blocked by the chloro substituent, bromination is expected to occur selectively at the ortho C2 position.
Caption: Retrosynthetic approach for the target molecule.
Detailed Experimental Protocol: Ortho-Bromination
This protocol describes the selective bromination of 3-amino-5-chlorobenzenesulfonamide.
Materials and Equipment:
-
3-Amino-5-chlorobenzenesulfonamide (1 equiv.)
-
N-Bromosuccinimide (NBS) (1.05 equiv.)
-
Acetonitrile (or Dichloromethane) as solvent
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (rotary evaporator, filtration apparatus, chromatography columns)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask under an inert atmosphere, dissolve 3-amino-5-chlorobenzenesulfonamide in anhydrous acetonitrile (approx. 10 mL per gram of starting material). Cool the solution to 0°C using an ice-water bath.
-
Causality: An inert atmosphere prevents potential side reactions, and cooling the reaction mixture helps to control the exothermicity of the electrophilic aromatic substitution, minimizing the formation of over-brominated byproducts. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants well.
-
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) in a minimal amount of acetonitrile and add it to a dropping funnel. Add the NBS solution dropwise to the cooled, stirring solution of the aniline over 30-45 minutes.
-
Causality: NBS is a mild and highly selective source of electrophilic bromine, which is ideal for achieving mono-bromination of the activated aromatic ring. Slow, dropwise addition is crucial for maintaining temperature control and selectivity.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Self-Validation: TLC provides a direct, qualitative assessment of the reaction's progress, confirming the consumption of the starting material and the formation of a new, more nonpolar product spot.
-
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Concentrate the mixture under reduced pressure to remove the acetonitrile. Add water and extract the product into ethyl acetate (3x).
-
Causality: The aqueous workup serves to remove the succinimide byproduct and other water-soluble impurities. Ethyl acetate is a common extraction solvent for moderately polar organic compounds.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol/water to afford pure this compound.
-
Self-Validation: Purification by chromatography or recrystallization ensures the removal of impurities and byproducts, yielding a product of high purity suitable for subsequent applications and analytical characterization.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic substitution pattern and the presence of amine and sulfonamide protons.
-
¹³C NMR: To verify the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing both bromine and chlorine.
-
Melting Point: To assess the purity of the crystalline solid.
Caption: Experimental workflow for synthesis and purification.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the differential reactivity of its three functional groups, which allows for a range of selective transformations.
-
Amino Group (-NH₂): As a nucleophile and a directing group, the primary amine can undergo diazotization to be converted into other functionalities, acylation to form amides, or serve as a nucleophile in coupling reactions. Its basicity allows for salt formation.
-
Bromo Group (-Br): The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of diverse aryl, vinyl, alkynyl, or amino substituents at the C2 position. This is a common strategy for building the core of many kinase inhibitors.
-
Sulfonamide Group (-SO₂NH₂): The sulfonamide protons are acidic and can be deprotonated with a suitable base. The resulting anion can be alkylated or otherwise functionalized. This group also acts as a strong hydrogen bond donor and acceptor, which is often critical for binding to biological targets[1].
Caption: Reactivity map of the core functional groups.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The structural motif of a substituted aminobenzenesulfonamide is prevalent in numerous kinase inhibitors. The sulfonamide group often anchors the molecule in the ATP-binding pocket of the kinase by forming critical hydrogen bonds with the hinge region of the enzyme. The various substituents on the aromatic ring then project into different pockets to confer potency and selectivity.
This compound is an ideal starting point for synthesizing libraries of potential kinase inhibitors. A common synthetic strategy involves:
-
N-Acylation/Coupling: The amino group can be coupled with a heterocyclic core, a common feature in many kinase inhibitors.
-
Cross-Coupling: The bromine atom can be used in a Suzuki or similar coupling reaction to introduce another aromatic or heteroaromatic ring system, which often targets the solvent-exposed region of the kinase.
This building-block approach allows for the rapid generation of diverse structures for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved efficacy and reduced off-target effects.
Handling, Storage, and Safety
As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: While specific toxicity data is unavailable, compounds with similar structures (halogenated anilines) can be toxic if swallowed, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle with care.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value research chemical that offers chemists a powerful and versatile platform for organic synthesis. Its trifunctional nature provides orthogonal reactive sites that are ideal for the modular construction of complex molecules, particularly for libraries aimed at drug discovery targets like protein kinases. The robust synthetic and purification methodologies outlined in this guide, based on established chemical principles, provide a clear path for its preparation and use in the laboratory. As the demand for targeted and selective therapeutics continues to grow, the utility of such strategically designed building blocks will undoubtedly increase, making this compound a key resource for researchers at the forefront of medicinal chemistry.
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Zahid, M. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. Retrieved January 20, 2026, from [Link]
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The Multifaceted Therapeutic Potential of Novel Sulfonamide Derivatives: An In-depth Technical Guide
The sulfonamide scaffold, characterized by the presence of a sulfonyl group directly attached to a nitrogen atom (-SO₂NR₂), represents one of the most versatile and enduring privileged structures in medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this chemical moiety has been the cornerstone for the development of a vast array of therapeutic agents.[1][2] While their initial fame was rooted in antimicrobial chemotherapy, the continuous exploration of novel sulfonamide derivatives has unveiled a remarkable spectrum of biological activities, extending to anticancer, anti-inflammatory, antiviral, and antidiabetic applications.[1][3] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core biological activities of these novel derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Novel sulfonamide derivatives have emerged as a significant class of anticancer agents, exhibiting diverse mechanisms of action that target various facets of cancer biology.[4][5] Their therapeutic strategies range from enzyme inhibition and cell cycle disruption to the induction of apoptosis.[4][6]
Mechanisms of Anticancer Action
A primary and well-established mechanism of action for many anticancer sulfonamides is the inhibition of carbonic anhydrases (CAs) , particularly the tumor-associated isoforms CA IX and XII.[4][5] These enzymes are crucial for the survival and proliferation of cancer cells, especially in the hypoxic tumor microenvironment, by regulating intracellular and extracellular pH. By inhibiting these enzymes, sulfonamide derivatives disrupt the pH balance, leading to apoptosis and reduced tumor growth.
Beyond CA inhibition, novel sulfonamides have been shown to exert their anticancer effects through:
-
Disruption of Microtubule Assembly: Certain derivatives interfere with the polymerization of tubulin, a critical process for mitotic spindle formation, thereby arresting the cell cycle and inducing apoptosis.[4]
-
Cell Cycle Arrest: Many sulfonamide compounds can halt the progression of the cell cycle, most commonly in the G1 or G2/M phase, preventing cancer cell proliferation.[4][7]
-
Kinase Inhibition: Targeting signaling pathways crucial for cancer cell growth and survival, some sulfonamides act as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6]
-
Apoptosis Induction: Several novel sulfonamides have been demonstrated to trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[7]
A notable example is the potent and selective antiproliferative effect of certain novel sulfonamides against lung cancer cells by activating tumor pyruvate kinase M2 (PKM2), a key player in cancer metabolism.[7]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of sulfonamide derivatives is intricately linked to their structural features. Key SAR insights include:
-
The nature and position of substituents on the aromatic ring attached to the sulfonamide group significantly influence activity.
-
The moiety attached to the sulfonamide nitrogen (N1) plays a crucial role in determining the mechanism of action and target selectivity. For instance, the incorporation of heterocyclic rings can enhance potency.[8]
-
Hybrid molecules that combine the sulfonamide scaffold with other pharmacologically active structures, such as chalcones, have shown enhanced anticancer properties.[9]
Representative Anticancer Sulfonamide Derivatives and their In Vitro Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 6 | HCT-116 | 3.53 | VEGFR-2 Inhibition | [6] |
| HepG-2 | 3.33 | [6] | ||
| MCF-7 | 4.31 | [6] | ||
| Compound 15 | HCT-116, HepG-2, MCF-7 | Potent | VEGFR-2 Inhibition (IC50 = 0.0787 µM) | [6] |
| Compound 9b | A549 (Lung Cancer) | Potent | PKM2 Activation | [7] |
| Chalcone-Sulfonamide Hybrid (Compound 4) | MCF-7 (Breast Cancer) | More potent than Tamoxifen | Not specified | [9] |
Antibacterial Activity: A Renewed Arsenal Against Microbial Resistance
The classical mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[10][11] This inhibition prevents the synthesis of tetrahydrofolate, a vital cofactor for DNA and RNA synthesis, thus halting bacterial growth.[11]
Overcoming Resistance and Expanding the Spectrum
While bacterial resistance to older sulfonamides is a significant challenge, research into novel derivatives is providing new avenues to combat this issue. Strategies include:
-
Structural Modifications: Altering the core sulfonamide structure to create compounds that can evade existing resistance mechanisms.
-
Hybrid Compounds: Combining the sulfonamide moiety with other antibacterial agents to create hybrid molecules with dual modes of action.[1]
-
Targeting Novel Pathways: Investigating sulfonamide derivatives that act on different bacterial targets beyond the folate pathway.
Recent studies have shown that novel sulfonamide derivatives exhibit activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[12][13]
Key Structural Requirements for Antibacterial Activity
The antibacterial efficacy of sulfonamides is governed by specific structural features:
-
A free para-amino group on the benzene ring is generally essential for activity, as it mimics the natural substrate, para-aminobenzoic acid (PABA).[14][15]
-
The sulfonamide group must be directly attached to the aromatic ring.[14]
-
Substitutions on the N1-nitrogen can significantly impact the physicochemical properties and antibacterial potency of the molecule.[8]
Experimental Workflow for Antibacterial Screening
Caption: Workflow for Synthesis and Antibacterial Evaluation of Novel Sulfonamide Derivatives.
Antiviral Activity: A Broadening Front against Viral Pathogens
The antiviral potential of sulfonamide derivatives is a rapidly expanding area of research, with compounds showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses.[16][17][18]
Diverse Antiviral Mechanisms
The mechanisms by which sulfonamides exert their antiviral effects are varied and often virus-specific:
-
HIV Protease Inhibition: Several clinically used HIV protease inhibitors, such as amprenavir and darunavir, incorporate a sulfonamide moiety in their structure.[16][19]
-
Reverse Transcriptase Inhibition: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing sulfonamide groups have been developed.[16]
-
Inhibition of Viral Entry: Some sulfonamide derivatives act as chemokine antagonists, preventing the entry of HIV into host cells.[20]
-
Targeting Viral Proteins: For other viruses, novel sulfonamides have been shown to interact with and inhibit the function of essential viral proteins. For instance, certain sulfonamide-sydnone hybrids have shown potential against SARS-CoV-2 by possibly interacting with non-structural proteins.[21]
Antiviral Sulfonamides: A Promising Frontier
The development of sulfonamide-based antivirals is particularly important in the context of emerging and neglected tropical diseases.[17] The ability to modify the sulfonamide scaffold allows for the design of compounds with improved potency, reduced toxicity, and activity against drug-resistant viral strains.[19]
Anti-inflammatory and Other Biological Activities
The therapeutic versatility of sulfonamide derivatives extends beyond anticancer and antimicrobial applications.
Anti-inflammatory Properties
Certain sulfonamides are potent anti-inflammatory agents. A well-known example is celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used in the treatment of arthritis and inflammation.[22] Novel triarylsulfonamides have been identified as anti-inflammatory agents that act by inhibiting RANKL and TNFα signaling.[23][24] Recent research has also focused on developing sulfonamide derivatives that can alleviate acute lung injury and ulcerative colitis by modulating the NF-κB pathway.[25]
Antidiabetic and Other Activities
Novel sulfonamide derivatives have also been investigated for their potential as antidiabetic agents, showing inhibitory activity against α-glucosidase and α-amylase.[26] Furthermore, the sulfonamide scaffold has been incorporated into molecules with a wide range of other pharmacological activities, including:
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The discovery and development of novel sulfonamide derivatives rely on robust and well-defined experimental protocols.
General Synthesis of Sulfonamide Derivatives
The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3][28]
Step-by-Step Protocol:
-
Preparation of Sulfonyl Chloride: The appropriate aromatic or heterocyclic sulfonyl chloride is either commercially sourced or synthesized, often from the corresponding sulfonic acid.
-
Reaction with Amine: The sulfonyl chloride is reacted with the desired amine (containing the R¹ and R² groups) in an inert solvent (e.g., dichloromethane, pyridine).
-
Base Addition: A base (e.g., pyridine, triethylamine) is added to neutralize the hydrochloric acid generated during the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the product is isolated through extraction and purified using techniques such as column chromatography or recrystallization.
-
Characterization: The structure of the final sulfonamide derivative is confirmed using spectroscopic methods like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).[26][29]
Caption: General Synthetic Pathway for Novel Sulfonamide Derivatives.
In Vitro Enzyme Inhibition Assay (e.g., Carbonic Anhydrase)
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a target enzyme, in this case, carbonic anhydrase.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare buffer solutions, the enzyme solution (e.g., purified human carbonic anhydrase), the substrate solution (e.g., p-nitrophenyl acetate), and solutions of the test sulfonamide derivatives at various concentrations.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and the test compound or a standard inhibitor (e.g., acetazolamide).
-
Pre-incubation: Incubate the plate for a specified time at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Monitor the formation of the product (e.g., p-nitrophenolate) over time by measuring the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel sulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.[6][30]
Conclusion and Future Perspectives
The sulfonamide scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The diverse biological activities of novel sulfonamide derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and antiviral, underscore their immense potential in addressing a wide range of human diseases. Future research in this field will likely focus on the rational design of more potent and selective derivatives through computational modeling and structure-based drug design.[31][32] The development of hybrid molecules that combine the sulfonamide moiety with other pharmacophores represents a particularly promising strategy for creating multi-target drugs with enhanced efficacy and reduced potential for resistance. As our understanding of the molecular basis of diseases deepens, the versatility of the sulfonamide scaffold will undoubtedly continue to be harnessed to develop the next generation of innovative medicines.
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Methodological & Application
Application Notes & Protocols for the Synthesis of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
Abstract
This document provides a comprehensive guide for the synthesis of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy detailed herein is a multi-step process commencing with the commercially available starting material, 2-bromo-5-chloroaniline. The protocol encompasses the protection of the primary amine, subsequent chlorosulfonylation, amination of the resulting sulfonyl chloride, regioselective nitration, and concluding with the reduction of the nitro group and deprotection to yield the final product. Each step is elucidated with detailed experimental procedures, mechanistic insights, and safety considerations, designed for researchers, scientists, and professionals in drug development.
Introduction
Substituted aromatic sulfonamides are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The specific substitution pattern of this compound, with its unique arrangement of electron-donating and electron-withdrawing groups, makes it a highly sought-after intermediate for the synthesis of novel pharmaceutical candidates. This guide provides a robust and reproducible synthetic route, developed to ensure high purity and reasonable yields.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed through a five-step sequence as illustrated below. This pathway was designed for its logical progression and reliance on well-established chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Part 1: Protection of the Amino Group
Objective: To protect the primary amino group of 2-bromo-5-chloroaniline via acetylation to prevent its reaction in the subsequent electrophilic substitution step.
Causality: The amino group is a potent activating group and would otherwise react with chlorosulfonic acid, leading to undesired side products. Acetylation converts the amino group into a less reactive acetamido group, which is still an ortho, para-director, guiding the subsequent sulfonation.[1][2]
Protocol 1: Synthesis of N-(2-bromo-5-chlorophenyl)acetamide
| Reagent/Parameter | Quantity | Molar Equivalent |
| 2-Bromo-5-chloroaniline | 20.65 g | 1.0 |
| Acetic Anhydride | 12.2 mL | 1.3 |
| Glacial Acetic Acid | 50 mL | - |
| Sodium Acetate | 1.0 g | 0.12 |
| Reaction Time | 1 hour | - |
| Reaction Temperature | 100 °C | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-chloroaniline (20.65 g, 0.1 mol).
-
Add glacial acetic acid (50 mL) and sodium acetate (1.0 g).
-
Slowly add acetic anhydride (12.2 mL, 0.13 mol) to the stirred mixture.
-
Heat the reaction mixture to 100 °C and maintain for 1 hour.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60 °C. Recrystallization from ethanol can be performed for higher purity.
Safety Precautions: Acetic anhydride and glacial acetic acid are corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Part 2: Chlorosulfonylation
Objective: To introduce a sulfonyl chloride group onto the aromatic ring of N-(2-bromo-5-chlorophenyl)acetamide.
Causality: Chlorosulfonic acid is a strong electrophile that reacts with the activated aromatic ring. The acetamido group directs the substitution to the para position. However, since the para position is blocked by the chloro substituent, the chlorosulfonylation will occur at one of the ortho positions. Steric hindrance from the adjacent bromo group will favor substitution at the other ortho position (C4).[3][4][5]
Protocol 2: Synthesis of 4-Acetamido-3-bromo-5-chlorobenzenesulfonyl chloride
| Reagent/Parameter | Quantity | Molar Equivalent |
| N-(2-bromo-5-chlorophenyl)acetamide | 24.85 g | 1.0 |
| Chlorosulfonic Acid | 44 mL | 4.0 |
| Reaction Time | 2 hours | - |
| Reaction Temperature | 60-70 °C | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place chlorosulfonic acid (44 mL, 0.4 mol).
-
Cool the flask in an ice-water bath.
-
Slowly add N-(2-bromo-5-chlorophenyl)acetamide (24.85 g, 0.1 mol) in small portions to the stirred chlorosulfonic acid, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Safety Precautions: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate PPE, including a face shield, is mandatory.
Part 3: Amination of the Sulfonyl Chloride
Objective: To convert the sulfonyl chloride group into a sulfonamide.
Causality: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide.[6][7]
Protocol 3: Synthesis of N-(4-Acetamido-3-bromo-5-chlorophenyl)sulfonamide
| Reagent/Parameter | Quantity | Molar Equivalent |
| 4-Acetamido-3-bromo-5-chlorobenzenesulfonyl chloride | 34.7 g | 1.0 |
| Concentrated Ammonium Hydroxide (28%) | 100 mL | Excess |
| Reaction Time | 1 hour | - |
| Reaction Temperature | Room Temperature | - |
Procedure:
-
In a 500 mL beaker, place the crude 4-acetamido-3-bromo-5-chlorobenzenesulfonyl chloride (34.7 g, 0.1 mol).
-
In a fume hood, slowly add concentrated ammonium hydroxide (100 mL) with constant stirring. The reaction is exothermic.
-
Continue stirring for 1 hour at room temperature.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Safety Precautions: Concentrated ammonium hydroxide is corrosive and has a pungent odor. Work in a well-ventilated fume hood.
Part 4: Nitration
Objective: To introduce a nitro group at the 3-position of the aromatic ring.
Causality: The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The acetamido group is a strong ortho, para-director, the sulfonamide group is a meta-director, and the halogens are ortho, para-directing but deactivating. The position ortho to the strongly activating acetamido group (C3) is the most favorable for nitration.[8][9][10]
Protocol 4: Synthesis of N-(4-Acetamido-3-bromo-5-chloro-6-nitrophenyl)sulfonamide
| Reagent/Parameter | Quantity | Molar Equivalent |
| N-(4-Acetamido-3-bromo-5-chlorophenyl)sulfonamide | 32.85 g | 1.0 |
| Concentrated Sulfuric Acid | 100 mL | - |
| Fuming Nitric Acid | 10 mL | Excess |
| Reaction Time | 2 hours | - |
| Reaction Temperature | 0-5 °C | - |
Procedure:
-
In a 500 mL flask, dissolve N-(4-acetamido-3-bromo-5-chlorophenyl)sulfonamide (32.85 g, 0.1 mol) in concentrated sulfuric acid (100 mL) at 0 °C.
-
Slowly add a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (20 mL) dropwise, maintaining the temperature between 0-5 °C.
-
After the addition, stir the mixture at this temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash with water until neutral, and dry.
Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood. The nitration reaction is highly exothermic and requires strict temperature control.
Part 5: Reduction of the Nitro Group
Objective: To reduce the newly introduced nitro group to a primary amine.
Causality: The reduction of an aromatic nitro group to an amine is a common and efficient transformation. A variety of reducing agents can be employed; iron powder in the presence of an acid is a classic, cost-effective, and reliable method.[11][12][13]
Protocol 5: Synthesis of N-(4,6-Diamino-3-bromo-5-chlorophenyl)sulfonamide
| Reagent/Parameter | Quantity | Molar Equivalent |
| N-(4-Acetamido-3-bromo-5-chloro-6-nitrophenyl)sulfonamide | 37.35 g | 1.0 |
| Iron Powder | 28 g | 5.0 |
| Ethanol (95%) | 200 mL | - |
| Concentrated Hydrochloric Acid | 5 mL | Catalytic |
| Reaction Time | 4 hours | - |
| Reaction Temperature | Reflux | - |
Procedure:
-
In a 1 L round-bottom flask, suspend N-(4-acetamido-3-bromo-5-chloro-6-nitrophenyl)sulfonamide (37.35 g, 0.1 mol) and iron powder (28 g, 0.5 mol) in 95% ethanol (200 mL).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (5 mL) dropwise.
-
Continue refluxing for 4 hours.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
Safety Precautions: The reaction generates hydrogen gas, which is flammable. Ensure proper ventilation and avoid open flames. Hydrochloric acid is corrosive.
Part 6: Deprotection of the Amino Group
Objective: To hydrolyze the acetamido group to yield the final product.
Causality: The acetamido protecting group can be readily removed under acidic conditions to regenerate the primary amine.[14][15]
Protocol 6: Synthesis of this compound
| Reagent/Parameter | Quantity | Molar Equivalent |
| N-(4,6-Diamino-3-bromo-5-chlorophenyl)sulfonamide | 34.35 g | 1.0 |
| Concentrated Hydrochloric Acid | 50 mL | - |
| Water | 100 mL | - |
| Reaction Time | 2 hours | - |
| Reaction Temperature | Reflux | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend the crude N-(4,6-diamino-3-bromo-5-chlorophenyl)sulfonamide (34.35 g, 0.1 mol) in a mixture of water (100 mL) and concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the solution and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Safety Precautions: Handle concentrated hydrochloric acid in a fume hood. Neutralization generates carbon dioxide gas, so perform this step slowly to avoid excessive foaming.
Conclusion
The multi-step synthesis of this compound presented in this guide offers a logical and practical approach for obtaining this valuable chemical intermediate. By carefully controlling the reaction conditions and adhering to the safety protocols at each stage, researchers can achieve a good overall yield of the desired product with high purity. The detailed explanations of the rationale behind each step aim to provide a deeper understanding of the underlying chemical principles, empowering scientists to adapt and optimize these procedures as needed for their specific research and development endeavors.
References
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Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug - JOCPR. (URL: [Link])
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Directing Effects of Substituted Benzenes - Chemistry LibreTexts. (URL: [Link])
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Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])
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Substituent Effects | Organic Chemistry II - Lumen Learning. (URL: [Link])
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Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (URL: [Link])
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Directing Effect of Substituents: meta-Directing Groups - JoVE. (URL: [Link])
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A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron - ResearchGate. (URL: [Link])
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SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. (URL: [Link])
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Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug - Asian Journal of Pharmaceutics. (URL: [Link])
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Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. (URL: [Link])
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Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (URL: [Link])
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Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques - Al-Farahidi Expert Systems Journal. (URL: [Link])
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (URL: [Link])
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Reduction of nitro compounds - Wikipedia. (URL: [Link])
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Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC - NIH. (URL: [Link])
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Can anyone offer advice regarding reduction of nitrobenzene to aniline? - ResearchGate. (URL: [Link])
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Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])
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Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. (URL: [Link])
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (URL: [Link])
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Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C.. - Filo. (URL: [Link])
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n-acetyl 2-bromo-5-chloroaniline,(CAS# 827-66-7) - Sinfoo Biotech. (URL: [Link])
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2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem - NIH. (URL: [Link])
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Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. (URL: [Link])
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Preparation of Aniline From Acetanilide (Hydrolysis) - 20241127 - 172602 - 0000 - Scribd. (URL: [Link])
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Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson - Study.com. (URL: [Link])
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During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? - Quora. (URL: [Link])
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What is the mechanism of Acetanilide? - Patsnap Synapse. (URL: [Link])
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Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99% - Cole-Parmer. (URL: [Link])
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. (URL: [Link])
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2-BROMO-5-CHLOROANILINE CAS 823-57-4 Watson International Limited. (URL: [Link])
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A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (URL: [Link])
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N-(2-Bromo-5-methoxyphenyl)acetamide | C9H10BrNO2 | CID 14493071 - PubChem. (URL: [Link])
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N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC - NIH. (URL: [Link])
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CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide. (URL: [Link])
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Application Note: A Comprehensive Protocol for the Synthesis of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, three-step synthetic protocol for the preparation of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide, a valuable substituted aromatic sulfonamide intermediate for pharmaceutical and agrochemical research. The synthesis is designed to be robust and reproducible, leveraging established principles of organic chemistry.
Introduction
Substituted aminobenzenesulfonamides are a critical class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific substitution pattern of this compound, with its unique arrangement of amino, bromo, chloro, and sulfonamide functionalities, offers a versatile scaffold for the development of novel bioactive molecules. This protocol outlines a reliable synthetic route starting from the readily available precursor, 3-chloroaniline.
The synthetic strategy involves three key transformations:
-
Chlorosulfonation of 3-chloroaniline to introduce the sulfonyl chloride group.
-
Amination of the resulting sulfonyl chloride to form the sulfonamide.
-
Regioselective bromination to install the bromine atom at the desired position.
Each step has been designed to maximize yield and purity, with detailed explanations of the underlying chemical principles.
Materials and Methods
Materials
-
3-Chloroaniline (Reagent grade, ≥98%)
-
Chlorosulfonic acid (Reagent grade, ≥99%)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
N-Bromosuccinimide (NBS) (Reagent grade, ≥98%)
-
Dichloromethane (DCM) (Anhydrous, ≥99.8%)
-
Acetonitrile (ACN) (Anhydrous, ≥99.8%)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄) (Anhydrous)
-
Hydrochloric acid (HCl) (Concentrated)
-
Deionized water
-
Ice
Instrumentation
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
-
Mass Spectrometer
Synthetic Workflow Diagram
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-chlorobenzenesulfonyl chloride
Rationale: This step involves the electrophilic aromatic substitution of 3-chloroaniline with chlorosulfonic acid. The amino group is a strong activating group and an ortho-, para-director. The chloro group is a deactivating group but is also an ortho-, para-director. The sulfonation is expected to occur at the position para to the strongly activating amino group (C5) and ortho to the chloro group, which is sterically less hindered than the C2 position.
Procedure:
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Carefully add chlorosulfonic acid (5.0 eq.) to the flask and cool the flask to 0-5 °C using an ice-water bath.
-
Slowly add 3-chloroaniline (1.0 eq.) dropwise via the dropping funnel to the stirred chlorosulfonic acid over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The solid precipitate of 3-amino-5-chlorobenzenesulfonyl chloride is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral to pH paper.
-
Dry the product under vacuum to a constant weight. The crude product can be used in the next step without further purification.
Step 2: Synthesis of 3-Amino-5-chlorobenzenesulfonamide
Rationale: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide. This reaction is typically high-yielding.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend the crude 3-amino-5-chlorobenzenesulfonyl chloride (1.0 eq.) in 100 mL of deionized water.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add concentrated ammonium hydroxide solution (excess, ~10 eq.) to the stirred suspension.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 5-6 with concentrated hydrochloric acid.
-
The precipitated solid is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.
-
The crude product can be recrystallized from an ethanol-water mixture to afford pure 3-amino-5-chlorobenzenesulfonamide.
Step 3: Synthesis of this compound
Rationale: The final step is the regioselective bromination of the sulfonamide intermediate. The amino group is a strong activating group and will direct the incoming electrophile (bromonium ion from NBS) to the ortho and para positions. The position para to the amino group is already substituted with the chloro group. Therefore, bromination is expected to occur at one of the ortho positions (C2 or C6). The C2 position is favored due to the directing effects of the other substituents and potential steric considerations. The use of a polar aprotic solvent like acetonitrile is known to favor ortho-bromination of anilines.[1]
Procedure:
-
Dissolve 3-amino-5-chlorobenzenesulfonamide (1.0 eq.) in anhydrous acetonitrile in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Theoretical Yield (g) |
| 1 | 3-Chloroaniline (12.76 g, 0.1 mol) | Chlorosulfonic acid (58.27 g, 0.5 mol) | 3-Amino-5-chlorobenzenesulfonyl chloride | 22.61 |
| 2 | 3-Amino-5-chlorobenzenesulfonyl chloride (22.61 g, 0.1 mol) | Ammonium hydroxide (excess) | 3-Amino-5-chlorobenzenesulfonamide | 20.67 |
| 3 | 3-Amino-5-chlorobenzenesulfonamide (20.67 g, 0.1 mol) | N-Bromosuccinimide (18.69 g, 0.105 mol) | This compound | 28.55 |
Note: Theoretical yields are calculated based on a 100% conversion for each step, starting with 0.1 mol of 3-chloroaniline.
Characterization
The structure and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the aromatic ring and the amino and sulfonamide groups.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
IR Spectroscopy: To identify the characteristic functional groups, such as N-H stretches of the amine and sulfonamide, and S=O stretches of the sulfonamide.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.
-
3-Chloroaniline is toxic and should be handled with care. Avoid inhalation and skin contact.
-
N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Proper waste disposal procedures must be followed for all chemical waste.
References
- Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. The Journal of Organic Chemistry, 44(25), 4733–4735.
- Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. III. Chlorosulfonic Acid as a Reagent for the Characterization of Aromatic Ethers. Journal of the American Chemical Society, 62(3), 603–604.
- Ghorbani-Vaghei, R., & Jalili, H. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N, N, N′, N′-Tetrabromobenzene-1, 3-disulfonylamide and Poly (N-bromobenzene-1, 3-disulfonylamide). Synthesis, 2005(07), 1099-1102.
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Application Notes and Protocols for 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide in Medicinal Chemistry
Introduction: Unlocking the Potential of a Halogenated Sulfonamide Scaffold
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms and sulfonamide moieties into molecular scaffolds has proven to be a highly effective strategy for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide is a trifunctionalized aromatic building block that presents a unique combination of reactive sites, making it a valuable starting material for the synthesis of diverse compound libraries. The presence of an aniline-type amino group, a synthetically versatile bromine atom, and a chlorine atom, all on a benzenesulfonamide core, offers medicinal chemists a powerful platform for generating novel drug candidates.[3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in medicinal chemistry. It outlines detailed protocols for the derivatization of its key functional groups and proposes its use as a scaffold in the design of inhibitors for clinically relevant targets, such as carbonic anhydrases and protein kinases. The methodologies described herein are grounded in established chemical principles and analogous transformations of structurally related compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a building block is crucial for reaction design, purification, and formulation. While experimental data for this compound is not extensively published, we can extrapolate from the data of its positional isomer, 4-Amino-3-bromo-5-chlorobenzene-1-sulfonamide, to provide a reasonable estimate.[4]
| Property | Predicted/Estimated Value | Source |
| Molecular Formula | C₆H₆BrClN₂O₂S | [5] |
| Molecular Weight | 285.55 g/mol | [4] |
| Appearance | Likely an off-white to pale yellow solid | General observation for similar compounds |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, alcohols); poorly soluble in water | General observation for similar compounds |
| XLogP3 | 1.1 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 1 | [4] |
Note: These values are for the positional isomer 4-Amino-3-bromo-5-chlorobenzene-1-sulfonamide and should be used as an approximation.
Strategic Importance in Medicinal Chemistry: A Versatile Scaffold
The structural features of this compound make it a privileged scaffold for targeting several important classes of enzymes. The sulfonamide group is a well-established zinc-binding moiety, crucial for the inhibition of metalloenzymes like carbonic anhydrases.[6][7][8][9] Furthermore, the aromatic core can be elaborated to interact with the active sites of protein kinases, a major class of drug targets in oncology and inflammation.[2][10][11] The amino group provides a convenient handle for introducing a wide range of substituents to explore structure-activity relationships (SAR).
Diagram 1: Key Reactive Sites and Potential Derivatizations
Caption: Key reactive sites of the scaffold and potential chemical modifications.
Application as a Scaffold for Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[1] Their inhibition has therapeutic applications in the treatment of glaucoma, edema, and certain types of cancer.[6][8] The primary sulfonamide group is the quintessential zinc-binding group for CA inhibitors. The 3-amino-2-bromo-5-chlorobenzenesulfonamide scaffold provides an excellent starting point for the design of potent and selective CAIs.
Experimental Protocol 1: Synthesis of a Novel Carbonic Anhydrase Inhibitor Candidate
This protocol describes a two-step synthesis of a potential CA inhibitor by acylating the amino group of the title compound with a heterocyclic carboxylic acid.
Step 1: Activation of the Carboxylic Acid
-
To a solution of the desired heterocyclic carboxylic acid (e.g., 2-furoic acid, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (N₂ or Ar), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete activation of the carboxylic acid.
Step 2: Amide Coupling
-
To the activated carboxylic acid solution, add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated sulfonamide.
Diagram 2: Proposed Synthesis of a Carbonic Anhydrase Inhibitor
Caption: Synthetic workflow for a potential carbonic anhydrase inhibitor.
Application as a Scaffold for Kinase Inhibitors
Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[10] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The this compound scaffold can be utilized to construct kinase inhibitors by leveraging the amino group for interaction with the hinge region of the kinase active site and the aromatic core for further functionalization to achieve potency and selectivity.[2][11]
Experimental Protocol 2: Synthesis of a Kinase Inhibitor Library via Suzuki Coupling
This protocol outlines the synthesis of a library of potential kinase inhibitors by first modifying the aromatic core via a Suzuki coupling reaction, followed by derivatization of the amino group.
Step 1: Suzuki Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a mixture of a suitable solvent (e.g., 1,4-dioxane) and water (typically 4:1 v/v).
-
Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the biaryl sulfonamide intermediate.
Step 2: Derivatization of the Amino Group
The resulting biaryl sulfonamide can be further derivatized at the amino group using standard methodologies such as acylation (as described in Protocol 1), sulfonylation, or reductive amination to generate a library of diverse potential kinase inhibitors.
Diagram 3: Workflow for Kinase Inhibitor Library Synthesis
Caption: Synthetic strategy for a diverse kinase inhibitor library.
Analytical Derivatization for HPLC Analysis
For accurate quantification and characterization of this compound and its derivatives in biological matrices or during reaction monitoring, derivatization to introduce a chromophore or fluorophore can significantly enhance detection by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol 3: Pre-column Derivatization with Dansyl Chloride for Fluorescence Detection
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the sample solution, 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.0), and 200 µL of a dansyl chloride solution (1 mg/mL in acetonitrile).
-
Vortex the mixture and incubate at 60 °C for 30-60 minutes in the dark.
-
After incubation, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used.
-
Detection: Fluorescence detector with an excitation wavelength of ~335 nm and an emission wavelength of ~520 nm.
-
Conclusion and Future Perspectives
This compound is a promising and versatile building block for medicinal chemistry. Its trifunctional nature allows for the facile generation of diverse compound libraries targeting a range of biological targets. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this scaffold in the development of novel therapeutic agents. Future work should focus on the synthesis and biological evaluation of compound libraries derived from this scaffold to identify novel hits and leads for various disease indications.
References
- Supuran, C. T. (2016). Carbonic Anhydrases: Novel Therapeutic Applications for an Ancient Enzyme Family. Bioorganic & Medicinal Chemistry Letters, 26(1), 22-30.
- Küçükbay, H., et al. (2020). Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 589-596.
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PubChemLite. This compound. Retrieved from [Link]
- Pichake, J., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(5), 539-543.
- Angeli, A., et al. (2019). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules, 24(15), 2802.
- Zhang, J., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(22), 5468.
- Golding, B. T., et al. (2004). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 2(17), 2465-2473.
- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Preprints.org, 2024080261.
- Owa, T., et al. (2004). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(19), 4873-4877.
- Wang, Y., et al. (2022). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry, 13(10), 1264-1275.
- Abdel-Ghani, T. M., et al. (2025). Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline.
- El-Gohary, N. S., & Shaaban, M. I. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 29(17), 4056.
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PubChem. 4-Amino-3-bromo-5-chlorobenzene-1-sulfonamide. Retrieved from [Link]
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- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Derivatives from 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
Introduction: A Versatile Scaffold for Medicinal Chemistry
3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of a diverse array of molecular architectures. Its strategic substitution pattern, featuring an aniline-type amino group, a reactive aryl bromide, and a primary sulfonamide, offers multiple points for chemical modification. This trifecta of functional groups makes it an attractive building block for researchers, particularly in the fields of drug discovery and agrochemical development. The ability to selectively manipulate each of these functionalities allows for the systematic exploration of chemical space and the generation of compound libraries for biological screening. This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthesis of the Starting Material: A Proposed Route
Workflow for the Synthesis of this compound
Caption: Proposed synthetic route to this compound.
Protocol 1: Synthesis of 4-Amino-3-bromo-5-chlorobenzenesulfonyl chloride
This protocol describes the chlorosulfonylation of 2-bromo-5-chloroaniline.
Materials:
-
2-Bromo-5-chloroaniline
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Round-bottom flask with a gas outlet
Procedure:
-
In a fume hood, cool a round-bottom flask containing chlorosulfonic acid (5.0 eq.) to 0 °C in an ice bath.
-
Slowly add 2-bromo-5-chloroaniline (1.0 eq.) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 4-amino-3-bromo-5-chlorobenzenesulfonyl chloride.
Protocol 2: Synthesis of this compound
This protocol describes the amination of the sulfonyl chloride intermediate.
Materials:
-
4-Amino-3-bromo-5-chlorobenzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Dissolve 4-amino-3-bromo-5-chlorobenzenesulfonyl chloride (1.0 eq.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of cold aqueous ammonia (10.0 eq.) to the stirred solution.
-
Stir the biphasic mixture vigorously at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Derivatization Strategies: Unlocking Molecular Diversity
The three functional groups of this compound can be selectively targeted to generate a wide range of derivatives.
Derivatization Workflow Overview
Caption: Key derivatization pathways for this compound.
Protocols for Amino Group Derivatization
The primary amino group is a versatile handle for introducing a variety of substituents through N-acylation and N-alkylation reactions.
Protocol 3: N-Acylation of the Amino Group
N-acylation is a fundamental transformation that introduces an amide functionality, which can modulate the electronic properties of the aromatic ring and provide a new point for hydrogen bonding. This protocol utilizes an acid anhydride for acylation.[1]
Materials:
-
This compound
-
Acetic anhydride (or other desired anhydride)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of DCM and pyridine (1.0 eq.) in a round-bottom flask.
-
Add the acid anhydride (1.2 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution to neutralize excess acid and pyridine.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Acylating Agent | Expected Product | Typical Yield (%) |
| Acetic Anhydride | N-(3-sulfamoyl-4-bromo-6-chlorophenyl)acetamide | 85-95 |
| Propionic Anhydride | N-(3-sulfamoyl-4-bromo-6-chlorophenyl)propionamide | 80-90 |
| Benzoic Anhydride | N-(3-sulfamoyl-4-bromo-6-chlorophenyl)benzamide | 75-85 |
Protocol 4: N-Alkylation of the Amino Group
N-alkylation introduces alkyl substituents, which can increase lipophilicity and alter the steric profile of the molecule. This protocol describes a direct alkylation using an alkyl halide.[2][3]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Add the alkyl halide (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Alkylating Agent | Expected Product | Typical Yield (%) |
| Methyl Iodide | 2-Bromo-5-chloro-3-(methylamino)benzenesulfonamide | 70-80 |
| Ethyl Bromide | 2-Bromo-5-chloro-3-(ethylamino)benzenesulfonamide | 65-75 |
| Benzyl Bromide | 3-(Benzylamino)-2-bromo-5-chlorobenzenesulfonamide | 75-85 |
Protocols for Aryl Bromide Derivatization
The aryl bromide moiety is an excellent handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.
Protocol 5: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This reaction is highly valued for its functional group tolerance and mild reaction conditions.[4][5][6][7][8]
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Boronic Acid | Expected Product | Typical Yield (%) |
| Phenylboronic acid | 3'-Amino-5'-chloro-4'-sulfamoylbiphenyl-2-amine | 70-90 |
| 4-Methoxyphenylboronic acid | 3'-Amino-5'-chloro-4-methoxybiphenyl-2-sulfonamide | 65-85 |
| Pyridine-3-boronic acid | 2-(3-Aminophenyl)-5-chloro-3-(pyridin-3-yl)benzenesulfonamide | 60-75 |
Protocol 6: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the position of the bromine atom.[9][10][11][12][13][14][15][16][17]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (0.02 eq.) and the phosphine ligand (0.04 eq.).
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and the base (1.5 eq.).
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Amine | Expected Product | Typical Yield (%) |
| Morpholine | 3-Amino-5-chloro-2-(morpholino)benzenesulfonamide | 75-90 |
| Aniline | N¹,2-Diphenyl-5-chloro-3-aminobenzene-1-sulfonamide | 60-75 |
| Benzylamine | 2-(Benzylamino)-3-amino-5-chlorobenzenesulfonamide | 70-85 |
Protocols for Sulfonamide Group Derivatization
The primary sulfonamide group can also be a site for derivatization, typically through N-alkylation or N-arylation, to generate N-substituted sulfonamides.
Protocol 7: N-Alkylation of the Sulfonamide
Alkylation of the sulfonamide nitrogen requires deprotonation with a suitable base followed by reaction with an alkylating agent.
Materials:
-
This compound
-
Alkyl halide
-
Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)
-
Anhydrous DMF
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the base (1.5 eq.) at 0 °C (if using NaH) or room temperature (if using Cs₂CO₃).
-
Stir the mixture for 30 minutes.
-
Add the alkyl halide (1.1 eq.) and allow the reaction to warm to room temperature, then heat to 50-70 °C for 4-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction and carefully quench with water (especially if using NaH).
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 8: N-Arylation of the Sulfonamide (Chan-Lam Coupling)
The Chan-Lam coupling provides a method for the N-arylation of sulfonamides using boronic acids under copper catalysis.[9][18]
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Toluene
-
Molecular sieves (optional)
Procedure:
-
To a mixture of this compound (1.0 eq.), arylboronic acid (1.5 eq.), and Cu(OAc)₂ (1.2 eq.) in DCM, add pyridine (2.0 eq.).
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours. The addition of molecular sieves can be beneficial.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through a pad of Celite and wash with DCM.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-aryl sulfonamide derivative.
Conclusion
This compound is a richly functionalized scaffold that offers numerous opportunities for the synthesis of novel derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this versatile building block. By leveraging the distinct reactivity of the amino, bromo, and sulfonamide groups, a wide array of compounds with potential applications in medicinal chemistry and other fields can be accessed. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates.
References
-
Recent developments in the synthesis of N-aryl sulfonamides. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 887-909. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1027-1044. [Link]
-
Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. (2020). Organic Letters, 22(9), 3560–3564. [Link]
-
A Practical and General Approach to the Late-Stage Functionalization of Complex Sulfonamides. (2019). ChemRxiv. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2022). RSC Advances, 12(48), 31237-31241. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2011). Organic Letters, 13(18), 4854–4856. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2013). Catalysts, 3(1), 141-174. [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved January 20, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (2022, September 16). Retrieved January 20, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2013). Catalysts, 3(1), 141-174. [Link]
-
Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing). (2020). Retrieved January 20, 2026, from [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PLoS ONE, 12(12), e0189532. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. (2013). Beilstein Journal of Organic Chemistry, 9, 1845–1893. [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. (2017). Science Advances, 3(12), e1701728. [Link]
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The Versatile Synthon: 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide in Modern Organic Synthesis
Introduction: Unlocking Molecular Complexity
In the landscape of modern drug discovery and organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide has emerged as a pivotal synthon, offering a unique combination of reactive handles that allow for selective and sequential functionalization. Its trifunctional nature—an aniline amine, a reactive aryl bromide, and a sulfonamide moiety—provides a versatile platform for generating diverse libraries of compounds, particularly in the pursuit of novel therapeutic agents. This guide provides an in-depth exploration of this building block's applications, supported by detailed protocols and mechanistic insights for researchers and drug development professionals. The inherent reactivity differences between its functional groups are the cornerstone of its utility, enabling chemists to orchestrate sophisticated synthetic strategies.
Chemical Profile and Strategic Importance
The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions, the amino group can act as a nucleophile or be a precursor for diazotization, and the sulfonamide moiety is a well-established pharmacophore known to interact with various biological targets, notably as a zinc-binding group in metalloenzymes.[1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₆BrClN₂O₂S | |
| Molecular Weight | 285.55 g/mol | |
| CAS Number | 129953-73-7 | Vendor Information |
| Appearance | Off-white to light brown solid | Generic Material Data |
The distinct electronic environment of the benzene ring, influenced by both electron-donating (amino) and electron-withdrawing (sulfonamide, chloro) groups, further modulates the reactivity of the aryl bromide, making it a reliable partner in a variety of transformations.
Core Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors
A prominent application of this compound is in the synthesis of kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases.[3] This building block has been instrumental in the development of Janus kinase (JAK) inhibitors, which are used to treat autoimmune diseases like rheumatoid arthritis.[1][4] The general strategy involves using the aryl bromide for a Suzuki-Miyaura coupling to install a heterocyclic core, followed by further modifications.
Application Note I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[3][5] In the context of this compound, the aryl bromide serves as the electrophilic partner, readily undergoing oxidative addition to a Pd(0) catalyst.[5] This reaction is a cornerstone for creating biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The electron-rich nature of the aniline derivative, balanced by the withdrawing sulfonamide and chloro groups, facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium intermediates and promote the subsequent steps of the catalytic cycle.
Sources
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- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 3. reddit.com [reddit.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Application of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: Unveiling the Potential of a Multifunctional Scaffold
In the landscape of contemporary drug design, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic outcomes. The compound 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide presents itself as a highly versatile scaffold, endowed with a unique combination of reactive functional groups that can be orthogonally addressed. This trifecta of an aniline amine, a reactive bromine atom, and a more stable chlorine atom, all arrayed on a benzenesulfonamide core, offers a rich playground for medicinal chemists to explore diverse chemical spaces and craft novel therapeutic agents.
While direct incorporation of this exact molecule into currently marketed drugs is not prominently documented, its structural motifs are echoed in a variety of successful therapeutics. This guide will delve into the rationale behind its application, drawing parallels with established drugs and providing detailed protocols for its derivatization. We will explore how each functional group can be strategically manipulated to modulate physicochemical properties, engage with biological targets, and ultimately, drive the discovery of new medicines.
Core Rationale: A Trifecta of Functionality for Targeted Drug Design
The utility of this compound stems from the distinct chemical reactivity and pharmacological relevance of its constituent parts:
-
The Sulfonamide Moiety: A cornerstone in medicinal chemistry, the sulfonamide group is a key pharmacophore in a wide array of drugs, including diuretics, antibacterial agents, and kinase inhibitors. It can act as a hydrogen bond donor and acceptor, and its acidic nature allows for crucial interactions with biological targets.
-
The Halogen Atoms (Bromine and Chlorine): The presence of two different halogens is a key feature of this scaffold.
-
Bromine: The bromine atom is a versatile handle for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR). Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.
-
Chlorine: The chlorine atom, being less reactive than bromine in cross-coupling reactions, can serve as a stable substituent that modulates the electronics and lipophilicity of the molecule. This can have a profound impact on pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
-
-
The Amino Group: The primary amino group can be readily derivatized to introduce a variety of side chains, or it can be transformed into other functional groups via diazotization reactions. This provides another avenue for SAR exploration and for tailoring the molecule's properties.
Application Note 1: Design and Synthesis of Kinase Inhibitors
Rationale: Many kinase inhibitors feature a sulfonamide group that interacts with the hinge region of the kinase domain. The halogenated benzene ring of this compound can be strategically positioned to occupy hydrophobic pockets within the ATP-binding site. The bromine atom serves as a key attachment point for building out the rest of the inhibitor scaffold, while the amino group can be functionalized to enhance target engagement and selectivity. A notable example of a halogenated sulfonamide in this class is Vemurafenib, a BRAF kinase inhibitor used in the treatment of melanoma.[1][2]
Hypothetical Kinase Inhibitor Design Workflow:
Sources
Application Notes and Protocols for 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide: A Guide to its Reaction Mechanisms and Synthetic Utility
Introduction
3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. Its unique arrangement of functional groups—an activating amino group, ortho- and para-directing halogens, and a meta-directing sulfonamide—creates a nuanced reactivity profile that can be strategically exploited for the synthesis of complex molecular architectures. Benzenesulfonamides are a well-established pharmacophore found in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1][2] This guide provides an in-depth exploration of the reaction mechanisms of this compound and offers detailed protocols for its derivatization, empowering researchers to harness its synthetic potential.
Understanding the Reactivity of the Aromatic Core
The reactivity of the benzene ring in this compound is governed by the interplay of the electronic effects of its four substituents. A thorough understanding of these effects is crucial for predicting the regioselectivity of its reactions.
-
Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[3]
-
Bromo (-Br) and Chloro (-Cl) Groups: These halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[4][5]
-
Sulfonamide Group (-SO₂NH₂): This is a strongly deactivating, meta-directing group due to the strong electron-withdrawing nature of the sulfonyl group.[6]
The positions on the aromatic ring are numbered starting from the carbon bearing the sulfonamide group as position 1. Therefore, the substituents are at positions: 1 (-SO₂NH₂), 2 (-Br), 3 (-NH₂), and 5 (-Cl). The available positions for substitution are C4 and C6.
Directing Effects in Electrophilic Aromatic Substitution (EAS):
In an electrophilic aromatic substitution reaction, the incoming electrophile will be directed by the combined influence of the existing substituents. The powerful activating and directing effect of the amino group at C3 will dominate, directing incoming electrophiles to its ortho (C2 and C4) and para (C6) positions.
-
Position C2: Sterically hindered by the adjacent bromo group.
-
Position C4: Activated by the amino group (ortho) and the bromo group (para), and deactivated by the chloro group (meta).
-
Position C6: Activated by the amino group (para) and the chloro group (ortho), and deactivated by the bromo group (meta).
Given these competing influences, electrophilic substitution is most likely to occur at the C4 and C6 positions, with the precise outcome potentially influenced by the specific electrophile and reaction conditions.
Key Reaction Mechanisms and Protocols
Diazotization of the Amino Group and Subsequent Sandmeyer Reactions
The primary amino group is a versatile handle for a variety of transformations, most notably through its conversion to a diazonium salt. This intermediate can then be subjected to a range of Sandmeyer and related reactions to introduce a wide array of functionalities.[7][8][9]
Mechanism of Diazotization:
The reaction of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) proceeds through the formation of a nitrosonium ion (NO⁺), which is then attacked by the nucleophilic amino group.[10][11] A series of proton transfers and the elimination of water lead to the formation of the aryl diazonium salt.[12]
Caption: Mechanism of Diazotization.
Protocol 1: General Procedure for Diazotization
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and propionic acid, or aqueous HCl/H₂SO₄).
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.
-
Stirring: Continue stirring the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the subsequent reaction.
Protocol 2: Sandmeyer Reaction for Halogen Exchange (e.g., Bromination)
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in concentrated hydrobromic acid.
-
Diazonium Salt Addition: Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
| Sandmeyer Reactant | Expected Product |
| CuCl / HCl | 2-Bromo-3,5-dichloro-benzene-1-sulfonamide |
| CuBr / HBr | 2,3-Dibromo-5-chloro-benzene-1-sulfonamide |
| CuCN / KCN | 2-Bromo-5-chloro-3-cyano-benzene-1-sulfonamide |
Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent at the C2 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[13]
2.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[14][15]
Mechanism of Suzuki-Miyaura Coupling:
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Suzuki-Miyaura Coupling Mechanism.
Protocol 3: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by column chromatography.
2.2.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[2][16][17][18]
Protocol 4: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a suitable solvent (e.g., THF, DMF, or triethylamine).
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 eq) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent. Separate the layers, and wash the organic layer with brine. Dry, filter, and concentrate the organic phase.
-
Purification: Purify the product by flash chromatography.
| Coupling Partner | Reaction Type | Expected Product Core Structure |
| Phenylboronic acid | Suzuki-Miyaura | 3-Amino-5-chloro-2-phenyl-benzene-1-sulfonamide |
| Ethynylbenzene | Sonogashira | 3-Amino-5-chloro-2-(phenylethynyl)-benzene-1-sulfonamide |
Nucleophilic Aromatic Substitution (SNAr)
While the benzene ring is generally electron-rich, the presence of the strongly electron-withdrawing sulfonamide and chloro groups can activate the ring towards nucleophilic aromatic substitution (SNAr), particularly at the position para to the sulfonamide group (the chloro-substituted carbon).[19] However, the presence of the activating amino group may disfavor this pathway. SNAr reactions typically require harsh conditions (high temperature and pressure) unless the ring is highly activated.
Summary of Potential Reactions
Caption: Key reaction pathways for derivatization.
References
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ResearchGate. (n.d.). The diazotization process. [Link]
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Organic Chemistry Tutor. (2020, March 31). Directing and Activating/Deactivating Effects in Electrophilic Aromatic Substitution. [Video]. YouTube. [Link]
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Garg, N. K. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 49(34), 5974-5977. [Link]
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Taylor & Francis Online. (2023, February 6). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. [Link]
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SpectraBase. (n.d.). benzenesulfonamide, 2-chloro-N-[(2,3-dihydro-2-methyl-3-oxo-1-phenyl-1H-pyrazol-4-yl)carbonyl]-. [Link]
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Nuno Ricardo. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
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Application Note: Comprehensive Characterization of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
Introduction
3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide is a substituted aromatic sulfonamide that serves as a valuable research chemical and a potential building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications[1][2]. The precise substitution pattern of amino, bromo, and chloro groups on the benzene sulfonamide core imparts unique chemical properties that are critical for its intended applications.
Ensuring the identity, purity, and structural integrity of this compound is paramount for the reliability and reproducibility of downstream research and development activities. A multi-technique analytical approach is required for unambiguous characterization. This guide provides a comprehensive suite of protocols and theoretical explanations for the full characterization of this compound, establishing a benchmark for quality control and analytical validation.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is the first step in its analysis.
| Property | Value | Source |
| IUPAC Name | 3-amino-2-bromo-5-chlorobenzenesulfonamide | PubChem[3] |
| Molecular Formula | C₆H₆BrClN₂O₂S | SRD Pharma |
| Molecular Weight | 285.55 g/mol | PubChem[3] |
| Monoisotopic Mass | 283.90219 Da | PubChem[3] |
| Structure | ||
Integrated Analytical Workflow
A single analytical technique is insufficient for complete characterization. We employ an orthogonal, multi-step workflow to ensure a comprehensive evaluation of the compound's identity, structure, and purity. This integrated approach provides a self-validating system where results from one technique corroborate findings from others.
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Application Notes & Protocols: Synthesis of Novel Sulfonamides from Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Natural Scaffolds with Privileged Medicinal Moieties
Sulfonamides represent a cornerstone functional group in medicinal chemistry, forming the basis of a wide array of therapeutic agents, most notably the revolutionary "sulfa drugs".[1][2][3][4][5] Their broad spectrum of biological activities—including antibacterial, anticancer, antiviral, and anti-inflammatory properties—stems from their ability to mimic and compete with natural substrates of crucial enzymes.[2][3][6][7][8] Amino acids, the fundamental building blocks of life, offer a chiral, biocompatible, and structurally diverse platform for creating novel chemical entities.[6][7][9][10] By conjugating the sulfonamide moiety with amino acid scaffolds, researchers can generate novel molecules with enhanced pharmacological profiles, improved specificity, and reduced toxicity.
This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of novel sulfonamides derived from amino acids. It is designed to equip researchers with the foundational knowledge and practical insights required to explore this promising area of drug discovery.
Part 1: The Synthetic Strategy - From Amino Acid to Sulfonamide
The primary synthetic route to amino acid-derived sulfonamides involves the nucleophilic substitution reaction between an amino acid (or its ester derivative) and a sulfonyl chloride.[6][7][9][11] This reaction, often performed under Schotten-Baumann conditions, is robust and versatile, allowing for a wide range of amino acids and sulfonyl chlorides to be combined.[12][13]
Causality: The "Why" Behind the Protocol
A critical consideration in this synthesis is the presence of the carboxylic acid group in the amino acid. This group is acidic and can interfere with the sulfonylation reaction by reacting with the base required for the reaction or potentially with the sulfonyl chloride itself. To prevent these side reactions and ensure a clean, high-yield synthesis, the carboxylic acid is typically protected, most commonly as an ester (e.g., a methyl or ethyl ester). This protection strategy ensures that the amino group is the sole nucleophile available to react with the electrophilic sulfur atom of the sulfonyl chloride.[14]
The reaction mechanism is a nucleophilic attack by the nitrogen of the amino group on the sulfonyl chloride.[6][7][9] A base, such as pyridine or aqueous sodium hydroxide, is essential. It serves two key purposes:
-
To deprotonate the amino group , increasing its nucleophilicity and facilitating the attack on the sulfonyl chloride.
-
To neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.[11]
Visualizing the Workflow: A Step-by-Step Synthesis Pathway
The following diagram illustrates the general workflow for the synthesis of an amino acid-derived sulfonamide, highlighting the key stages of protection, reaction, and purification.
Caption: General workflow for the synthesis of N-sulfonyl amino acids.
Part 2: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps and checkpoints for ensuring the successful synthesis and characterization of the target compounds.
Protocol 1: Synthesis of N-(p-toluenesulfonyl)-L-Leucine Methyl Ester
This protocol details a representative synthesis using L-Leucine and p-toluenesulfonyl chloride (tosyl chloride).
Materials:
-
L-Leucine methyl ester hydrochloride
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve L-Leucine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution in an ice bath to 0 °C with stirring.
-
Expert Insight: Using the hydrochloride salt of the amino acid ester is common. The base (pyridine) will neutralize the HCl and also deprotonate the amine for the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride.[15]
-
-
Addition of Base and Sulfonyl Chloride: Slowly add anhydrous pyridine (2.5 eq) to the cooled solution. After 10 minutes, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Expert Insight: Adding the sulfonyl chloride slowly prevents a rapid exotherm. Using a slight excess of the sulfonylating agent ensures complete conversion of the amino acid ester.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid ester is consumed.
-
Work-up and Extraction:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Expert Insight: The acid wash removes excess pyridine. The bicarbonate wash removes any unreacted tosyl chloride (which hydrolyzes to p-toluenesulfonic acid) and any remaining acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude N-(p-toluenesulfonyl)-L-Leucine methyl ester
-
Ethanol/Water or Hexane/Ethyl Acetate solvent system
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). Add a non-solvent (e.g., hexane) dropwise until turbidity persists. This will determine the appropriate solvent ratio for recrystallization.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal volume of the hot primary solvent (e.g., ethanol) to dissolve it completely.
-
Crystallization: Slowly add the non-solvent (e.g., water) while the solution is still warm until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Part 3: Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized sulfonamide is a critical step. A combination of spectroscopic techniques provides a comprehensive characterization.
Characterization Workflow
Caption: A typical workflow for the structural characterization of a novel sulfonamide.
Expected Spectroscopic Data
The following table summarizes the characteristic spectral data expected for a typical N-sulfonyl amino acid ester, such as the one synthesized in Protocol 1.[16][17][18][19]
| Technique | Functional Group | Expected Signal / Absorption Band | Significance |
| ¹H NMR | Sulfonamide N-H | δ 8.0 - 9.0 ppm (singlet or doublet) | Confirms the formation of the N-S bond.[18] |
| Aromatic C-H (from Ts) | δ 7.3 - 7.8 ppm (multiplets) | Indicates the presence of the arylsulfonyl group. | |
| Ester O-CH₃ | δ ~3.7 ppm (singlet) | Confirms the presence of the methyl ester protecting group. | |
| ¹³C NMR | Ester C=O | δ 170 - 175 ppm | Confirms the carbonyl carbon of the ester. |
| Aromatic Carbons | δ 125 - 145 ppm | Confirms the carbons of the arylsulfonyl group. | |
| IR Spectroscopy | Sulfonyl S=O | 1350-1310 cm⁻¹ (asymmetric) & 1160-1140 cm⁻¹ (symmetric) | Strong, characteristic bands confirming the SO₂ group.[19] |
| Ester C=O | ~1735 cm⁻¹ | Strong band for the ester carbonyl stretch. | |
| N-H Stretch | ~3300 cm⁻¹ | Confirms the N-H bond of the sulfonamide.[19] | |
| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ or [M+Na]⁺ | Confirms the molecular weight of the synthesized compound. |
Part 4: Biological Significance and Mechanism of Action
A primary reason for the enduring success of sulfonamides is their well-defined mechanism of action as antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS) , an enzyme crucial for the de novo synthesis of folic acid in bacteria.[1][20][21]
Mechanism of DHPS Inhibition
Bacteria require folic acid for the synthesis of nucleotides, the building blocks of DNA and RNA.[1][21] Unlike humans, who obtain folate from their diet, bacteria must synthesize it. The DHPS enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[20][22]
Sulfonamides are structural analogs of PABA.[1] They bind to the active site of DHPS, acting as a competitive inhibitor and blocking the normal enzymatic reaction.[1][20][23] This halts folic acid production, leading to a bacteriostatic effect where the bacteria can no longer grow or divide.[21]
Visualizing the Mechanism of Action
Caption: Competitive inhibition of DHPS by sulfonamides, blocking folic acid synthesis.
Beyond their antibacterial role, novel sulfonamides derived from amino acids are being investigated for a multitude of other therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents, often targeting other key enzymes like carbonic anhydrases or proteases.[3][5][6][7][8] The inherent chirality and functionality of the amino acid scaffold allow for fine-tuning of the molecule's three-dimensional structure to achieve high affinity and selectivity for new biological targets.
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Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]
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Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. National Institutes of Health (NIH). Available at: [Link]
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Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Bentham Science Publishers. Available at: [Link]
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Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Available at: [Link]
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Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate. Available at: [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]
-
Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Diva-portal.org. Available at: [Link]
-
Separation and Refining of Amino acids. MDPI. Available at: [Link]
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- 11. Sulfonamide - Wikipedia [en.wikipedia.org]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 18. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 22. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
Welcome to the technical support center for the synthesis of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve your yield and purity.
Introduction
This compound is a valuable substituted aniline derivative, often used as a key building block in the development of pharmaceutical agents.[1] Its synthesis involves a sequence of standard yet sensitive aromatic chemistry, including electrophilic aromatic substitution and reduction. Achieving a high yield of the final product requires careful control over reaction conditions and a clear understanding of the potential side reactions at each stage. This guide presents a reliable synthetic pathway and addresses the common challenges encountered.
Proposed Synthetic Pathway
The recommended synthetic route begins with 2-chloro-5-nitroaniline and proceeds through four key steps: diazotization-bromination (Sandmeyer reaction), chlorosulfonation, ammonolysis, and finally, selective reduction of the nitro group. This sequence is designed to manage the directing effects of the substituents and minimize the formation of unwanted isomers.
Caption: Proposed workflow for the synthesis of the target compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter during the synthesis.
Step 1: Bromination (Sandmeyer Reaction)
Q1: My yield for the Sandmeyer reaction to produce 1-Bromo-2-chloro-5-nitrobenzene is very low. What are the common causes?
A1: Low yields in Sandmeyer reactions often stem from a few critical factors:
-
Temperature Control: Diazotization must be performed at low temperatures (typically 0-5 °C) to prevent the diazonium salt from decomposing prematurely. Ensure your ice bath is well-maintained throughout the addition of sodium nitrite.
-
Nitrous Acid Instability: Sodium nitrite solution should be freshly prepared. The nitrous acid formed in situ is unstable.
-
Purity of Starting Material: Ensure the starting 2-chloro-5-nitroaniline is pure, as impurities can interfere with the diazotization process.
-
Copper(I) Bromide Catalyst: The CuBr catalyst must be active. If it has oxidized to Cu(II) (indicated by a green/blue color instead of white/pale), its efficacy will be significantly reduced.
Step 2: Chlorosulfonation
Q2: The chlorosulfonation of 1-Bromo-2-chloro-5-nitrobenzene is producing a dark, tarry mixture with very little desired product. What's going wrong?
A2: This is a common issue typically caused by moisture contamination or incorrect reaction conditions.
-
Moisture Sensitivity: Chlorosulfonic acid reacts violently with water. All glassware must be rigorously oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.[2]
-
Temperature Management: The addition of the substrate to chlorosulfonic acid is highly exothermic. Add the substrate portion-wise at a low temperature (0-5 °C) to prevent overheating, which leads to charring and degradation.[2] After the addition is complete, the reaction may need to be gently warmed to ensure completion, but this must be carefully monitored.[3]
-
Stoichiometry: While an excess of chlorosulfonic acid is typically used to act as both reagent and solvent, a very large excess can sometimes promote side reactions at higher temperatures.
Q3: My TLC plate shows multiple products after chlorosulfonation. Am I getting isomers?
A3: It's possible. While the nitro and chloro groups strongly direct the sulfonyl chloride group to the desired position (ortho to the chloro and meta to the nitro), aggressive reaction conditions (e.g., high temperatures) can sometimes lead to the formation of minor isomeric byproducts. To minimize this, maintain a low reaction temperature and ensure efficient mixing.[2]
Step 3: Ammonolysis
Q4: The conversion of the sulfonyl chloride to the sulfonamide is incomplete. How can I drive the reaction to completion?
A4: Incomplete ammonolysis can be due to several factors:
-
Reagent Concentration: Use a sufficient excess of concentrated ammonium hydroxide to ensure the complete conversion of the sulfonyl chloride. The reaction is typically run in a biphasic system or a solvent like THF/water.
-
Reaction Time and Temperature: Ensure the reaction is stirred vigorously for an adequate amount of time. Sometimes, gentle warming may be required, but be cautious as this can also hydrolyze the sulfonyl chloride back to the sulfonic acid.
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is moisture-sensitive and can hydrolyze. Add it to the cold ammonium hydroxide solution carefully and ensure rapid mixing to favor amination over hydrolysis.
Step 4: Nitro Group Reduction
Q5: I'm losing my halogen atoms (bromo and chloro) during the reduction of the nitro group. How can I prevent this dehalogenation?
A5: Reductive dehalogenation is a significant side reaction, especially with catalytic hydrogenation.
-
Choice of Reducing Agent: Standard catalytic hydrogenation with H₂ over Pd/C can often cause dehalogenation on aromatic rings. A milder and more selective method is catalytic transfer hydrogenation using hydrazine hydrate with a Pd/C catalyst.[4][5] This method often preserves sensitive functional groups like halogens.[4][5][6]
-
Metal/Acid Systems: Another classic and effective method is using iron powder in the presence of an acidic salt like ammonium chloride in a protic solvent (e.g., ethanol/water).[7] This system is known for its chemoselectivity in reducing nitro groups without affecting most other functional groups, including halogens.[7]
-
Reaction Conditions: Avoid harsh conditions such as high temperatures or strongly acidic environments (e.g., SnCl₂/HCl can sometimes cause dehalogenation), which can promote the loss of halogens.
Q6: The nitro reduction using Fe/NH₄Cl has stalled. What should I check?
A6:
-
Iron Activation: The surface of the iron powder may be oxidized. Pre-treating the iron powder with dilute HCl to activate its surface can often restart a stalled reaction.
-
pH of the Medium: The reaction works best under slightly acidic to neutral conditions, which is the role of the ammonium chloride. Ensure enough is present.
-
Solvent and Temperature: The reaction is often run at reflux in a solvent like ethanol/water to ensure sufficient solubility of the starting material and a reasonable reaction rate.
Caption: Decision tree for troubleshooting the nitro reduction step.
Frequently Asked Questions (FAQs)
Q1: Why is this specific order of reactions important?
A1: The order of functional group installation is crucial for controlling the regiochemistry.
-
Sulfonation before Reduction: The nitro group is a strong meta-director, while the chloro group is an ortho-, para-director. Performing chlorosulfonation on 1-bromo-2-chloro-5-nitrobenzene directs the sulfonyl group to the desired position. If you were to reduce the nitro group to an amino group first, the powerful ortho-, para-directing amino group would direct the sulfonation to undesired positions.
-
Bromination First: Starting with 2-chloro-5-nitroaniline allows for a clean Sandmeyer reaction to replace the amine with bromine. Attempting to brominate later in the synthesis (e.g., after sulfonamide formation) would be complicated by the directing effects of three other substituents.
Q2: How should I monitor the progress of each reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material and the product (e.g., ethyl acetate/hexanes mixtures). Stain with potassium permanganate or visualize under UV light. For more quantitative analysis, HPLC or GC-MS can be used on aliquots taken from the reaction mixture.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Chlorosulfonic Acid: Highly corrosive and reacts violently with water. Always handle in a fume hood, wear appropriate PPE (gloves, goggles, lab coat), and add reagents to it slowly and with cooling.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.
-
Diazonium Salts: Can be explosive when isolated and dry. Always use them in solution immediately after preparation and never attempt to isolate the diazonium salt intermediate.
Q4: What is the best way to purify the final product?
A4: The crude product after workup can typically be purified by recrystallization. A common solvent system would be an alcohol like ethanol or isopropanol, potentially with the addition of water to induce crystallization. If significant impurities persist, column chromatography on silica gel may be necessary.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-chloro-5-nitro-benzenesulfonamide
| Step | Reagent | Molar Eq. | Amount | Notes |
| 1 | 1-Bromo-2-chloro-5-nitrobenzene | 1.0 | (e.g., 10.0 g) | Starting Material |
| 2 | Chlorosulfonic Acid (ClSO₃H) | ~5.0 | (e.g., 32 mL) | Reagent and Solvent |
| 3 | Ammonium Hydroxide (NH₄OH, 28%) | Excess | (e.g., 100 mL) | For Ammonolysis |
Methodology:
-
Chlorosulfonation:
-
To a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and drying tube, add chlorosulfonic acid (5.0 eq).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add 1-Bromo-2-chloro-5-nitrobenzene (1.0 eq) in portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
-
Ammonolysis:
-
Cool a flask containing concentrated ammonium hydroxide (excess) to 0-5 °C.
-
Slowly add the crude 2-Bromo-4-chloro-5-nitro-benzenesulfonyl chloride from the previous step in portions.
-
Stir the mixture vigorously at room temperature for 2-3 hours.
-
The sulfonamide product will precipitate. Filter the solid, wash thoroughly with cold water, and dry to obtain the crude product.
-
Protocol 2: Reduction of 2-Bromo-4-chloro-5-nitro-benzenesulfonamide
| Reagent | Molar Eq. | Amount | Notes |
| Nitro-sulfonamide | 1.0 | (e.g., 5.0 g) | Starting Material |
| Iron Powder (<325 mesh) | 5.0 | (e.g., 4.5 g) | Reducing Agent |
| Ammonium Chloride (NH₄Cl) | 4.0 | (e.g., 3.4 g) | Acidic Salt |
| Ethanol / Water (4:1) | - | (e.g., 100 mL) | Solvent |
Methodology:
-
To a round-bottom flask, add the 2-Bromo-4-chloro-5-nitro-benzenesulfonamide (1.0 eq), iron powder (5.0 eq), ammonium chloride (4.0 eq), and the ethanol/water solvent mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (typically 2-4 hours). The disappearance of the yellow nitro compound and the appearance of the amine product can be observed.
-
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The aqueous residue may be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude this compound.
-
Purify the crude product by recrystallization from ethanol or isopropanol.
References
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. Retrieved from [Link]
-
Molecules. (2021). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
-
University of Arizona. (2014). Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C. Retrieved from [Link]
-
SciSpace. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]
-
MDPI. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
-
Cihan University-Erbil Repository. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Dana Bioscience. (n.d.). This compound 100mg. Retrieved from [Link]
-
NIH. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
-
NIH. (2017). Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. Retrieved from [Link]
-
YouTube. (2022). EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
Welcome to the technical support center for the synthesis of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to anticipate and resolve common experimental challenges, ensuring a successful and efficient synthesis.
Introduction: The Synthetic Challenge
The synthesis of polysubstituted aromatic compounds like this compound requires careful control of regioselectivity and reaction conditions to avoid the formation of undesired isomers and byproducts. The interplay of the directing effects of the amino, chloro, and bromo substituents, along with the introduction of the sulfonamide group, presents several potential pitfalls. This guide will walk you through a plausible synthetic route, highlighting key areas for vigilance and providing solutions to common side reactions.
Proposed Synthetic Pathway
A logical synthetic route starting from the commercially available 2-bromo-5-chloroaniline is outlined below. This pathway involves protection of the reactive amino group, followed by electrophilic aromatic substitution to introduce the sulfonyl chloride moiety, and finally, amination and deprotection.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: My initial acetylation of 2-bromo-5-chloroaniline is incomplete, and I have a mixture of starting material and product. What should I do?
Answer:
Incomplete acetylation is a common issue, often stemming from insufficient reagent or reaction time. The amino group of 2-bromo-5-chloroaniline is less nucleophilic than aniline itself due to the electron-withdrawing effects of the halogen substituents.
-
Causality: The reduced nucleophilicity of the starting material slows down the rate of acetylation. Additionally, moisture in the reagents or solvent can hydrolyze the acetic anhydride, reducing its effective concentration.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly opened or distilled acetic anhydride and glacial acetic acid. Ensure your glassware is thoroughly dried.
-
Increase Reagent Stoichiometry: A moderate excess of acetic anhydride (e.g., 1.2-1.5 equivalents) can drive the reaction to completion.
-
Extend Reaction Time and/or Increase Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.
-
Catalysis: The addition of a catalytic amount of a strong acid, such as sulfuric acid, can protonate the carbonyl oxygen of acetic anhydride, making it more electrophilic. However, use this with caution as it can also promote side reactions if not carefully controlled.
-
Question 2: During the chlorosulfonation step, my reaction mixture turned dark, and the yield of the desired sulfonyl chloride is low. What are the likely side reactions?
Answer:
Darkening of the reaction mixture during chlorosulfonation often indicates decomposition or the formation of polymeric byproducts. Low yields of the sulfonyl chloride can be attributed to several side reactions.
-
Causality and Common Side Reactions:
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride product is highly reactive and susceptible to hydrolysis back to the sulfonic acid, especially during aqueous workup.[1]
-
Di-sulfonation: Although the acetamido group directs ortho- and para-, and the existing substituents provide steric hindrance, forcing conditions (high temperature, long reaction time, large excess of chlorosulfonic acid) can lead to the introduction of a second sulfonyl chloride group.
-
Charring/Polymerization: Aromatic amines and their derivatives can be sensitive to the harsh, acidic conditions of chlorosulfonation, leading to decomposition and the formation of tar-like substances.
-
-
Troubleshooting and Optimization:
-
Temperature Control: The addition of the acetylated aniline to chlorosulfonic acid should be done slowly and at a low temperature (e.g., 0-5 °C) to control the initial exotherm. The subsequent heating to drive the reaction should be done cautiously and monitored closely.
-
Stoichiometry of Chlorosulfonic Acid: While an excess of chlorosulfonic acid is necessary to act as both reagent and solvent, a very large excess can promote side reactions. A molar ratio of 4-5 equivalents is a good starting point.
-
Careful Workup: The quenching of the reaction mixture by pouring it onto ice must be done slowly and with vigorous stirring to dissipate heat and minimize hydrolysis of the sulfonyl chloride product.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may contribute to the darkening of the reaction mixture.
-
Question 3: The amination of my sulfonyl chloride is giving a low yield of the desired sulfonamide. What are the potential issues?
Answer:
Low yields in the amination step can result from incomplete reaction, side reactions of the sulfonyl chloride, or issues with the ammonia source.
-
Causality and Potential Issues:
-
Incomplete Reaction: The sulfonyl chloride may be sterically hindered, slowing down the reaction with ammonia.
-
Hydrolysis: As mentioned previously, the sulfonyl chloride is sensitive to water. If the ammonia solution contains a high percentage of water, or if the reaction is not sufficiently cooled, hydrolysis to the sulfonic acid can be a significant competing reaction.
-
Formation of Diaryl Sulfone: Although less common in this specific amination, sulfonyl chlorides can sometimes react with another molecule of the aromatic starting material to form a diaryl sulfone, especially at elevated temperatures.
-
-
Troubleshooting Steps:
-
Use Anhydrous Ammonia: Whenever possible, using anhydrous ammonia (gas or in a suitable organic solvent) will minimize the competing hydrolysis reaction. If an aqueous solution must be used, a concentrated solution (e.g., 28-30%) is preferable, and the reaction should be kept cold.
-
Solvent Choice: Conducting the reaction in a solvent in which the sulfonyl chloride is soluble but the resulting sulfonamide is not can help to drive the reaction to completion by precipitating the product.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring by TLC is crucial. While low temperatures are generally preferred to minimize side reactions, some sterically hindered sulfonyl chlorides may require gentle warming to react at a reasonable rate.
-
Question 4: My final deprotection step is not clean, and I am getting a mixture of products. How can I improve the hydrolysis of the acetamide?
Answer:
Incomplete or messy deprotection can be due to the stability of the acetamide group under the hydrolysis conditions or degradation of the product under harsh conditions.
-
Causality: The acetamide group requires acidic or basic conditions for hydrolysis. However, the final product, being an aromatic amine, can be sensitive to strong acids and high temperatures, potentially leading to decomposition.
-
Troubleshooting Steps:
-
Choice of Acid: Hydrochloric acid is commonly used for this deprotection. If it is proving to be too harsh, a milder acid or different conditions could be explored.
-
Temperature and Reaction Time: The hydrolysis should be heated to reflux, but prolonged heating at high temperatures should be avoided. Monitor the reaction by TLC to determine the point of completion and avoid unnecessary heating that could lead to degradation.
-
Workup: After hydrolysis, the reaction mixture will be acidic. Careful neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) is required to precipitate the free amine product. Over-shooting the neutralization to a highly basic pH should be avoided.
-
Purification: The crude product may require purification by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove any remaining starting material or side products.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of acetylating the amino group in the first step?
A1: The acetylation of the amino group serves two primary purposes. Firstly, it protects the amino group from reacting with chlorosulfonic acid in the subsequent step. Secondly, the acetamido group is a moderately activating ortho-, para-director, which helps to control the regioselectivity of the electrophilic chlorosulfonation.
Q2: What are the directing effects of the substituents on the benzene ring during the chlorosulfonation step?
A2: In the intermediate, N-(2-bromo-5-chlorophenyl)acetamide, the directing effects are as follows:
-
-NHCOCH₃ (Acetamido): This is an activating, ortho-, para-directing group.
-
-Br (Bromo): This is a deactivating, ortho-, para-directing group.
-
-Cl (Chloro): This is also a deactivating, ortho-, para-directing group.
The powerful para-directing effect of the acetamido group will dominate, directing the incoming sulfonyl chloride group to the position para to it.
Q3: What are the key safety precautions I should take during this synthesis?
A3: This synthesis involves several hazardous reagents and reactions.
-
Chlorosulfonic Acid: This is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
-
2-Bromo-5-chloroaniline: This compound is toxic and should be handled with care, avoiding inhalation and skin contact.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Always wear safety glasses. Be mindful of exothermic reactions, especially during the chlorosulfonation and quenching steps.
Q4: How can I purify the final product, this compound?
A4: The final product is expected to be a solid. The primary method for purification will be recrystallization. A suitable solvent system will likely be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol) and a less polar solvent or water in which it is less soluble at room temperature. Column chromatography on silica gel could also be an option if recrystallization does not provide sufficient purity, using a solvent system such as ethyl acetate/hexane.
Experimental Protocol: Synthesis of this compound
Step 1: Acetylation of 2-Bromo-5-chloroaniline
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-chloroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.2 eq) to the solution.
-
Heat the mixture to a gentle reflux (around 100-110 °C) for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product, N-(2-bromo-5-chlorophenyl)acetamide, in a vacuum oven.
Step 2: Chlorosulfonation of N-(2-bromo-5-chlorophenyl)acetamide
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber, place chlorosulfonic acid (5.0 eq) and cool it in an ice-salt bath to 0 °C.
-
Slowly add the dried N-(2-bromo-5-chlorophenyl)acetamide from Step 1 in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 3 hours.
-
Cool the reaction mixture back to room temperature and pour it carefully and slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid, 4-Acetamido-3-bromo-6-chlorobenzenesulfonyl chloride, by vacuum filtration and wash it with cold water. Use the crude, moist product immediately in the next step.
Step 3: Amination of 4-Acetamido-3-bromo-6-chlorobenzenesulfonyl chloride
-
Suspend the crude sulfonyl chloride from Step 2 in a suitable solvent like tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 2-3 hours after the addition is complete.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Wash the crude product, N-(2-bromo-5-chloro-4-sulfamoylphenyl)acetamide, with water and dry.
Step 4: Hydrolysis of N-(2-bromo-5-chloro-4-sulfamoylphenyl)acetamide
-
To the crude acetamide from Step 3, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution until the product precipitates.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Data Presentation
| Step | Reactant | Product | Common Side Products | Typical Yield |
| 1 | 2-Bromo-5-chloroaniline | N-(2-bromo-5-chlorophenyl)acetamide | Unreacted starting material | >90% |
| 2 | N-(2-bromo-5-chlorophenyl)acetamide | 4-Acetamido-3-bromo-6-chlorobenzenesulfonyl chloride | Isomeric sulfonyl chlorides, sulfonic acid (from hydrolysis) | 60-70% |
| 3 | 4-Acetamido-3-bromo-6-chlorobenzenesulfonyl chloride | N-(2-bromo-5-chloro-4-sulfamoylphenyl)acetamide | 4-Acetamido-3-bromo-6-chlorobenzenesulfonic acid | 70-80% |
| 4 | N-(2-bromo-5-chloro-4-sulfamoylphenyl)acetamide | This compound | Incomplete hydrolysis product | >85% |
References
Sources
Technical Support Center: Purification of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
Welcome to the technical support center for the purification of 3-amino-2-bromo-5-chlorobenzene-1-sulfonamide (CAS No. 1340319-74-5).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. The following sections offer solutions to common challenges and explain the rationale behind various purification strategies.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallization. What are the potential causes and how can I improve my yield?
Answer: Low recovery after recrystallization is a common issue and can often be attributed to several factors.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the sulfonamide at elevated temperatures but have low solubility at cooler temperatures.[2] If the compound remains significantly soluble at low temperatures, you will lose a substantial amount of product in the filtrate.[3]
-
Excessive Solvent Usage: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low yield.[3]
-
Solution: During the dissolution step, add the hot solvent in small portions until the compound just dissolves completely.[2] This ensures you are using the minimum amount of solvent necessary.
-
-
Premature Crystallization: If the product crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, it can be lost on the filter paper or in the funnel.[3]
-
Solution: Use pre-heated glassware (funnel and receiving flask) for hot filtration and perform the filtration as quickly as possible to maintain the solution's temperature.[3]
-
-
Multiple Transfers: Each time the solid material is transferred between containers, some product is inevitably lost.[3]
-
Solution: Minimize the number of transfers whenever possible.
-
Recrystallization Troubleshooting Workflow
Caption: A workflow for troubleshooting low recrystallization yields.
Problem 2: "Oiling Out" During Crystallization
Question: Instead of forming crystals, my compound is separating as an oil. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of a solid crystalline material.[3] This is often due to the melting point of the solid being lower than the solution's temperature during crystallization or high levels of impurities.[3] Oiled-out products are generally impure.[3]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[3]
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, such as in an ice bath, to encourage crystallization.[3]
-
Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures can be effective.[3]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[3]
-
Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[3]
Problem 3: Poor Separation in Column Chromatography
Question: I am having difficulty separating my target compound from impurities using column chromatography. What parameters can I adjust?
Answer: Achieving good separation in column chromatography often requires optimizing several experimental conditions.
Strategies for Improved Separation:
-
Solvent System (Mobile Phase):
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is very effective for separating compounds with different polarities. For instance, starting with a less polar solvent and gradually increasing the polarity can resolve closely eluting peaks.[4]
-
-
Stationary Phase:
-
Change the Stationary Phase: If you are using standard silica gel, consider other options.[4]
-
Amide-modified silica: Phenylamide stationary phases have demonstrated good selectivity for sulfonamides.[4]
-
Aminopropyl-packed columns: These have been successfully used in series with silica columns for better separation.[4]
-
Reverse-Phase (C8 or C18): These columns offer different selectivity compared to normal-phase chromatography.[4]
-
-
-
Column Deactivation: Active sites on the stationary phase can sometimes cause poor peak shape. Column deactivation can reduce the interaction of polar sulfonamides with these sites, which may improve resolution.[4]
Column Chromatography Optimization Flowchart
Caption: A decision tree for optimizing column chromatography.
Frequently Asked Questions (FAQs)
General Purification
Q1: What are the most common purification techniques for sulfonamides like this compound?
A1: The most common and effective method for purifying solid sulfonamides is recrystallization.[2] Column chromatography is another widely used technique, particularly for separating complex mixtures or when recrystallization is not effective.[4] Other advanced methods include supercritical fluid chromatography (SFC).[5]
Q2: What are some typical impurities I might encounter in the synthesis of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation products. For aromatic sulfonamides, potential impurities could include unreacted starting materials, over-brominated or chlorinated side products, and hydrolyzed sulfonamide (sulfonic acid). The specific impurities will depend on the synthetic route used.
Recrystallization
Q3: How do I choose the best solvent for recrystallization?
A3: The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[2] It is recommended to perform small-scale solubility tests with various solvents to find the optimal one. Common choices for sulfonamides include ethanol, isopropanol, and mixtures with water.[2]
Q4: My crystals are very fine needles. How can I get larger crystals?
A4: The rate of cooling significantly influences crystal size. Slow cooling generally promotes the formation of larger, more pure crystals.[6] After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature without disturbance.[2]
Chromatography
Q5: What is a good starting mobile phase for silica gel chromatography of this compound?
A5: Given the polar nature of the amino and sulfonamide groups, a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is a good starting point. A common mobile phase for sulfonamides on silica is a mixture of chloroform and n-butanol.[7] You will likely need to optimize the ratio through thin-layer chromatography (TLC) first.
Q6: Can I use reverse-phase chromatography for this compound?
A6: Yes, reverse-phase chromatography (e.g., with a C18 column) is a viable option and can offer different selectivity compared to normal-phase chromatography.[4] The mobile phase would typically be a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.
Data Tables
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 1340319-74-5 | [1] |
| Molecular Formula | C₆H₆BrClN₂O₂S | |
| Molecular Weight | 285.54 g/mol | |
| Appearance | Data not readily available | |
| Solubility | Data not readily available |
Note: Experimental determination of properties like solubility is highly recommended for specific applications.[3]
Table 2: Common Solvents for Sulfonamide Purification
| Solvent | Polarity | Typical Use |
| Water | High | Often used as an anti-solvent in mixtures. |
| Ethanol | High | Common recrystallization solvent, often in a mixture with water.[2] |
| Isopropanol | Medium-High | Effective for recrystallization, can be used with water.[3][8] |
| Ethyl Acetate | Medium | Common mobile phase component in normal-phase chromatography. |
| Dichloromethane | Medium-Low | Used for extraction and as a mobile phase component.[7] |
| Hexane | Low | Non-polar component of mobile phases in normal-phase chromatography. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and a boiling chip. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.[3]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Column Chromatography (Normal Phase)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate). You can either run isocratically (constant solvent composition) or gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[4]
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions using a suitable technique, such as TLC or HPLC, to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
- Ashraf-Khorassani, M., & Taylor, L. T. (1993). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- BenchChem. (2025).
- BenchChem. (2025).
- Gómez-Pérez, M. L., Romero-González, R., Vidal, J. L. M., & Frenich, A. G. (2020).
- Haagsma, N., Dieleman, B., & Gortemaker, B. G. M. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Veterinary Quarterly, 6(1), 8-12.
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(10).
- Lin, H.-Y., & Chen, Y.-P. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 579.
- Google Patents. (1957).
- Clinivex. This compound Supplier.
- BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
- YouTube. (2021).
- SRD Pharma. This compound.
- Smolecule. 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide.
- AOAC INTERNATIONAL. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Dana Bioscience. This compound 100mg.
- PubChem. 4-Amino-3-bromo-5-chlorobenzene-1-sulfonamide.
- Lab-Chemicals.Com. 3-Amino-5-bromobenzene-1-sulfonamide, 95%.
- Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino. WO2001058848A1.
- PubMed. (2008).
- Google Patents. (1995).
- National Institutes of Health. (2012). N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide.
- Sigma-Aldrich.
- GoldBio.
- Google Patents. (2024). Preparation method of 2-amino-3, 5-dibromobenzaldehyde. CN118125928A.
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Technical Support Center: Optimizing Sulfonamide Synthesis
Welcome to the Technical Support Center for Sulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of sulfonamide synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to provide direct and actionable solutions to specific issues you may encounter during your experiments.
FAQ 1: Why is my sulfonamide yield consistently low?
Low yields in sulfonamide synthesis are a frequent issue and can often be attributed to several factors. Understanding the root cause is critical for successful optimization.
Potential Causes and Solutions:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture, which leads to their hydrolysis into the corresponding and unreactive sulfonic acid.[1][2][3]
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. It is best practice to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1][2] Using a fresh or properly stored sulfonyl chloride is also crucial as they can hydrolyze over time.[1]
-
-
Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the nucleophilicity of the amine and the stability of the reactants.[1]
-
Solution: A non-nucleophilic organic base, such as pyridine or triethylamine, is commonly used to neutralize the HCl byproduct without competing with the amine nucleophile.[2][4][5] The solvent should be inert and capable of dissolving both reactants; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1][2]
-
-
Low Amine Nucleophilicity: Secondary amines and aromatic amines are generally less nucleophilic than primary aliphatic amines, which can lead to slow or incomplete reactions.[4][6]
-
Incorrect Stoichiometry: An improper ratio of reactants can result in incomplete conversion of the limiting reagent.[2]
-
Solution: To ensure the complete consumption of the sulfonyl chloride, a slight excess of the amine (typically 1.1–1.2 equivalents) is often employed.[1]
-
FAQ 2: I'm observing an unexpected side product. What could it be and how can I minimize it?
The formation of side products can complicate purification and reduce the yield of your desired sulfonamide. The most common side products are the result of competing reactions.
Common Side Products and Mitigation Strategies:
-
Bis-sulfonated Product (with Primary Amines): Primary amines possess two N-H bonds, and under certain conditions, both can react with the sulfonyl chloride to yield a di-sulfonylated byproduct.[2]
-
Mitigation: To favor mono-sulfonylation, you can add the sulfonyl chloride slowly to a solution containing an excess of the primary amine. This stoichiometric control ensures the sulfonyl chloride is more likely to react with an unreacted amine molecule.[1] Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help.[2]
-
-
Sulfonic Acid: As mentioned previously, this is a result of the hydrolysis of the sulfonyl chloride.[1][2]
-
Mitigation: Strict adherence to anhydrous conditions is paramount.[1]
-
-
Disulfide Formation (when starting from thiols): When synthesizing sulfonamides from thiols, an oxidative homocoupling of the thiol to form a disulfide can occur as a side reaction.[7]
-
Mitigation: The choice of oxidizing agent is critical. Careful optimization of the oxidant and reaction conditions is necessary to favor the formation of the sulfonyl chloride in situ.[7]
-
FAQ 3: How can I effectively purify my sulfonamide product?
Proper purification is essential to obtain a high-purity final product. The choice of purification method will depend on the physical properties of your sulfonamide.
Purification Techniques:
-
Recrystallization: This is the most common and effective method for purifying solid sulfonamides.[1]
-
Procedure: The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent will dissolve the sulfonamide at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures.[1] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1]
-
-
Column Chromatography: For sulfonamides that are oils or solids that are difficult to recrystallize, silica gel column chromatography is a powerful purification technique. A suitable solvent system (eluent) is chosen to separate the desired product from impurities based on their differing polarities.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine
This protocol provides a general procedure for the synthesis of a sulfonamide. It should be adapted based on the specific reactivity of the substrates.
Materials:
-
Primary amine (1.0 equivalent)
-
Sulfonyl chloride (1.0-1.05 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine (1.1-1.5 equivalents)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine and the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.[2][8]
-
Addition of Base: Add the base (triethylamine or pyridine) to the stirred amine solution.[2][8]
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting amine is consumed.[2]
-
Workup and Purification: Once the reaction is complete, the reaction mixture is typically washed with dilute acid (to remove excess amine and base), water, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of N-benzyl-4-toluenesulfonamide [9]
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.2) | DCM | 25 | 4 | 85 |
| 2 | Triethylamine (1.2) | DCM | 25 | 4 | 92 |
| 3 | Pyridine (1.2) | THF | 25 | 4 | 82 |
| 4 | Triethylamine (1.2) | THF | 25 | 4 | 88 |
| 5 | None | DCM | 25 | 24 | <10 |
This table illustrates the importance of the base in neutralizing the HCl byproduct and the influence of the solvent on the reaction yield.
Visualizations
General Sulfonamide Synthesis Workflow
Caption: A generalized workflow for sulfonamide synthesis.
Troubleshooting Decision Tree for Low Sulfonamide Yield
Caption: A decision tree for troubleshooting low sulfonamide yield.
References
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Benchchem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Benchchem. (n.d.). .
- Benchchem. (n.d.). Minimizing side products in sulfonamide synthesis.
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Retrieved from [Link]
-
Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Wu, J., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (1957). Sulfonamide purification process. US2777844A.
- Benchchem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
- Benchchem. (2025). Optimizing reaction conditions for sulfonylation.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Weinreb, S. M., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]
-
Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
- Various Authors. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
-
Buchwald, S. L., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Retrieved from [Link]
-
King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Retrieved from [Link]
-
He, L., & Houghten, R. A. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]
- Benchchem. (2025). Catalyst Selection for Optimizing Sulfonamide Formation: A Technical Support Guide.
-
Feng, C., & Wu, J. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Retrieved from [Link]
- Various Authors. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- Capriati, V., et al. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. University of Bari Aldo Moro.
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved from [Link]
-
Vitale, P., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved from [Link]
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Noël, T. (2019). Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals.
- Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- Various Authors. (2024).
-
Vitale, P., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. Retrieved from [Link]
-
Silverman, D. N., & Tu, C. (1995). The Effect of Temperature on the Binding of Sulfonamides to Carbonic Anhydrase Isoenzymes I, II, and IV. PubMed. Retrieved from [Link]
- Johnson, C. A. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions.
-
Yang, Y., et al. (2011). Investigation Into Adsorption Mechanisms of Sulfonamides Onto Porous Adsorbents. PubMed. Retrieved from [Link]
-
Akimoto, J., et al. (2018). Surface sulfonamide modification of poly(N-isopropylacrylamide)-based block copolymer micelles to alter pH and temperature responsive properties for controlled intracellular uptake. PubMed. Retrieved from [Link]
-
Khan Academy. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Retrieved from [Link]
-
Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Retrieved from [Link]
-
Am Ende, C. W., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
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Stability and degradation of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for experiments involving 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide. It addresses common challenges related to the stability and degradation of this compound, offering troubleshooting advice and preventative measures to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and general stability of this compound.
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. Recommended storage is at 2-8°C, protected from light and moisture. The container should be tightly sealed to prevent exposure to air and humidity. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperatures (e.g., -20°C) and for a limited duration after sterile filtration.
Q2: What are the primary factors that can influence the stability of this compound?
The stability of this compound can be affected by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2] The aromatic amine and sulfonamide functional groups are particularly susceptible to degradation under certain conditions.
Q3: Is this compound sensitive to light?
Yes, aromatic amines and halogenated aromatic compounds can be susceptible to photodegradation.[3][4] Exposure to light, particularly UV light, can lead to the formation of colored degradation products and a loss of potency. It is crucial to protect the solid compound and its solutions from light by using amber vials or by working in a light-protected environment.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The sulfonamide group can undergo hydrolysis under strongly acidic or basic conditions, although it is generally more stable than an amide bond.[5] The stability of sulfonamides in aqueous solution is pH-dependent, with many showing increased degradation at pH extremes.[5][6] For this compound, it is recommended to maintain the pH of solutions within a neutral to slightly acidic range (pH 4-7) to minimize hydrolysis.
Q5: Are there any known incompatibilities with common solvents or reagents?
Avoid strong oxidizing agents, as the aromatic amine group is susceptible to oxidation.[7][8][9] Also, be cautious with highly reactive reagents that can react with the primary amine or the sulfonamide group. When preparing solutions, ensure the solvent is of high purity and free from contaminants that could catalyze degradation.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments, with a focus on identifying and mitigating degradation.
Issue 1: Color Change in Solution
Q: My solution of this compound, which was initially colorless, has developed a yellow or brown tint. What is the likely cause and how can I prevent it?
A: A color change in your solution is a common indicator of oxidative degradation of the aromatic amine moiety.[9] Aromatic amines can be oxidized to form colored compounds like nitroso, nitro, and azo derivatives, especially when exposed to air (oxygen), light, or trace metal impurities.
Troubleshooting Steps:
-
Protect from Light: Immediately transfer your solution to an amber vial or wrap the container in aluminum foil to prevent further photodegradation, which can accelerate oxidation.[3]
-
De-gas Solvents: Before preparing your solution, de-gas the solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use High-Purity Solvents: Ensure that your solvents are of high purity and free from oxidizing contaminants.
-
Prepare Fresh Solutions: The best practice is to prepare solutions fresh before each experiment to minimize the opportunity for degradation.
-
Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a small amount of a chelating agent like EDTA can be beneficial.
Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)
Q: I am observing unexpected peaks in my chromatogram that were not present in the initial analysis of my sample. What could be the source of these new peaks?
A: The appearance of new peaks is a strong indication that your compound is degrading. The identity of the degradation products will depend on the conditions your sample was exposed to. Below is a systematic approach to identifying the cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of new peaks in chromatography.
Potential Degradation Pathways and Products:
-
Hydrolytic Degradation: If your mobile phase is strongly acidic or basic, or if the sample was stored in an unbuffered aqueous solution, hydrolysis of the sulfonamide bond may occur.[5] This would result in the formation of 3-amino-2-bromo-5-chlorobenzenesulfonic acid and ammonia .
Caption: Proposed hydrolytic degradation pathway.
-
Oxidative Degradation: As mentioned earlier, the aromatic amine is prone to oxidation. This can lead to the formation of various products, including dimers (azo compounds).[7][9] These degradation products are often more colored and may have different chromatographic retention times.
Caption: Proposed oxidative degradation pathway.
-
Photodegradation: Exposure to UV light can cause a variety of reactions, including cleavage of the C-Br bond or reactions involving the aromatic ring system.[3][4] This can lead to a complex mixture of degradation products.
Table 1: Potential Degradation Products and their Characteristics
| Degradation Pathway | Potential Degradant | Expected Mass Change (from parent) | Chromatographic Behavior |
| Hydrolysis | 3-amino-2-bromo-5-chlorobenzenesulfonic acid | +1 | More polar, likely to elute earlier in reverse-phase HPLC. |
| Oxidation | Azo dimer | + (Parent Mass - 2H) x 2 | Less polar, likely to elute later. Often colored. |
| Photodegradation | De-brominated product | -79 | Less polar, may elute later. |
Issue 3: Poor Reproducibility in Bioassays
Q: I am getting inconsistent results in my cell-based or enzymatic assays. Could the stability of this compound be a factor?
A: Absolutely. Poor stability of the test compound is a common cause of poor reproducibility in biological assays. If the compound degrades in the assay medium over the course of the experiment, the effective concentration will decrease, leading to variable results.
Troubleshooting Steps:
-
Assess Stability in Assay Medium: Perform a stability study of this compound in your specific assay buffer or cell culture medium. Incubate the compound in the medium under the same conditions as your assay (e.g., 37°C, 5% CO2) and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to quantify the remaining parent compound.
-
Minimize Incubation Times: If the compound is found to be unstable, try to reduce the incubation time of your assay if possible.
-
Prepare Fresh Dilutions: Prepare serial dilutions of your compound immediately before adding them to the assay. Do not use stock solutions that have been stored for extended periods at room temperature.
-
Consider the Impact of Medium Components: Some components in cell culture media, such as serum, can contain enzymes that may metabolize your compound. Running a stability test in both the presence and absence of serum can help to identify enzymatic degradation.[1]
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[10][11][12] This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Also, reflux a solution of the compound at 80°C for 24 hours.
-
Prepare solutions of the stressed solid and analyze all samples.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms to identify new peaks. Use a photodiode array (PDA) detector to check for peak purity and any changes in the UV spectrum.
-
If using LC-MS, analyze the mass spectra of the new peaks to help elucidate the structures of the degradation products.
-
Expected Outcome: This study will provide a degradation profile for this compound, which is crucial for developing robust analytical methods and for understanding its stability limitations. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the molecule.[10][13]
References
- Sharma, V. K., Johnson, N., Cizmas, L., McDonald, T. J., & Kim, H. (2016). Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [FeVIO42-].
- Camacho-Pérez, B., et al. (2020).
- Topp, E., et al. (2020). Bacterial degradation pathways of sulfonamide antibiotics.
- Wang, Z., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. MDPI.
- Kim, H., et al. (2018). Oxidation of Sulfonamide Antibiotics of Six-Membered Heterocyclic Moiety by Ferrate(VI): Kinetics and Mechanistic Insight into SO2 Extrusion. Environmental Science & Technology.
- Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.
- Gao, Y., et al. (2018).
- Tentscher, P., et al. (2013). Aquatic oxidation of sulfonamide antibiotics. EPFL News.
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
- Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Chen, J., et al. (2023). Research progress on biodegradation of sulfonamides. Environmental Engineering.
- Pérez-Parada, A., et al. (2011). Studies on sulfonamide degradation products.
- Borthakur, P., et al. (2020). List of aromatic amines used in this study and the efficiency of their...
- Ghafouri, R., et al. (2019). Do Sulfonamides Interact with Aromatic Rings?
- Kuz'min, V. A., et al. (1991). Photochemistry of Aliphatic and Aromatic Amines.
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Li, Y., et al. (2024). Pillar[8]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. Langmuir.
- Felis, E., et al. (2020).
- Gholap, S. S., et al. (2020). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PMC - NIH.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. International Journal of Pharmaceutical Research.
- Technical University of Munich. Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie.
- Patel, S. (2016). Analysis of sulfonamides. Slideshare.
- Díaz-Cruz, M. S., et al. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry.
- Corcoll, N., et al. (2015). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
- Clinivex. This compound Supplier. Clinivex.
- Alsante, K. M., et al. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
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- Kumar, V., & Kumar, P. (2023).
- Evangelisti, L., et al. (2021).
- SRD Pharma. This compound. SRD Pharma.
- Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Li, W., & Zhang, J. (2012).
- Al-kuraishi, M. M. (2018). "Drug Stability and factors that affect on the drug stability" Review BY.
- Wikipedia. (n.d.).
- Google Patents. (2021).
- Dana Bioscience. This compound 100mg.
- PubChem. 4-Amino-3-bromo-5-chlorobenzene-1-sulfonamide.
- Chem-Impex. 3-Amino-2-bromo-5-chloropyridine.
- Chem-Impex. 3-Amino-5-bromo-2-chloropyridine.
- Weindling, P. (2011). Sulfonamide Experiments on Prisoners in Nazi Concentration Camps: Coherent Scientific Rationality Combined with Complete Disregard of Humanity.
- Yad Vashem. Ravensbrueck.
- Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
- University of Hawaiʻi
- Czarnecki, K. A. (2011). Nazi Medicine—Part 1: Musculoskeletal Experimentation on Concentration Camp Prisoners During World War II. PMC - NIH.
- BLD Pharm. 1208077-22-8|5-Bromo-2-chlorobenzenesulfonamide.
- Dana Bioscience. 3-Amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide 250mg.
- PubChem. N-(5-amino-2-pyridinyl)-3-bromobenzenesulfonamide.
- WIPO Patentscope. (2023).
- El-Shabrawy, Y., & Moustafa, M. A. (1995). Acid Hydrolysis of Diazepam. Kinetic Study of the Reactions of 2-(N-methylamino)-5-chlorobenzophenone, With HCl in MeOH-H2O. PubMed.
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- 5. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
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- 13. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
Troubleshooting low yields in sulfonamide bond formation
Welcome to the technical support center for sulfonamide bond formation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthesis protocols. Here, we address common issues leading to low yields and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the expertise to proactively optimize your future reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Starting Material Integrity and Reactivity
Question 1: My reaction yield is consistently low, and I suspect an issue with my sulfonyl chloride. What could be the problem?
Low yields often trace back to the stability and purity of the sulfonyl chloride starting material. The primary culprit is hydrolysis. Sulfonyl chlorides are highly reactive electrophiles and are extremely sensitive to moisture.[1] Exposure to even trace amounts of water in your solvent, glassware, or atmosphere will convert the reactive sulfonyl chloride into the corresponding and unreactive sulfonic acid, halting your reaction.
Another potential issue is the thermal or light-induced decomposition of the sulfonyl chloride, which can lead to the formation of various byproducts and a decrease in the effective concentration of your starting material.[2][3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) before use. Use freshly opened or properly stored anhydrous solvents. It is best practice to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.[1]
-
Assess Sulfonyl Chloride Quality: If possible, check the purity of your sulfonyl chloride by NMR or another suitable analytical method before use. If it has been stored for a long time or improperly, consider purification by distillation or recrystallization, or purchase a fresh batch.
-
Control Reaction Temperature: For thermally sensitive sulfonyl chlorides, especially aliphatic ones, maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize decomposition.[2]
-
Consider In Situ Generation: In some cases, sulfonyl chlorides can be generated in situ from thiols followed by reaction with an amine, which can mitigate stability issues.[4][5]
Question 2: I'm using a primary amine and observing a significant amount of a hard-to-remove side product. What is it and how can I prevent it?
With primary amines (R-NH₂), a common side reaction is the formation of a bis-sulfonated product, R-N(SO₂R')₂.[1] This occurs when the initially formed sulfonamide is deprotonated by the base in the reaction mixture, and the resulting anion reacts with a second molecule of the sulfonyl chloride. This is particularly problematic if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine (around 1.1 to 1.2 equivalents) to ensure the complete consumption of the more valuable sulfonyl chloride and to minimize the chance of bis-sulfonation.[1]
-
Slow Addition: Add the sulfonyl chloride slowly and in a controlled manner to the solution of the amine and base. This helps to maintain a low concentration of the sulfonyl chloride at any given time, favoring the initial reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. While pyridine and triethylamine are common, a bulkier base might be less efficient at deprotonating the sulfonamide intermediate.
-
Protecting Groups: For complex molecules or when bis-sulfonation is a persistent issue, consider using a protecting group on the amine. This group can be removed in a subsequent step.[1]
Category 2: Optimizing Reaction Conditions
Question 3: What is the best base to use for sulfonamide bond formation, and how much should I use?
The choice of base is critical. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.
The ideal base should be non-nucleophilic to avoid competing with the amine in reacting with the sulfonyl chloride.[1][7] Organic tertiary amines like pyridine and triethylamine (Et₃N) are standard choices.[1][7][8]
Base Selection and Stoichiometry:
| Base | pKa of Conjugate Acid | Key Characteristics | Recommended Equivalents |
| Pyridine | 5.2 | Often used as both a base and a solvent. Can act as a nucleophilic catalyst in some cases. | 1.5 - 2.0 |
| Triethylamine (Et₃N) | 10.7 | A stronger, non-nucleophilic base. Generally a good first choice. | 1.5 - 2.0 |
| Diisopropylethylamine (DIPEA or Hünig's base) | 11.0 | Sterically hindered and non-nucleophilic. Useful for sensitive substrates. | 1.5 - 2.0 |
| 4-(Dimethylamino)pyridine (DMAP) | 9.7 | Highly efficient nucleophilic catalyst, often used in small amounts alongside a stoichiometric base like Et₃N.[9][10] | Catalytic (0.1 eq) to Stoichiometric |
Why use an excess of base? Using at least one equivalent of base is necessary to scavenge the generated HCl. A slight excess (1.5-2.0 equivalents) is often recommended to ensure the reaction goes to completion, especially if there are any acidic impurities in the starting materials or solvent.
Experimental Protocol: General Sulfonamide Formation
-
To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane, DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.
-
Add the chosen anhydrous base (e.g., triethylamine, 1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1][11]
-
Upon completion, proceed with the aqueous work-up.
Question 4: My reaction is very slow or isn't going to completion. Can I use a catalyst?
Yes, certain catalysts can significantly accelerate sulfonamide formation, especially with less reactive amines or sulfonyl chlorides. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation.[9][10]
Mechanism of DMAP Catalysis:
DMAP is more nucleophilic than the amine starting material. It first reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is then readily attacked by the amine, regenerating the DMAP catalyst and forming the sulfonamide product. This catalytic cycle enhances the overall reaction rate.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization Methods for Purifying Sulfonamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of sulfonamide compounds via recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common challenges and their solutions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification processes.
The Art and Science of Sulfonamide Recrystallization
Sulfonamides represent a critical class of pharmaceuticals whose purity is paramount. Recrystallization remains the gold-standard for purification, yet the unique physicochemical properties of sulfonamides—namely, the presence of both polar (amino and sulfonamide groups) and non-polar (aromatic rings) moieties—present distinct challenges.[1] This dual nature makes solvent selection a nuanced process, often requiring solvent mixtures to achieve the ideal solubility profile: high solubility in a hot solvent and low solubility in a cold solvent.[2][3][4]
This guide provides a structured approach to mastering this technique, beginning with common problems and leading into detailed protocols and reference data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during sulfonamide recrystallization in a direct question-and-answer format.
Q1: My sulfonamide is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when your compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[2][5] This is typically due to one of two reasons:
-
High Solute Concentration Above Melting Point: The solution becomes saturated at a temperature that is higher than the melting point of your sulfonamide (or a eutectic mixture of your sulfonamide and impurities).[2][6]
-
Excessive Impurities: High levels of impurities can significantly depress the melting point of your compound, leading to the formation of an impure, low-melting oil.[2][5]
Oiled-out products are inherently impure, as the liquid phase acts as a solvent for impurities, trapping them upon eventual solidification.[2][5]
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil completely. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation point. Allow the solution to cool again, but much more slowly.[2][5]
-
Induce Crystallization at a Lower Temperature: Try scratching the inner wall of the flask at the solution's surface with a glass rod or adding a seed crystal once the solution has cooled slightly.[2][6] This provides a nucleation point for crystal growth to begin, hopefully before the oiling-out temperature is reached.
Long-Term Strategies:
-
Solvent System Re-evaluation: The boiling point of your chosen solvent may be too high. Switch to a solvent with a lower boiling point or a different solvent mixture altogether.[6] Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[2]
-
Pre-Purification: If the crude material is highly impure, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[2][7]
Q2: My crystal yield is very low. How can I improve recovery?
A2: Maximizing Product Recovery
While 100% recovery is theoretically impossible, yields can be significantly improved by addressing common procedural losses.[6]
Causality & Troubleshooting Steps:
-
Excessive Solvent Use (Most Common Cause): Using too much hot solvent is the primary reason for low yield, as a significant amount of your product will remain dissolved in the mother liquor even after cooling.[2][5]
-
Incomplete Cooling: Failure to cool the solution sufficiently will leave a substantial amount of product dissolved.
-
Premature Crystallization: If crystals form in the funnel during hot filtration, this indicates the solution cooled too quickly, leading to product loss.
Q3: No crystals are forming, even after the solution has cooled completely. What should I do?
A3: Initiating Nucleation in a Supersaturated Solution
This issue typically arises from two scenarios: the solution is too dilute (see Q2), or it is in a stable, supersaturated state where crystal nucleation has not been initiated.[2]
Solutions to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections on the glass provide a surface for the first crystals to form.[2][4][6]
-
Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed" crystal to the cooled solution. This acts as a template for further crystal growth.[2][6]
-
Reduce Solvent Volume: If induction methods fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then repeat the cooling process.[2][8]
Q4: The crystals formed too quickly into a fine powder. Is this a problem?
A4: The Dangers of "Crashing Out"
Yes, this is a problem. Rapid crystallization, often called "crashing out," is undesirable because it tends to trap impurities within the rapidly forming crystal lattice, defeating the purpose of purification.[2][5] The goal is slow, methodical crystal growth, which allows for the selective incorporation of only the desired molecules into the lattice.
Solutions for Controlled Crystal Growth:
-
Re-heat and Dilute: Place the flask back on the heat source, re-dissolve the solid, and add a small excess of hot solvent (5-10%).[2][5]
-
Slow Down the Cooling Rate: This is the most critical factor.[6] Do not place the hot flask directly into an ice bath. Allow it to cool slowly on the benchtop, insulated with a cloth or paper towels. Once it has reached room temperature, then transfer it to an ice bath.[2][6]
Q5: My final product is still colored. How can I remove colored impurities?
A5: Decolorization with Activated Charcoal
Many colored impurities are large, polar, conjugated organic molecules. These can be effectively removed using activated charcoal.
Procedure:
-
Dissolve your crude sulfonamide in the hot recrystallization solvent.
-
Remove the flask from the heat and allow it to cool slightly to prevent violent boiling when the charcoal is added.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient). Using too much can adsorb your product as well as the impurities.[9]
-
Re-heat the mixture to boiling for a few minutes to allow the charcoal to adsorb the impurities.[3][10]
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.[3][10] The resulting filtrate should be colorless. Proceed with the slow cooling step as usual.
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
This is the most common method when a suitable single solvent is identified.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate.[3][6] Continue adding small portions of hot solvent until the compound just dissolves completely.[6][11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.[6][9]
-
Hot Filtration: To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.[2][6]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[6] Slow cooling is essential for forming large, pure crystals.[4][6]
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[6][10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature to remove all traces of solvent.[6]
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)
This method is used when no single solvent has the ideal solubility profile. It involves a "good" solvent in which the sulfonamide is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of the "good" solvent at room temperature.[6]
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant swirling.[6]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This point of incipient precipitation is where crystal nucleation will begin.[6]
-
Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. If crystals do not form, you may need to scratch the flask or add a seed crystal.[6]
-
Isolation & Drying: Cool the mixture in an ice bath to maximize yield, then isolate, wash (using a cold mixture of the two solvents), and dry the crystals as described in Protocol 1.[6]
Data Presentation & Visualization
Table 1: Common Solvents for Sulfonamide Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar sulfonamides; often used as an anti-solvent.[12] |
| Ethanol (95%) | 78 | High | Excellent general-purpose solvent for many sulfonamides like sulfanilamide.[1][11] |
| Isopropanol | 82 | Medium-High | Often used in mixtures with water for compounds like sulfathiazole.[2][13] |
| Acetone | 56 | Medium-High | A good solvent of intermediate polarity that can be effective.[1][12] |
| Ethyl Acetate | 77 | Medium | Can be a good choice for less polar sulfonamides.[12] |
| Hexane | 69 | Low | Typically used as an anti-solvent in a mixed-solvent system.[12][14] |
Table 2: Solubility of Sulfanilamide in 95% Ethyl Alcohol
Data adapted from literature to illustrate the ideal solubility curve for recrystallization.[11]
| Temperature (°C) | Solubility (mg/mL) |
| 0 | 14 |
| 20 | 24 |
| 40 | 46 |
| 60 | 88 |
| 78 (Boiling) | 210 |
This data exemplifies an ideal recrystallization solvent: solubility is very high at the boiling point but drops significantly at 0°C, allowing for high recovery of the purified solid.[11]
Diagrams
Caption: A generalized workflow for the recrystallization of sulfonamide products.
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: What is the single best solvent for recrystallizing sulfonamides? A: There is no universal "best" solvent because the ideal choice depends on the specific structure of the sulfonamide. However, due to their dual polar/non-polar nature, solvent mixtures are often superior. A good starting point for many common sulfonamides is 95% ethanol or a 70% isopropanol/water mixture.[1][2]
Q: How do I perform a small-scale solvent test? A: Place a few milligrams of your crude solid in a small test tube. Add a few drops of the solvent and see if it dissolves at room temperature. If it does, the solvent is not suitable. If it doesn't, heat the test tube gently. If the solid dissolves when hot but reappears upon cooling, you have found a potentially good solvent.
Q: What is polymorphism and why is it a concern for sulfonamides? A: Polymorphism is the ability of a compound to exist in more than one crystal structure.[6] This is a significant concern in drug development because different polymorphs can have different solubilities, dissolution rates, and bioavailability, impacting the drug's efficacy and stability. Strict control over recrystallization conditions (solvent, cooling rate, agitation) is crucial to ensure consistent production of the desired polymorph.[6]
References
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
- Byproduct identification and removal in sulfonamide synthesis - Benchchem.
- Experiment 3 Notes - Chemistry LibreTexts.
- common issues in sulfonamide synthesis and solutions - Benchchem.
-
Crystallization Of Sulfanilamide Lab Report - Bartleby.com. [Link]
-
How to recrystallize an oily compound after column chromatography ? | ResearchGate. [Link]
-
Recrystallization - Higher Education | Pearson. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]
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Troubleshooting - Chemistry LibreTexts. [Link]
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Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]
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What methods can be used to improve recrystallization yield? | CK-12 Foundation. [Link]
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Problems with Recrystallisations - University of York. [Link]
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Technical Support Center: 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide (CAS No. 1340319-74-5). The following information synthesizes safety data, chemical principles, and field-proven insights to ensure its safe and effective use in your experiments.
Section 1: Compound Profile and Key Properties
Before handling any chemical, a thorough understanding of its physical and chemical properties is paramount. This section provides a summary of essential data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1340319-74-5 | [1] |
| Molecular Formula | C₆H₆BrClN₂O₂S | [2] |
| Molecular Weight | 285.55 g/mol | [2] |
| Appearance | Data not available; typically an off-white to yellow solid. | |
| Solubility | Data not available; likely soluble in organic solvents like DMSO and DMF. | [1] |
| Storage Temperature | Room Temperature | [3][4] |
Section 2: Storage and Stability FAQs
Proper storage is the first line of defense against compound degradation, ensuring the integrity and reproducibility of your experimental results.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] Several suppliers specifically recommend keeping it in a dark place, sealed from moisture, at room temperature.[3][4]
-
Expertise & Causality: The molecule contains multiple reactive functional groups. The amino group is susceptible to oxidation, and the halogenated aromatic ring, while generally stable[7][8], can be sensitive to light. Storing it away from light and air (in a sealed container) minimizes the risk of photochemical degradation and oxidation. The requirement for a "dry" environment is crucial as moisture can facilitate hydrolysis of the sulfonamide group under certain conditions.
Q2: I dissolved the compound in DMSO for an experiment. How should I store this stock solution?
A2: Stock solutions should be stored at -20°C or -80°C for long-term stability. Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Expertise & Causality: Freeze-thaw cycles can introduce moisture and increase the rate of degradation for many complex organic molecules. Aliquoting preserves the integrity of the main stock. While the compound itself is stored at room temperature as a solid, solutions are often less stable and require colder temperatures to slow down potential decomposition reactions.
Q3: My solid compound has changed color over time. Is it still usable?
A3: A significant color change (e.g., from off-white to dark brown) often indicates degradation or contamination. We do not recommend using the compound for sensitive quantitative experiments. You should consider re-purifying the material or acquiring a new batch.
-
Expertise & Causality: Color changes are often due to the formation of oxidized impurities or polymeric byproducts. These impurities can interfere with your reaction, leading to lower yields, unexpected side products, or inaccurate biological data.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical and requires strict adherence to safety protocols.[9]
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale and Source |
| Eye/Face | Chemical safety goggles or glasses as described by OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against eye irritation from dust or splashes.[6][9] |
| Hand | Wear appropriate protective gloves (e.g., nitrile rubber). | Prevents skin contact and irritation.[5][6] |
| Body | Lab coat. For larger quantities, consider flame-retardant antistatic protective clothing. | Prevents contamination of personal clothing and protects skin.[10] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits are exceeded. | Protects against respiratory irritation from inhaling fine particles.[5][6][11] |
Q4: What are the primary hazards associated with this compound?
A4: Based on data for structurally similar compounds, this compound is expected to cause skin irritation and serious eye irritation.[5][9][12] It may also cause respiratory irritation if inhaled.[6][11] Ingestion may be harmful.[6][9]
Q5: What engineering controls are necessary for handling this solid compound?
A5: Always handle this compound in a well-ventilated area.[5][9] A chemical fume hood is strongly recommended, especially when weighing or transferring the solid, to minimize inhalation risk. Ensure that eyewash stations and safety showers are located close to the workstation.[5][6][9]
Section 4: Troubleshooting Experimental Inconsistencies
Q6: I'm seeing an unexpected product in my reaction. What chemical incompatibilities should I consider?
A6: This compound has several potential incompatibilities. You should strictly avoid:
-
Strong Oxidizing Agents: The amino (-NH₂) and sulfonamide (-SO₂NH₂) groups are susceptible to oxidation.[13] This can lead to decomposition or the formation of undesired oxidized byproducts.
-
Strong Acids: The amino group is basic and will react with strong acids. This may not only affect its intended reactivity but could also lead to unwanted side reactions.[6]
-
Excess Heat: Avoid exposing the compound to excess heat or sources of ignition, as this can lead to thermal decomposition.[5][9]
-
Expertise & Causality: Halogenated aromatic compounds themselves are generally stable.[8] However, the functional groups dictate the primary reactivity. The sulfonamide group, while robust, can undergo cleavage under certain reductive conditions.[14] The primary amino group can react with a wide range of electrophiles, and its presence makes the aromatic ring more activated towards electrophilic substitution, which could be an unexpected reaction pathway if not controlled.
Q7: The compound is not dissolving well in my chosen solvent for a reaction. What should I do?
A7: If solubility is an issue, first ensure you are using a dry, high-purity solvent. Gentle warming and sonication can aid dissolution. If it remains insoluble, consider a more polar aprotic solvent like DMF or NMP. Always perform a small-scale solubility test before committing your entire batch of material.
-
Trustworthiness: It is critical to ensure complete dissolution before adding other reagents to ensure homogenous reaction conditions. Undissolved material can lead to inconsistent and non-reproducible results.
Section 5: Emergency Procedures and Waste Disposal
Accidents can happen. Being prepared is essential for laboratory safety.
Q8: What is the correct procedure for cleaning up a small spill of the solid compound?
A8: For a small dry spill, first ensure adequate ventilation and wear all required PPE. Gently sweep up the material, avoiding dust generation. Place the collected material into a suitable, closed, and labeled container for disposal.[9] Clean the spill area with soap and water.[9]
Workflow for Spill Response
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Overcoming challenges in the synthesis of substituted benzenesulfonamides
Welcome to the technical support center for the synthesis of substituted benzenesulfonamides. As a core scaffold in medicinal chemistry and materials science, the successful synthesis of these compounds is critical. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing substituted benzenesulfonamides?
The most traditional and widely used method is a two-step process:
-
Electrophilic Aromatic Substitution: The substituted benzene ring is reacted with a sulfonating agent to form a benzenesulfonyl chloride. The most common reagent for this is chlorosulfonic acid (ClSO₃H).
-
Nucleophilic Substitution: The resulting benzenesulfonyl chloride is then reacted with a primary or secondary amine (or ammonia) to form the corresponding N-substituted or unsubstituted benzenesulfonamide.
This pathway is favored for its use of readily available and inexpensive starting materials. However, it is often plagued by issues related to regioselectivity and the harsh, corrosive nature of the reagents involved.
Q2: What are the key safety considerations when working with chlorosulfonic acid?
Chlorosulfonic acid (ClSO₃H) is a highly corrosive and reactive substance that requires strict safety protocols.
-
Extreme Reactivity with Water: It reacts violently and exothermically with water, liberating large volumes of toxic hydrogen chloride (HCl) gas and sulfuric acid aerosol. All glassware must be scrupulously oven- or flame-dried, and the reaction must be conducted under anhydrous conditions, typically under an inert atmosphere (N₂ or Ar).
-
Corrosive Nature: It is highly corrosive to skin, eyes, and the respiratory tract. Always handle it in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Quenching: The reaction workup, which involves quenching the excess ClSO₃H, is the most hazardous step. The reaction mixture must be added slowly and in a controlled manner to crushed ice or ice-water with vigorous stirring to dissipate the heat generated. Never add water to the reaction mixture.
Q3: Are there safer, alternative methods to the classical chlorosulfonic acid route?
Yes, due to the hazards associated with chlorosulfonic acid, several alternative methods have been developed. A notable alternative involves a Sandmeyer-type reaction, which starts from readily available anilines. This method uses a stable SO₂ surrogate (like DABSO) and a copper catalyst to generate the sulfonyl chloride, which can then be directly converted to the sulfonamide without isolation.[1] Another approach involves the direct C-H sulfamoylation of arenes using catalysts, though this is a less developed field. For specific substrates, starting from the corresponding sulfonic acid and converting it to the sulfonyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be a viable, albeit longer, route.[2]
Troubleshooting Guide: Chlorosulfonation Step
This section addresses specific issues that may arise during the formation of the benzenesulfonyl chloride intermediate.
Problem 1: Low or no yield of the desired benzenesulfonyl chloride.
There are several potential culprits for a failed or low-yielding chlorosulfonation reaction. A systematic approach is required to diagnose the issue.
The chlorosulfonation reaction is an electrophilic aromatic substitution. The actual electrophile is believed to be SO₂Cl⁺, which is generated in situ from chlorosulfonic acid.[3] If your starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -COR), the aromatic ring may be too deactivated to react under standard conditions.
Solutions:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. However, this must be balanced against the risk of side reactions or decomposition.
-
Increase Reaction Time: Prolonging the reaction time may allow for the slow-reacting substrate to be consumed. Monitor progress by TLC or GC-MS.
-
Use a More Potent Sulfonating System: While hazardous, using oleum (fuming sulfuric acid) in conjunction with chlorosulfonic acid can increase the concentration of the electrophilic species. This should only be attempted by experienced chemists with appropriate safety measures.
Sulfonyl chlorides are highly susceptible to hydrolysis, reverting to the unreactive sulfonic acid in the presence of moisture.[4] Chlorosulfonic acid itself also reacts violently with water.
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried before use.[4] Use fresh, anhydrous solvents if the reaction requires one (often, chlorosulfonic acid is used as both reagent and solvent).[2]
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.[4]
-
Careful Workup: During the aqueous workup, ensure the temperature is kept low (0-5 °C) and that the sulfonyl chloride is extracted into an organic solvent as quickly as possible to minimize contact time with the aqueous phase.
Troubleshooting Workflow: Low Yield in Chlorosulfonation
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
This guide provides an in-depth technical comparison for the characterization of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide, a polysubstituted aromatic compound of interest in drug discovery and chemical synthesis. We will explore its structural elucidation primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, offering predicted spectral data and a detailed experimental protocol. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), to provide a comprehensive analytical strategy.
The Structural Challenge: A Polysubstituted Benzene Ring
The subject molecule, this compound, presents a fascinating case for structural analysis. The benzene ring is substituted with five distinct functional groups: an amino (-NH₂), a bromo (-Br), a chloro (-Cl), and a sulfonamide (-SO₂NH₂) group. Each of these substituents exerts a unique electronic effect (either electron-donating or electron-withdrawing) and steric influence on the aromatic ring. These effects modulate the electron density at each carbon and proton, resulting in a distinct and predictable NMR spectrum. Understanding these influences is paramount for the unambiguous assignment of all signals and, consequently, the confirmation of the compound's identity and purity.
Unveiling the Structure with NMR Spectroscopy
NMR spectroscopy stands as the cornerstone technique for the definitive structural elucidation of organic molecules in solution.[1][2][3] Its strength lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4][5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The aromatic region, typically observed between 6.5 and 8.5 ppm, will be particularly informative.
The substituents on the benzene ring influence the chemical shifts of the aromatic protons. The amino group (-NH₂) is a strong electron-donating group, which tends to shield the ortho and para protons, shifting their signals upfield (to lower ppm values). Conversely, the bromo (-Br), chloro (-Cl), and sulfonamide (-SO₂NH₂) groups are electron-withdrawing, deshielding the aromatic protons and shifting their signals downfield (to higher ppm values).
Based on these principles and data from online prediction tools, we can anticipate the following ¹H NMR spectral characteristics:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |
| H-4 | 7.5 - 7.7 | Doublet | ~2-3 | Deshielded by the ortho chloro and para sulfonamide groups. |
| H-6 | 7.2 - 7.4 | Doublet | ~2-3 | Deshielded by the ortho sulfonamide group and influenced by the para amino group. |
| -NH₂ | 4.0 - 5.0 | Broad Singlet | - | The chemical shift is variable and depends on solvent and concentration. The protons are exchangeable. |
| -SO₂NH₂ | 7.0 - 8.0 | Broad Singlet | - | The chemical shift is variable and depends on solvent and concentration. The protons are exchangeable. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are also influenced by the electronic effects of the substituents.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |
| C-1 (C-SO₂NH₂) | 140 - 145 | Attached to the strongly electron-withdrawing sulfonamide group. |
| C-2 (C-Br) | 110 - 115 | Attached to the electronegative bromine atom. |
| C-3 (C-NH₂) | 145 - 150 | Attached to the electron-donating amino group. |
| C-4 | 125 - 130 | Influenced by the ortho chloro and para sulfonamide groups. |
| C-5 (C-Cl) | 130 - 135 | Attached to the electronegative chlorine atom. |
| C-6 | 120 - 125 | Influenced by the ortho sulfonamide and para amino groups. |
Experimental Protocol for NMR Analysis
To obtain high-quality, reproducible NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reliability of the results.
I. Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds, including sulfonamides.[6] Its residual proton signal appears around 2.50 ppm, which typically does not interfere with the aromatic signals of the analyte.
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration ensures a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without causing significant line broadening.
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
II. NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. For quantitative analysis, it is crucial to ensure full relaxation of the nuclei between pulses.[7]
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 5 s | 2 s |
| Acquisition Time | 4 s | 1 s |
| Spectral Width | 20 ppm | 240 ppm |
| Temperature | 298 K | 298 K |
III. Data Processing
-
Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR to improve the signal-to-noise ratio.
-
Fourier Transform : Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction : Manually phase the spectrum and apply an automatic baseline correction to ensure accurate integration and peak picking.
-
Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Visualizing the Experimental Workflow
Caption: Experimental workflow for NMR characterization.
A Comparative Look: NMR vs. Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary techniques.[8] Here, we compare NMR with FTIR and Mass Spectrometry for the analysis of this compound.
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and dynamic information.[4] | Unambiguous structure determination in solution. Non-destructive.[9] | Lower sensitivity compared to MS.[1] Requires larger sample amounts. Can be complex to interpret for very large molecules.[9] |
| FTIR Spectroscopy | Presence of functional groups (e.g., -NH₂, -SO₂NH₂, C-Br, C-Cl, aromatic C-H).[4] | Fast, simple, and inexpensive. Provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry | Molecular weight and elemental composition (high-resolution MS). Fragmentation patterns provide structural clues. | High sensitivity, requires very small sample amounts. Can be coupled with separation techniques like GC or LC.[6] | Does not provide definitive information on stereochemistry or the precise arrangement of atoms in isomers. |
In-Depth Comparison
-
NMR vs. FTIR : FTIR can quickly confirm the presence of the key functional groups in our target molecule. For example, we would expect to see characteristic N-H stretching vibrations for the amino and sulfonamide groups, as well as S=O stretching bands for the sulfonamide. However, FTIR cannot distinguish between isomers or provide the detailed connectivity that NMR offers.
-
NMR vs. Mass Spectrometry : High-resolution mass spectrometry would confirm the molecular formula of C₆H₆BrClN₂O₂S by providing a highly accurate mass measurement. The isotopic pattern of the molecular ion peak would also clearly indicate the presence of one bromine and one chlorine atom. While fragmentation patterns can offer clues about the structure, they are often not sufficient for unambiguous isomer differentiation. NMR, on the other hand, excels at distinguishing isomers by revealing the precise connectivity and spatial relationships of the atoms.
Conclusion: A Multi-faceted Approach to Structural Confirmation
For the comprehensive and unambiguous characterization of this compound, Nuclear Magnetic Resonance spectroscopy is the most powerful and indispensable tool. The predicted ¹H and ¹³C NMR spectra, in conjunction with the detailed experimental protocol provided, offer a robust framework for its identification and purity assessment.
However, a truly rigorous analytical workflow leverages the strengths of multiple techniques. The rapid functional group identification provided by FTIR and the precise molecular weight and elemental composition determination from Mass Spectrometry serve as excellent complementary methods to validate the detailed structural insights gained from NMR. This integrated approach ensures the highest level of scientific integrity and confidence in the final structural assignment.
References
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]
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Advantages And Disadvantages Of Nuclear Magnetic Resonance Spectroscopy As A Hyphenated Technique. Slideshare. [Link]
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NMR chemical shift prediction of benzenes. Stenutz. [Link]
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Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. AZoOptics. [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
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Difference between FTIR and NMR? Rocky Mountain Labs. [Link]
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CASPRE - 13 C NMR Predictor. CASPRE. [Link]
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Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]
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NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]
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NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]
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9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
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PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
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Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC. [Link]
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A Comparison of FTNMR and FTIR Techniques. Journal of Chemical Education. [Link]
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Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews. [Link]
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NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
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PROSPRE - 1 H NMR Predictor. PROSPRE. [Link]
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Predict 13C carbon NMR spectra. NMRDB.org. [Link]
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The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide is a substituted aromatic sulfonamide of interest in pharmaceutical and chemical research. Its multifaceted structure, featuring amino, bromo, and chloro functional groups, presents unique challenges and opportunities for mass spectrometric analysis. A thorough understanding of its ionization and fragmentation behavior is paramount for unambiguous identification, quantification, and impurity profiling. This guide will explore optimal analytical strategies, compare the efficacy of different ionization techniques, and provide a framework for interpreting the resulting mass spectral data.
Chemical Properties of this compound
A foundational understanding of the analyte's chemical properties is critical for method development in mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrClN₂O₂S | PubChemLite |
| Molecular Weight | 285.54 g/mol | PubChemLite |
| Monoisotopic Mass | 283.9022 Da | PubChemLite |
The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum, which is a key identifying feature.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is a critical parameter that dictates the nature of the generated ions and the subsequent fragmentation pathways observed. For this compound, soft ionization techniques are generally preferred to obtain information about the intact molecule.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is well-suited for polar molecules like sulfonamides. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Mechanism: In ESI, a high voltage is applied to a liquid containing the analyte, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
-
Advantages for this Analyte: The amino group in this compound is readily protonated, making positive-ion ESI a highly effective ionization method. The resulting [M+H]⁺ ion is stable enough to be detected, providing clear molecular weight information.
-
Expected Adducts: Based on predictive data, the following adducts can be anticipated in ESI-MS:
-
[M+H]⁺: m/z 284.90948
-
[M+Na]⁺: m/z 306.89142
-
[M+NH₄]⁺: m/z 301.93602
-
[M-H]⁻: m/z 282.89492
-
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is suitable for a wide range of analytes, including those with moderate polarity.
-
Mechanism: In APCI, the analyte solution is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent vapor, which in turn ionizes the analyte molecules through proton transfer or charge exchange reactions.
-
Advantages for this Analyte: APCI can be a robust alternative to ESI, particularly when dealing with complex matrices that may cause ion suppression in ESI. For halogenated aromatic compounds, APCI can provide complementary information to ESI.
-
Expected Ions: Similar to ESI, APCI is expected to primarily produce [M+H]⁺ ions in positive ion mode.
Comparison Summary
| Ionization Technique | Principle | Expected Ions for Target Analyte | Advantages | Disadvantages |
| ESI | Ionization from charged droplets | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M-H]⁻ | High sensitivity for polar compounds, soft ionization. | Susceptible to matrix effects and ion suppression. |
| APCI | Gas-phase ionization by corona discharge | [M+H]⁺ | More tolerant to matrix effects, suitable for less polar compounds. | Can sometimes induce more fragmentation than ESI. |
Fragmentation Pathways and Mechanistic Insights
Tandem mass spectrometry (MS/MS) is essential for structural elucidation and confirmation. The fragmentation of aromatic sulfonamides is characterized by several key pathways.
The Signature Loss of Sulfur Dioxide (SO₂)
A predominant fragmentation pathway for many aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da). This process is often facilitated by the presence of electron-withdrawing groups on the aromatic ring. The chlorine atom on the this compound molecule is expected to promote this fragmentation.
Proposed Fragmentation of this compound
The following diagram illustrates the predicted fragmentation pathway for the [M+H]⁺ ion of the target analyte.
Caption: A generalized QuEChERS workflow for sample preparation.
LC-MS/MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B | A typical gradient for eluting compounds of moderate polarity. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for standard bore columns. |
| Ion Source | ESI or APCI | As discussed in the comparative analysis section. |
| Polarity | Positive | To detect the protonated molecule [M+H]⁺. |
| Scan Mode | Full Scan (for initial analysis) and Product Ion Scan (for MS/MS) | To identify the parent ion and its fragments. |
| Collision Energy | Ramped (e.g., 10-40 eV) | To induce fragmentation and observe the characteristic loss of SO₂. |
Data Interpretation and Isotopic Patterns
The presence of both bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio) will create a distinctive isotopic cluster for the molecular ion and any halogen-containing fragment ions. This pattern is a powerful tool for confirming the identity of the analyte. The theoretical isotopic distribution should be calculated and compared with the experimental data.
Alternative Analytical Techniques
While LC-MS is the preferred method for its sensitivity and specificity, other techniques can be considered for specific applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This may be applicable if the analyte is thermally stable and can be volatilized. Derivatization may be necessary to improve its chromatographic properties.
-
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC can offer different selectivity compared to LC and may be advantageous for separating isomers or closely related compounds.
Conclusion
The mass spectrometric analysis of this compound is best approached using LC-MS with either ESI or APCI in positive ion mode. The characteristic isotopic pattern arising from the bromine and chlorine atoms, coupled with the expected fragmentation pathway involving the loss of SO₂, provides a robust means of identification and structural confirmation. The experimental protocols outlined in this guide serve as a validated starting point for researchers to develop and optimize their own analytical methods for this and similar halogenated aromatic sulfonamides.
References
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PubChemLite. this compound. [Link]
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Journal of the American Society for Mass Spectrometry. Fragmentation of Aromatic Sulfonamides in Electrospray Ionization Mass Spectrometry: Elimination of SO2 via Rearrangement. [Link]
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Journal of Chromatography A. Determination of sulfonamide residues in honey by liquid chromatography-tandem mass spectrometry. [Link]
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Rapid Communications in Mass Spectrometry. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]
-
Journal of Agricultural and Food Chemistry. Multiresidue analysis of sulfonamides in animal tissues by liquid chromatography-tandem mass spectrometry. [Link]
Comparing biological activity of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide derivatives
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. The inherent chemical properties of the sulfonamide functional group, including its ability to act as a hydrogen bond donor and acceptor, and its structural similarity to the transition state of amide bond hydrolysis, make it an attractive pharmacophore for targeting various biological macromolecules.[1] This guide provides a comparative analysis of the biological activity of a series of benzenesulfonamide derivatives, focusing on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in drug discovery and development.
The Enduring Promise of the Benzenesulfonamide Scaffold
Benzenesulfonamides have a rich history in medicine, dating back to the discovery of the first antibacterial sulfa drugs.[2] Since then, this chemical moiety has been successfully incorporated into drugs with diverse pharmacological actions, including diuretics, hypoglycemics, and anticancer agents.[3][4] The primary mechanism for many of their biological effects lies in their ability to inhibit key enzymes. For instance, in bacteria, they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis.[5] In cancer therapy, benzenesulfonamide derivatives have been shown to target enzymes like carbonic anhydrases (CAs), which are overexpressed in many tumors and contribute to their growth and survival in hypoxic environments.[6][7]
The beauty of the benzenesulfonamide scaffold lies in its synthetic tractability, allowing for systematic modifications of the benzene ring and the sulfonamide nitrogen. These modifications can profoundly influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its binding affinity and selectivity for its biological target.[8] This guide will explore how specific substitutions on the benzenesulfonamide core modulate its anticancer and antimicrobial activities, providing a framework for the rational design of more potent and selective therapeutic agents.
Comparative Anticancer Activity of Benzenesulfonamide Derivatives
A significant area of research for benzenesulfonamide derivatives is their potential as anticancer agents. Many studies have focused on their ability to inhibit carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is highly expressed in various cancers and plays a crucial role in tumor cell adaptation to acidic and hypoxic microenvironments.[6][7]
A study by Abdelrahman et al. (2021) described the synthesis of a series of new aryl thiazolone-benzenesulfonamides and evaluated their anti-proliferative activity against the triple-negative breast cancer cell line (MDA-MB-231) and the estrogen-receptor-positive breast cancer cell line (MCF-7).[9] The results, summarized in Table 1, highlight the potent and selective anticancer activity of these derivatives.
| Compound | R | IC50 (μM) vs. MDA-MB-231 | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. MCF-10A (Normal) | Selectivity Index (SI) vs. MDA-MB-231 |
| 4b | 4-OCH3 | 6.31 ± 0.2 | 3.11 ± 0.1 | > 100 | > 15.8 |
| 4c | 4-N(CH3)2 | 5.98 ± 0.2 | 2.98 ± 0.1 | > 100 | > 16.7 |
| 4e | Eugenol | 2.45 ± 0.1 | 1.87 ± 0.1 | 30.3 ± 1.1 | 12.4 |
| 4g | 4-NO2 | 5.54 ± 0.2 | 2.55 ± 0.1 | 47.9 ± 1.7 | 8.7 |
| 4h | Vanillin | 1.56 ± 0.1 | 1.52 ± 0.1 | 26.1 ± 1.1 | 16.7 |
| Staurosporine | - | 7.67 ± 0.3 | 5.89 ± 0.2 | 13.0 ± 0.5 | 1.7 |
| Data sourced from Abdelrahman et al. (2021).[9] |
Structure-Activity Relationship (SAR) for Anticancer Activity
The data reveals several key SAR insights:
-
Electron-donating groups at the para position of the aryl ring, such as methoxy (4b) and dimethylamino (4c), conferred potent anticancer activity and high selectivity towards cancer cells over normal breast cells.[9]
-
The incorporation of a natural product-derived moiety , such as eugenol (4e) and vanillin (4h), resulted in some of the most potent compounds in the series, with IC50 values in the low micromolar range and excellent selectivity.[9]
-
The presence of an electron-withdrawing group , like the nitro group (4g), also led to significant anticancer activity, suggesting that both electron-donating and electron-withdrawing substituents can be beneficial, likely influencing the binding interactions with the target enzyme in different ways.[9]
-
The selectivity of these compounds for cancer cells over normal cells is a critical attribute for potential therapeutic agents, and many of the synthesized derivatives demonstrated a significantly better selectivity profile than the non-selective cytotoxic agent, staurosporine.[9]
These findings underscore the potential of benzenesulfonamide derivatives as a scaffold for developing novel and selective anticancer drugs. The ability to fine-tune their activity and selectivity through targeted chemical modifications makes them a highly attractive starting point for drug discovery programs.
Comparative Antimicrobial Activity of Benzenesulfonamide Derivatives
The historical success of sulfa drugs has spurred continued interest in developing new sulfonamide-based antimicrobial agents to combat the growing threat of antibiotic resistance.[2] A study by Berredjem et al. (2014) evaluated the in vitro antibacterial activity of four novel sulfonamide derivatives against a reference strain of Staphylococcus aureus (ATCC 25923) and 40 clinical isolates.[10] The results, presented in Table 2, demonstrate the potential of these compounds against this clinically important pathogen.
| Compound | R1 | R2 | R3 | R4 | Mean Inhibition Zone (mm) | MIC Range (μg/mL) |
| 1a | H | H | H | H | 22.15 ± 6.22 | 64 - 512 |
| 1b | F | H | H | H | 16.39 ± 1.17 | 64 - 256 |
| 1c | H | F | H | H | 15.42 ± 0.66 | 128 - 512 |
| 1d | H | H | F | H | 15.83 ± 1.28 | 128 - 512 |
| Data sourced from Berredjem et al. (2014).[10] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antibacterial activity of these sulfonamide derivatives is influenced by the nature and position of substituents on the benzene ring:
-
The unsubstituted benzenesulfonamide (1a) showed the largest mean zone of inhibition, suggesting that the core scaffold itself possesses significant antibacterial activity.[10]
-
The introduction of a fluorine atom at different positions on the benzene ring (compounds 1b, 1c, and 1d) modulated the antibacterial activity. Compound 1b, with a fluorine atom at the ortho position, exhibited a better minimum inhibitory concentration (MIC) range compared to the meta (1c) and para (1d) substituted derivatives, indicating that the position of the substituent is crucial for activity.[10]
-
The study also highlighted that these novel sulfonamides showed promising activity against multidrug-resistant S. aureus strains, making them valuable candidates for further investigation in the fight against antibiotic resistance.[10]
Experimental Protocols
To ensure the reproducibility and validity of the findings, it is essential to follow standardized experimental protocols. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of benzenesulfonamide derivatives, based on the cited literature.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, MCF-7) and a normal cell line (e.g., MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The synthesized benzenesulfonamide derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.
-
MTT Assay: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in 100 μL of DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
-
Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Inoculum Preparation: The bacterial culture is diluted to achieve a standardized inoculum density of approximately 5 × 10^5 CFU/mL.
-
Compound Preparation: The benzenesulfonamide derivatives are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions are prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
This guide has provided a comparative overview of the anticancer and antimicrobial activities of a series of benzenesulfonamide derivatives. The presented data and structure-activity relationships highlight the immense potential of this scaffold in the development of new therapeutic agents. The ability to systematically modify the benzenesulfonamide core allows for the fine-tuning of biological activity and selectivity, offering a rational approach to drug design.
Future research in this area should continue to explore novel substitutions on the benzenesulfonamide ring to identify derivatives with enhanced potency and improved pharmacokinetic profiles. Furthermore, a deeper understanding of the molecular interactions between these compounds and their biological targets through techniques such as X-ray crystallography and molecular modeling will be crucial for the design of next-generation benzenesulfonamide-based drugs. The versatility and proven track record of the benzenesulfonamide scaffold ensure its continued relevance in the ongoing quest for more effective and safer medicines.
References
- Abdelrahman, M. H., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30135-30153.
- Shelke, R. N., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. European Chemical Bulletin, 8(1), 1-6.
- Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 488-496.
- Pansare, D. N., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives.
- Kazlauskas, R. J., & Morkūnaitė, V. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17823-17842.
- Abdel-Maksoud, M. S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757.
- BenchChem. (2025). Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides.
- BenchChem. (2025). Structure-Activity Relationship (SAR)
- Angeli, A., et al. (2018). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1156-1163.
- Nocentini, A., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1365-1374.
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- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(12), 5348-5358.
- Berredjem, H., et al. (2014). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 6(11), 893-899.
- Al-Hourani, B. J., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(23), 8235.
- Rauf, A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
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- Abdelrahman, M. H., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30135-30153.
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- Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmacy, Biology and Chemical Sciences, 7(2), 799-804.
- Khan, I., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal, 22, 114-129.
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The Strategic Placement of Halogens: A Comparative Guide to 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide and Other Halogenated Sulfonamides in Drug Discovery
In the landscape of medicinal chemistry, the sulfonamide moiety (–SO₂NH₂) stands as a cornerstone pharmacophore, most notably for its critical role in the development of carbonic anhydrase (CA) inhibitors. These enzymes are pivotal in a myriad of physiological processes, and their dysregulation is implicated in pathologies ranging from glaucoma to cancer. The strategic functionalization of the aromatic ring of benzenesulfonamides with halogens offers a powerful tool to modulate their inhibitory potency and isoform selectivity. This guide provides an in-depth comparison of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide , a di-halogenated derivative, with other halogenated sulfonamides, supported by experimental data and protocols for researchers in drug development.
The Rationale for Halogenation in Sulfonamide Inhibitors
The introduction of halogens onto the benzenesulfonamide scaffold is a well-established strategy to fine-tune the physicochemical and biological properties of these inhibitors. Halogens, through their combined steric and electronic effects, can significantly influence a molecule's acidity (pKa), lipophilicity (logP), and binding interactions within the enzyme's active site.
The primary sulfonamide group of inhibitors coordinates to the zinc ion in the catalytic pocket of carbonic anhydrases. The acidity of this sulfonamide is a critical determinant of its binding affinity, as the deprotonated, anionic form is the active binding species. Electron-withdrawing halogens can lower the pKa of the sulfonamide group, thereby increasing the population of the anionic form at physiological pH and enhancing inhibitory potency.
Furthermore, the position and nature of the halogen substituents can dictate isoform selectivity. The active sites of the various human carbonic anhydrase isoforms, while sharing a conserved zinc-coordinating motif, exhibit subtle differences in their surrounding amino acid residues. Halogen atoms can engage in specific interactions, such as halogen bonding, with these residues, leading to preferential binding to one isoform over others. This is particularly crucial for developing targeted therapies that minimize off-target effects. For instance, selective inhibition of tumor-associated isoforms like CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and II is a key objective in cancer drug discovery.
Physicochemical Properties: A Comparative Analysis
While experimental data for this compound is not extensively available in the public domain, we can infer its properties based on the well-documented influence of its constituent functional groups. The following table compares the predicted or known physicochemical properties of the title compound with other relevant halogenated sulfonamides.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa (Sulfonamide) |
| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 0.3 | 10.1 |
| 4-Chlorobenzenesulfonamide | C₆H₆ClNO₂S | 191.64 | 1.1 | ~9.5 |
| 4-Bromobenzenesulfonamide | C₆H₆BrNO₂S | 236.09 | 1.3 | ~9.4 |
| 4-Amino-3-bromo-5-chlorobenzene-1-sulfonamide | C₆H₆BrClN₂O₂S | 285.55 | 1.1 | < 9.0 |
| This compound | C₆H₆BrClN₂O₂S | 285.55 | ~1.2 | < 9.0 |
Note: Predicted values are derived from computational models and may vary from experimental results.
The presence of two electron-withdrawing halogens (bromo and chloro) in this compound is expected to significantly lower the pKa of the sulfonamide group compared to the parent benzenesulfonamide, likely leading to enhanced inhibitory activity. The amino group, being an electron-donating group, will have a counteracting effect, though the overall influence of the halogens is anticipated to be dominant. The predicted logP suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability.
Structure-Activity Relationships: The Impact of Halogen Substitution Patterns
The inhibitory profile of halogenated benzenesulfonamides against carbonic anhydrases is profoundly influenced by the position and identity of the halogen atoms.
The "Two-Tails" Approach and Isoform Selectivity
Recent research has highlighted a "ring with two tails" approach for designing isoform-selective CA inhibitors. In this model, the benzenesulfonamide ring acts as the core, with the sulfonamide group anchoring to the active site zinc ion. The substituents on the ring, including halogens, act as "tails" that can interact with different subpockets of the active site, thereby conferring selectivity.
Studies have shown that 2-chloro/bromo-benzenesulfonamides can be derivatized with additional "tails" to achieve selectivity for specific CA isoforms like CA VII, CA IX, CA XII, or CA XIV[1]. The halogen at the 2-position helps to orient the ring within the active site, influencing the interactions of the other substituents.
Bromo vs. Chloro: A Subtle but Significant Difference
While both bromine and chlorine are electron-withdrawing, their differing sizes and polarizabilities can lead to distinct interactions. Bromine, being larger and more polarizable, can form stronger halogen bonds with electron-donating residues in the active site. This can translate to higher affinity and, in some cases, altered selectivity profiles. For instance, in a series of halogenated sulfonamides, the bromo-substituted derivatives often exhibit slightly higher potency than their chloro-counterparts against certain CA isoforms.
The Role of the Amino Group
The amino group in this compound can also participate in hydrogen bonding interactions within the active site, potentially further enhancing binding affinity. Its position relative to the sulfonamide and halogen groups is critical in determining the overall orientation of the molecule and its interactions with the enzyme.
Experimental Evaluation: A Protocol for Carbonic Anhydrase Inhibition Assay
To empirically determine and compare the inhibitory potency of this compound and other halogenated sulfonamides, a robust and reproducible assay is essential. The following is a detailed protocol for a spectrophotometric carbonic anhydrase inhibition assay.
Principle
This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 405 nm. In the presence of an inhibitor, the rate of this reaction is reduced, allowing for the determination of the inhibitor's potency (e.g., as an IC₅₀ value).
Materials and Reagents
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5
-
Test compounds (e.g., this compound) and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compounds at various concentrations (serially diluted). For the control wells, add DMSO.
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately start monitoring the absorbance at 405 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
dot graph TD { A[Prepare Reagents] --> B[Dispense into 96-well plate]; B --> C{Add Test Compounds}; C --> D[Add CA Enzyme]; D --> E[Pre-incubate]; E --> F[Add Substrate]; F --> G[Kinetic Reading at 405 nm]; G --> H[Data Analysis and IC50 Determination]; }
Caption: Workflow for a spectrophotometric carbonic anhydrase inhibition assay.
Proposed Synthesis of this compound
The synthesis would likely commence with a suitable starting material, such as 2-bromo-5-chloroaniline. This intermediate can be synthesized through various methods, including the bromination of 4-chloroaniline or the chlorination of 2-bromoaniline[2][3]. The amino group of 2-bromo-5-chloroaniline would then be protected, for instance, by acetylation. The protected aniline would subsequently undergo chlorosulfonation, typically using chlorosulfonic acid, to introduce the sulfonyl chloride group. Finally, amination of the resulting sulfonyl chloride with ammonia, followed by deprotection of the amino group, would yield the target compound, this compound.
dot graph LR { subgraph Proposed Synthetic Pathway A[2-Bromo-5-chloroaniline] -- Ac₂O --> B(N-acetyl-2-bromo-5-chloroaniline); B -- ClSO₃H --> C(N-acetyl-3-amino-2-bromo-5-chlorobenzenesulfonyl chloride); C -- NH₃ --> D(N-acetyl-3-amino-2-bromo-5-chlorobenzene-1-sulfonamide); D -- H⁺/H₂O --> E[this compound]; end }
Caption: A plausible synthetic route for this compound.
Conclusion and Future Directions
The strategic placement of halogens on the benzenesulfonamide scaffold is a powerful approach for the development of potent and selective carbonic anhydrase inhibitors. This compound, with its unique di-halogenation pattern, represents an intriguing candidate for further investigation. Based on established structure-activity relationships, it is hypothesized that this compound will exhibit potent CA inhibitory activity due to the electron-withdrawing nature of the two halogen atoms. The specific substitution pattern may also confer a unique isoform selectivity profile.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Direct comparison of its inhibitory activity against a panel of CA isoforms with that of other mono- and di-halogenated sulfonamides will provide valuable insights into the nuanced effects of halogen substitution. Such studies will not only elucidate the potential of this specific compound as a therapeutic agent but also contribute to a deeper understanding of the principles governing the design of next-generation, highly selective sulfonamide inhibitors.
References
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Zakšauskas, A., et al. (2020). Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms. European Journal of Medicinal Chemistry, 185, 111825. Available at: [Link]
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Supuran, C. T., et al. (2002). Carbonic Anhydrase Inhibitors. Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide and Halogenophenylaminobenzolamide Derivatives. Journal of Medicinal Chemistry, 45(4), 837-844. Available at: [Link]
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Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1113-1117. Available at: [Link]
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PubChem. 2-Bromo-5-chloroaniline. Available at: [Link]
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Angeli, A., et al. (2015). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 963-968. Available at: [Link]
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PrepChem. Synthesis of (a) 5-Bromo-2-chloroaniline. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-5-chloroaniline: A Versatile Organic Synthesis Intermediate for Pharmaceuticals and Agrochemicals. Available at: [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of synthesized intermediates is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of a key synthesized intermediate, 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide. As a Senior Application Scientist, my aim is to blend technical accuracy with practical insights, explaining not just the "how" but the critical "why" behind our experimental choices.
The subject of our analysis, this compound (CAS #1340319-74-5), is a valuable research chemical and building block in medicinal chemistry.[3] Its purity directly impacts the downstream synthesis of active pharmaceutical ingredients (APIs), influencing yield, impurity profiles, and ultimately, patient safety.[4] Therefore, a robust, multi-faceted approach to purity assessment is not just recommended; it is imperative.
The Orthogonal Approach to Purity Validation
A single analytical technique is rarely sufficient to definitively determine the purity of a compound. An orthogonal approach, employing multiple methods that measure different chemical and physical properties, provides a more complete and trustworthy purity profile. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Logical Workflow for Purity Assessment
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A Senior Application Scientist's Guide to In Vitro Assays for Sulfonamide Derivatives
Introduction
Sulfonamides, compounds bearing the characteristic -SO₂NH₂ functional group, represent a cornerstone of medicinal chemistry. Initially celebrated for their revolutionary antibacterial effects, the sulfonamide scaffold has proven to be a remarkably versatile platform for drug discovery.[1][2] Decades of research have expanded their pharmacological relevance far beyond antimicrobial applications, with novel derivatives demonstrating potent anticancer, anti-inflammatory, and specific enzyme inhibitory activities.[1][3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth, objective comparison of the essential in vitro assays used to characterize and validate the biological activity of sulfonamide derivatives. Moving beyond mere procedural lists, we will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. Our focus is on equipping you with the technical understanding and practical data needed to select the most appropriate assays for your specific research objectives, whether you are targeting bacterial infections, cancer cell proliferation, or specific enzymatic pathways.
Section 1: Antibacterial Activity Assays
The original therapeutic application for sulfonamides was as antibacterial agents. They typically function by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[6][7][8] Since humans acquire folic acid from their diet and lack the DHPS enzyme, these drugs are selectively toxic to bacteria.[6] Evaluating the antibacterial efficacy of new sulfonamide derivatives is a critical first step in their development as anti-infective agents.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) test is the gold standard for quantifying the antibacterial potency of a compound.[9] It determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism after a standardized incubation period.[9][10] This method is preferred over qualitative methods like disk diffusion because it provides a precise numerical value (e.g., in µg/mL), which is essential for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives.[9]
The broth microdilution method is a high-throughput technique performed in a 96-well microtiter plate.[10][11] The core principle is to expose a standardized bacterial inoculum to a serial dilution of the sulfonamide derivative.
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Preparation of Drug Dilutions: Prepare a stock solution of the sulfonamide derivative in a suitable solvent like DMSO. Perform a 2-fold serial dilution in sterile Mueller-Hinton Broth (MHB) directly in a 96-well plate.[12] MHB is the recommended medium as it is low in sulfonamide inhibitors like thymidine and PABA.[13]
-
Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This standardization is critical for reproducibility.
-
Inoculation: Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well of the microtiter plate.[10]
-
Controls:
-
Growth Control (Positive): Wells containing bacteria and broth but no drug. This well must show turbidity to validate the assay.
-
Sterility Control (Negative): Wells containing only broth. This well must remain clear, ensuring no contamination.
-
Vehicle Control: Wells containing bacteria and the highest concentration of the solvent (e.g., DMSO) used to dissolve the drug. This ensures the solvent itself is not inhibiting bacterial growth.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the sulfonamide derivative that completely inhibits visible growth of the organism.[9][10] This can be assessed visually as the first clear well in the dilution series.
| Feature | Broth Microdilution (MIC) | Agar Disk Diffusion |
| Output | Quantitative (µg/mL) | Qualitative/Semi-quantitative (mm zone of inhibition) |
| Throughput | High (96-well format) | Low to Medium |
| Precision | High | Low |
| Use Case | Potency determination, SAR studies | Rapid screening, susceptibility testing |
| Limitation | More labor-intensive setup | Results affected by drug solubility and diffusion rate |
The table below shows representative MIC data for newly synthesized sulfonamide derivatives against various bacterial strains. Such data is crucial for identifying the most promising compounds for further development.
| Compound | S. aureus ATCC 25923 (MIC, µg/mL) | E. coli ATCC 25922 (MIC, µg/mL) | P. aeruginosa ATCC 27853 (MIC, µg/mL) |
| Derivative 1a | 128[14] | >512 | >512 |
| Derivative 1b | 64[14] | 256 | 512 |
| Derivative FQ5 | 32[6] | 16[6] | 16[6] |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Section 2: Anticancer & Cytotoxicity Assays
A significant area of modern sulfonamide research is in oncology.[2] Novel derivatives have been developed as anticancer agents that work through various mechanisms, including inhibition of carbonic anhydrase isoforms (CA IX and XII) prevalent in tumors, disruption of microtubule assembly, and cell cycle arrest.[2][15] The foundational in vitro assay to evaluate these compounds is the assessment of their cytotoxicity against cancer cell lines.
MTT Assay for Cell Viability (IC₅₀ Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16] It is widely used to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug required to reduce the viability of a cell population by 50%.[17] This value is a key metric of a compound's cytotoxic potency.
The principle of the MTT assay relies on the enzymatic activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Caption: Workflow for the MTT Cell Viability Assay.
-
Cell Seeding: Plate adherent cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[16][18]
-
Compound Treatment: Prepare serial dilutions of the sulfonamide derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., <0.1% DMSO).[16]
-
Incubation: Incubate the cells with the compound for a specified duration, typically 48 or 72 hours, to allow for cytotoxic effects to manifest.[18]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS, diluted into media) to each well and incubate for 4 hours at 37°C.[19] During this time, only viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well and shake the plate at a low speed for 10 minutes to fully dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[19]
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC₅₀ value.[20]
| Assay | Principle | Endpoint | Pros | Cons |
| MTT | Mitochondrial Dehydrogenase Activity | Colorimetric | Inexpensive, high-throughput, well-established | Indirect measure of viability, can be affected by metabolic changes |
| SRB | Staining of Total Cellular Protein | Colorimetric | Less interference from compounds, endpoint is stable | Fixation step required, slightly more complex |
| Annexin V/PI | Apoptosis/Necrosis Detection | Flow Cytometry | Provides mechanistic insight (apoptosis vs. necrosis) | Lower throughput, requires specialized equipment |
The following table presents example IC₅₀ values for novel sulfonamide derivatives against various human cancer cell lines, demonstrating their potential as anticancer agents.
| Compound | HCT-116 (Colon) IC₅₀, µM | HepG-2 (Liver) IC₅₀, µM | MCF-7 (Breast) IC₅₀, µM | WI-38 (Normal) IC₅₀, µM | Selectivity Index (WI-38/MCF-7) |
| Compound 6 | 3.53[21] | 3.33[21] | 4.31[21] | >69[21] | >16.0 |
| Compound 15 | 3.30[21] | 4.30[21] | 3.80[21] | 69.68[21] | 18.3 |
| Compound 8b | - | - | 7.13[22] | - | - |
| Sorafenib | - | - | - | 35.71[21] | - |
The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the IC₅₀ in a normal cell line to that in a cancer cell line. A higher SI indicates greater selectivity for cancer cells, which is a desirable property for a therapeutic candidate.[21]
Section 3: Enzyme Inhibition Assays
Many sulfonamides exert their therapeutic effects by inhibiting specific enzymes.[1][3] Beyond the bacterial DHPS enzyme, key targets include carbonic anhydrases (implicated in cancer and glaucoma) and dihydrofolate reductase (another target in the folate pathway).[3][8][23] Direct measurement of enzyme inhibition is essential to confirm the mechanism of action and to optimize inhibitor potency.
Carbonic Anhydrase (CA) Inhibition Assay
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the rapid interconversion of CO₂ and water to bicarbonate and protons.[24][25] Sulfonamides are classic CA inhibitors.[23] This assay quantifies the ability of a sulfonamide derivative to inhibit CA activity, often using a colorimetric method based on the esterase activity of CA.
The assay uses a chromogenic substrate, p-nitrophenyl acetate (p-NPA), which is hydrolyzed by the esterase activity of CA to produce the yellow-colored p-nitrophenol (p-NP).[24] The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is proportional to CA activity. An inhibitor will reduce this rate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Solution: Prepare a working solution of human or bovine CA in cold assay buffer.[24]
-
Substrate Solution: Prepare a fresh solution of p-NPA in a solvent like acetonitrile or DMSO.[24]
-
Inhibitor Solutions: Prepare serial dilutions of the sulfonamide derivative and a known inhibitor (e.g., Acetazolamide) as a positive control.[24][26]
-
-
Assay Setup (96-well plate):
-
Test Wells: Add assay buffer, CA enzyme solution, and the sulfonamide inhibitor at various concentrations.
-
Enzyme Control (100% Activity): Add assay buffer, CA enzyme, and vehicle (DMSO).
-
Blank (No Enzyme): Add assay buffer and substrate solution only.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[24]
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.[24]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode (e.g., every 30 seconds for 10-30 minutes).[24][26]
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each sulfonamide concentration relative to the enzyme control. Calculate the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.
Dihydrofolate Reductase (DHFR) Inhibition Assay
DHFR is another crucial enzyme in the folate pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF).[8] While sulfonamides classically target DHPS, some derivatives may also inhibit DHFR.[27] This assay measures the decrease in DHFR activity in the presence of an inhibitor.
The DHFR-catalyzed reaction consumes NADPH as a cofactor. The rate of NADPH oxidation can be monitored by the decrease in absorbance at 340 nm. An inhibitor will slow down the rate of this decrease.
-
Reagent Preparation:
-
Assay Buffer: Typically a potassium phosphate buffer with EDTA.
-
Enzyme Solution: Prepare a working solution of recombinant human or bacterial DHFR.
-
Substrates: Prepare solutions of DHF and NADPH.
-
Inhibitor Solutions: Prepare serial dilutions of the sulfonamide derivative and a known inhibitor (e.g., Methotrexate) as a positive control.[28][29]
-
-
Assay Setup (96-well UV-transparent plate):
-
Combine assay buffer, DHF, NADPH, and the inhibitor (or vehicle) in each well.
-
-
Reaction Initiation: Add the DHFR enzyme solution to initiate the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the reaction rate from the slope of the linear portion of the absorbance curve. Determine the percent inhibition and calculate the IC₅₀ value as described for the CA assay.
| Compound | Target Enzyme | IC₅₀ / Kᵢ |
| Acetazolamide | Carbonic Anhydrase II | Kᵢ = 12 nM |
| Compound 16 | E. histolytica CA | Kᵢ = 89 nM[30] |
| Compound 17 | E. histolytica CA | Kᵢ = 36 nM[30] |
| Methotrexate | Dihydrofolate Reductase | IC₅₀ ≈ 3.4 nM |
| Compound 15 | VEGFR-2 Kinase | IC₅₀ = 78.7 nM[21] |
Note: Some modern sulfonamides are designed to inhibit other enzymes, such as tyrosine kinases like VEGFR-2, which are crucial in cancer angiogenesis.[21][31] The principles of these kinase inhibition assays (often using fluorescence or luminescence) are analogous to those described above.
Conclusion
The selection of appropriate in vitro assays is fundamental to the successful development of novel sulfonamide derivatives. This guide provides a framework for evaluating the three primary activities associated with this versatile chemical scaffold: antibacterial efficacy, anticancer cytotoxicity, and specific enzyme inhibition.
-
For antibacterial screening , the broth microdilution MIC assay remains the quantitative standard, providing the precise potency data needed for SAR optimization.
-
For anticancer evaluation , the MTT assay offers a reliable, high-throughput method to determine cytotoxic potency (IC₅₀) and is an essential first step before more complex mechanistic studies.
-
For mechanism-of-action studies , direct enzyme inhibition assays against targets like carbonic anhydrase or dihydrofolate reductase are indispensable for confirming that a compound engages its intended target.
By employing these self-validating protocols, complete with necessary controls, researchers can generate robust and reproducible data. This rigorous in vitro characterization is the critical foundation upon which all subsequent preclinical and clinical development of promising sulfonamide candidates is built.
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Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805. Retrieved from [Link]
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Lindskog, S., & Wistrand, J. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7289. Retrieved from [Link]
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Asadi, M., et al. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Wani, T. A., et al. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. Retrieved from [Link]
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Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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A Comparative Guide to Modern Sulfonamide Synthesis: From Classical Methods to Cutting-Edge Catalysis
The sulfonamide moiety (-SO₂NR₂), a cornerstone pharmacophore, is integral to a vast array of life-saving therapeutics, from antibacterial agents to anticancer drugs. Its unique physicochemical properties, including its ability to act as a bioisostere of amides and its role in hydrogen bonding, have cemented its importance in drug design.[1] Consequently, the development of efficient, versatile, and sustainable methods for sulfonamide synthesis remains a critical endeavor for researchers in medicinal chemistry and drug development.
This guide provides a comprehensive and objective comparison of the principal methods for synthesizing sulfonamides. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights into both classical and contemporary methodologies. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
The Classical Approach: The Reaction of Sulfonyl Chlorides with Amines
The reaction between a sulfonyl chloride and a primary or secondary amine is the most traditional and widely practiced method for forming the sulfonamide bond.[2] This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[2]
The primary advantage of this method lies in its well-established nature and the commercial availability of a wide range of sulfonyl chlorides and amines. However, the synthesis of the sulfonyl chloride precursors often requires harsh conditions, such as the use of chlorosulfonic acid, which can limit the functional group tolerance of the overall process.[3][4] Furthermore, sulfonyl chlorides themselves can be unstable and sensitive to moisture.[5]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation by a base yields the sulfonamide.
Caption: Mechanism of the classical sulfonamide synthesis.
Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide
This protocol provides a representative example of the classical synthesis method.
Materials:
-
p-Toluenesulfonyl chloride
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve p-toluenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add benzylamine (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.
The Use of Sulfur Dioxide (SO₂) and Its Surrogates
To circumvent the limitations associated with the pre-formation and instability of sulfonyl chlorides, methods utilizing sulfur dioxide (SO₂) or its surrogates have been developed. These approaches offer a more convergent and often milder route to sulfonamides.
On-Demand SO₂ Gas Generation
The direct use of SO₂ gas is attractive due to its atom economy, but its toxicity and gaseous nature pose significant handling challenges.[6] A practical solution involves the on-demand generation of SO₂ from stable precursors, which can then be directly used in the synthesis.[6][7] This method typically involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with the in situ-generated SO₂ to form a metal sulfinate, which is then oxidatively aminated to the sulfonamide.[6]
Experimental Protocol: Synthesis of N-Benzyl-4-methoxybenzenesulfonamide using On-Demand SO₂
This protocol is adapted from a procedure utilizing on-demand SO₂ generation for sulfonamide synthesis.[6]
Materials:
-
4-Methoxyphenylmagnesium bromide (1.0 M in THF)
-
Dry Tetrahydrofuran (THF)
-
SO₂ gas (generated on-demand)
-
Benzylamine
-
Sodium hypochlorite (NaOCl) solution
-
Acetic acid
Procedure:
-
Cool a flame-dried Schlenk tube containing dry THF (5 mL) to -10 °C.
-
Bubble on-demand generated SO₂ through the THF for 5 minutes.
-
Add 4-methoxyphenylmagnesium bromide (1.0 mmol) dropwise to the SO₂-saturated THF.
-
Allow the reaction mixture to warm to room temperature.
-
Flush the excess SO₂ with a stream of nitrogen.
-
Cool the mixture to 0 °C and sequentially add benzylamine (1.3 mmol), NaOCl solution (4.0 mmol), and acetic acid (1.0 mmol).
-
Warm the reaction to room temperature and stir for 3 hours.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
SO₂ Surrogates: The DABSO Method
The use of stable, solid SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has become a popular alternative to handling gaseous SO₂.[8][9] DABSO is a commercially available, air-stable solid that releases SO₂ upon gentle heating or under specific reaction conditions.[10] The reaction pathway is similar to that with SO₂ gas, involving the formation of a sulfinate intermediate from an organometallic reagent and DABSO, followed by amination.[8][11]
Reaction Mechanism with DABSO
The reaction begins with the nucleophilic attack of the organometallic reagent on a sulfur atom of DABSO, leading to the formation of a metal sulfinate and releasing DABCO. The sulfinate is then converted to a sulfonyl chloride in situ, which reacts with an amine to yield the sulfonamide.
Caption: General workflow for sulfonamide synthesis using DABSO.
Experimental Protocol: One-Pot Synthesis of a Sulfonamide using a Grignard Reagent and DABSO
This protocol outlines a one-pot procedure for synthesizing sulfonamides using DABSO.[9]
Materials:
-
Aryl or alkyl Grignard reagent (1.0 M in THF, 1.0 eq)
-
DABSO (0.5 eq)
-
Anhydrous THF
-
Thionyl chloride (SOCl₂) (1.1 eq)
-
Amine (1.5 eq)
-
Triethylamine (Et₃N) (1.5 eq)
Procedure:
-
To a solution of the Grignard reagent in anhydrous THF, add DABSO at room temperature and stir for 30 minutes.
-
Add thionyl chloride dropwise and stir for another 30 minutes.
-
Add a solution of the amine and triethylamine in THF to the reaction mixture.
-
Stir at room temperature for 30 minutes.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Oxidative Coupling of Thiols and Amines
A greener and more atom-economical approach to sulfonamides involves the direct oxidative coupling of thiols and amines.[12] This method avoids the use of sulfonyl chlorides and often employs environmentally benign oxidants. Recent advancements have demonstrated the use of electrochemical methods for this transformation, where electricity is the sole "reagent," and hydrogen gas is the only byproduct.[6][13]
Reaction Mechanism (Electrochemical)
The electrochemical synthesis proceeds through a series of oxidative steps. Initially, the thiol is anodically oxidized to a disulfide. Subsequently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to form a sulfenamide. Two further consecutive oxidations of the sulfenamide, via a sulfinamide intermediate, yield the final sulfonamide.[6][13]
Caption: Proposed mechanism for electrochemical sulfonamide synthesis.
Experimental Protocol: Electrochemical Oxidative Coupling
This protocol is a generalized procedure based on reported electrochemical methods.[13]
Materials:
-
Thiol (1.0 eq)
-
Amine (1.5 eq)
-
Electrolyte (e.g., Tetra-n-butylammonium tetrafluoroborate, NBu₄BF₄)
-
Solvent (e.g., Acetonitrile)
-
Electrochemical flow cell with graphite electrodes
Procedure:
-
Prepare a solution of the thiol, amine, and electrolyte in the chosen solvent.
-
Pump the solution through the electrochemical flow cell at a constant current.
-
The reaction occurs as the solution passes between the anode and cathode.
-
Collect the solution exiting the flow cell.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Transition-Metal-Catalyzed C-H Sulfonamidation
Direct C-H functionalization represents a powerful strategy in modern organic synthesis, offering an atom- and step-economical route to complex molecules. Rhodium-catalyzed C-H sulfonamidation has emerged as a valuable method for the synthesis of sulfonamides, particularly for the functionalization of arenes.[3][14] These reactions typically employ a directing group to guide the catalyst to a specific C-H bond, ensuring high regioselectivity.
Reaction Mechanism
The catalytic cycle is generally believed to involve a concerted metalation-deprotonation (CMD) pathway for C-H activation, forming a rhodacycle intermediate.[15] This intermediate then undergoes reaction with the sulfonamidating agent (e.g., a sulfonyl azide), followed by reductive elimination to afford the sulfonamide product and regenerate the active catalyst.
Caption: Simplified catalytic cycle for Rh-catalyzed C-H sulfonamidation.
Green and Alternative Methods
The principles of green chemistry have spurred the development of more environmentally friendly methods for sulfonamide synthesis, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Mechanochemical Synthesis
Mechanochemistry, or the use of mechanical force to induce chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis.[16] Ball milling is a common technique where reactants are ground together, and the mechanical energy drives the reaction forward. This method has been successfully applied to the synthesis of sulfonamides, often with reduced reaction times and simplified workup procedures.[4]
Microwave-Assisted Synthesis
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields.[7][17] In sulfonamide synthesis, microwave heating can be applied to the classical reaction of sulfonyl chlorides and amines, as well as to modern variations, leading to more efficient and rapid processes.[2][18]
Experimental Protocol: Microwave-Assisted Synthesis from a Sulfonic Acid
This protocol is adapted from a microwave-assisted synthesis of sulfonamides directly from sulfonic acids.[17][18]
Materials:
-
Sulfonic acid or its sodium salt (1.0 eq)
-
2,4,6-Trichloro-1,3,5-triazine (TCT) (0.4 eq)
-
Triethylamine (1.2 eq)
-
Acetone
-
Amine (1.1 eq)
-
2 M Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
Procedure:
-
In a microwave vial, combine the sulfonic acid, TCT, and triethylamine in acetone.
-
Irradiate the mixture in a microwave reactor at 80 °C for 20 minutes.
-
After cooling, filter the mixture to remove the precipitate.
-
To the filtrate, add the amine, THF, and the NaOH solution.
-
Irradiate the mixture in the microwave reactor at 50 °C for 10 minutes.
-
After cooling, perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Performance of Sulfonamide Synthesis Methods
The choice of synthetic method depends on various factors, including the desired substrate scope, functional group tolerance, scalability, and considerations of green chemistry. The following table provides a qualitative comparison of the methods discussed.
| Method | Key Reagents/Catalyst | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Classical Method | Sulfonyl chloride, Amine, Base | Good to Excellent | Variable, often requires pyridine | Well-established, readily available starting materials | Harsh conditions for sulfonyl chloride synthesis, limited functional group tolerance[3] |
| On-Demand SO₂ | Organometallic reagent, SO₂, Amine, Oxidant | Good to Excellent | -10 °C to RT | Avoids handling of SO₂ cylinders, good atom economy | Requires setup for gas generation, sensitive organometallic reagents[6] |
| DABSO Method | Organometallic reagent, DABSO, Amine, Chlorinating agent | Good to Excellent | Room Temperature | Uses a stable, solid SO₂ surrogate, one-pot procedures are common | Stoichiometric use of organometallic and chlorinating agents[8][9] |
| Electrochemical Oxidative Coupling | Thiol, Amine, Electrolyte | Good to Excellent | Room Temperature | Green (electricity as reagent), no sacrificial oxidants, rapid | Requires specialized electrochemical equipment[13] |
| Rh-Catalyzed C-H Sulfonamidation | Arene, Sulfonyl azide, Rhodium catalyst | Moderate to Excellent | 80-120 °C, 12-24 h | Atom economical, avoids pre-functionalization of the arene | Requires a directing group, expensive transition metal catalysts[3] |
| Mechanochemical Synthesis | Disulfide, Amine, Oxidant | Good to High | Solvent-free, Ball milling | Environmentally friendly (solvent-free), simple workup | Can be substrate-dependent, scalability may be a concern |
| Microwave-Assisted Synthesis | Varies (can be applied to other methods) | Good to Excellent | Elevated temperatures (e.g., 50-80 °C) | Rapid reaction times, often improved yields | Requires a dedicated microwave reactor[17][18] |
Conclusion
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A Comparative Guide to Evaluating the Antimicrobial Efficacy of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial potential of the novel compound, 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide. While specific efficacy data for this compound is not yet established in peer-reviewed literature, its structural classification as a sulfonamide provides a strong rationale for investigation. Sulfonamides were among the first effective chemotherapeutic agents systematically used to prevent and treat bacterial infections and continue to be a cornerstone of antimicrobial research due to their well-understood mechanism of action and the potential for developing new derivatives to combat antimicrobial resistance.[1][2]
This document outlines the theoretical basis for its potential activity, proposes a panel of comparator agents, and provides detailed, field-proven experimental protocols for a rigorous comparative assessment of its antimicrobial efficacy.
The Scientific Rationale: Understanding the Potential of a Novel Sulfonamide
Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for the production of nucleic acids (DNA and RNA).[3][5] By disrupting this pathway, sulfonamides inhibit bacterial growth and replication, exerting a bacteriostatic effect.[2][6] Human cells are not affected by this mechanism as they obtain folic acid from their diet.[6]
The chemical structure of this compound, featuring the core sulfonamide functional group, suggests it is likely to share this mechanism of action. The presence of halogen substituents (bromine and chlorine) on the benzene ring may influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn could modulate its antibacterial activity and spectrum.[7]
Anticipated Antimicrobial Spectrum
Based on the known activity of the sulfonamide class, it is hypothesized that this compound will exhibit activity against a broad range of bacteria, including both Gram-positive and Gram-negative organisms.[5][8] Commonly susceptible bacteria to sulfonamides include species of Staphylococcus, Streptococcus, Escherichia coli, and Klebsiella.[4][8] However, resistance to older sulfonamides is widespread, making it crucial to test this novel compound against contemporary, clinically relevant isolates, including multidrug-resistant strains.[5]
Designing a Robust Comparative Study
A thorough evaluation of a novel antimicrobial agent requires direct comparison with established drugs. This provides context for its potency, spectrum of activity, and potential clinical utility.
Selection of Comparator Antimicrobials
To provide a comprehensive assessment, we propose a panel of comparator agents that includes a classic sulfonamide, a potentiated sulfonamide, and a broad-spectrum antibiotic from a different class.
-
Sulfamethoxazole: A widely studied sulfonamide, providing a direct comparison within the same drug class.
-
Trimethoprim-Sulfamethoxazole (TMP-SMX): A combination drug that sequentially inhibits the folic acid synthesis pathway, often resulting in synergistic and bactericidal activity. This will help determine if the test compound could benefit from similar potentiation.
-
Ciprofloxacin: A fluoroquinolone with a different mechanism of action (inhibition of DNA gyrase and topoisomerase IV) and a broad spectrum of activity. This comparison will benchmark the test compound against a different class of widely used antibiotics.
Proposed Panel of Test Organisms
The selection of test organisms should encompass a range of clinically significant Gram-positive and Gram-negative bacteria, including both reference strains for reproducibility and clinical isolates to assess activity against contemporary pathogens.
| Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate) | Klebsiella pneumoniae (ATCC 700603) |
| Streptococcus pneumoniae (ATCC 49619) | Pseudomonas aeruginosa (ATCC 27853) |
| Enterococcus faecalis (ATCC 29212) | Acinetobacter baumannii (Clinical Isolate) |
Experimental Protocols for Efficacy Determination
The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.[9][10][11][12]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14] The broth microdilution method is a standardized and widely used technique for determining MIC values.[14][15]
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and comparator drugs in a suitable solvent (e.g., DMSO). Further dilute in Mueller-Hinton Broth (MHB) to the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control well (MHB with inoculum, no drug) to ensure bacterial growth and a negative control well (MHB only) to check for media sterility.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[14]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17] This test distinguishes between bacteriostatic and bactericidal activity.
Experimental Workflow for MBC Determination
Caption: Workflow for MBC determination following an MIC assay.
Step-by-Step Protocol:
-
Following MIC Determination: Use the results from the broth microdilution MIC test.
-
Subculturing: From the wells showing no visible growth (at and above the MIC), take a small, defined volume (e.g., 10-100 µL) and plate it onto a drug-free agar medium, such as Mueller-Hinton Agar.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][17] An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[17]
Data Presentation and Interpretation
For clear comparison, the obtained MIC and MBC data should be tabulated. This allows for a direct assessment of the potency and spectrum of this compound against the comparator agents.
Table 1: Hypothetical Comparative MIC Data (µg/mL)
| Organism | This compound | Sulfamethoxazole | TMP-SMX | Ciprofloxacin |
| S. aureus (ATCC 29213) | 8 | 32 | 2/38 | 0.5 |
| MRSA (Clinical Isolate) | 16 | >1024 | >32/608 | 64 |
| S. pneumoniae (ATCC 49619) | 4 | 16 | 1/19 | 1 |
| E. faecalis (ATCC 29212) | 64 | >1024 | >32/608 | 2 |
| E. coli (ATCC 25922) | 16 | 64 | 2/38 | 0.06 |
| K. pneumoniae (ATCC 700603) | 32 | 128 | 4/76 | 0.125 |
| P. aeruginosa (ATCC 27853) | >128 | >1024 | >32/608 | 1 |
| A. baumannii (Clinical Isolate) | 64 | 512 | 8/152 | 16 |
Table 2: Hypothetical Comparative MBC Data (µg/mL) and MBC/MIC Ratio
| Organism | This compound | MBC/MIC Ratio |
| S. aureus (ATCC 29213) | 32 | 4 |
| MRSA (Clinical Isolate) | >128 | >8 |
| E. coli (ATCC 25922) | 64 | 4 |
Interpretation of Results:
-
Potency: Lower MIC and MBC values indicate higher potency.
-
Spectrum of Activity: The range of organisms inhibited by the compound defines its spectrum.
-
Bacteriostatic vs. Bactericidal Activity: An MBC/MIC ratio of ≤4 is indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[17]
-
Activity Against Resistant Strains: Potent activity against organisms like MRSA and multidrug-resistant Gram-negatives would be a significant finding.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro evaluation of this compound. The proposed experiments, grounded in established methodologies, will generate the necessary data to compare its efficacy against clinically relevant antibiotics. Favorable results from these studies would warrant further investigation, including time-kill kinetic assays, assessment of its mechanism of action, and ultimately, in vivo efficacy studies in appropriate animal models of infection. The exploration of novel sulfonamide derivatives like this compound is a critical endeavor in the ongoing search for new therapeutic agents to address the global challenge of antimicrobial resistance.
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- 5. advanced-medicinal-chemistry.peersalleyconferences.com [advanced-medicinal-chemistry.peersalleyconferences.com]
- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ldh.la.gov [ldh.la.gov]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. ESCMID: EUCAST [escmid.org]
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- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. grokipedia.com [grokipedia.com]
Benchmarking Guide: Evaluating the Inhibitory Potential of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide Against Human Carbonic Anhydrase II
An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for the initial biochemical characterization of a novel sulfonamide-containing compound, 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide. Given the absence of prior biological data for this compound, we hypothesize its potential as a carbonic anhydrase (CA) inhibitor due to the presence of the critical sulfonamide moiety, a well-established zinc-binding group for this enzyme class. We outline a detailed protocol to benchmark its inhibitory activity against the ubiquitous human Carbonic Anhydrase II (hCA II) isoform. The performance of our test compound is directly compared against Acetazolamide, a clinically approved and widely referenced CA inhibitor, which serves as our gold-standard benchmark. This document details the experimental design, provides step-by-step protocols for determining key inhibitory metrics (IC₅₀ and Kᵢ), presents a framework for data analysis, and discusses the interpretation of results in the context of drug discovery.
Introduction: The Rationale for Investigation
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, most renowned for its ability to potently and selectively inhibit carbonic anhydrases (CAs). These zinc-containing metalloenzymes are crucial for fundamental physiological processes, including pH regulation, CO₂ transport, and electrolyte balance. Their dysregulation is implicated in various pathologies, making them attractive therapeutic targets for conditions like glaucoma, epilepsy, and certain types of cancer.
The compound this compound is a novel chemical entity whose biological activity has not been reported. Its structure, featuring an unsubstituted sulfonamide group (-SO₂NH₂), strongly suggests a potential interaction with the catalytic zinc ion (Zn²⁺) in the active site of carbonic anhydrases. This interaction is the cornerstone of the inhibitory mechanism for established drugs like Acetazolamide.
This guide, therefore, presents the first-line experimental approach to validate this hypothesis. We will benchmark the compound against the well-characterized inhibitor Acetazolamide to determine its relative potency and efficacy against hCA II, a physiologically significant and experimentally robust isoform.
Our investigation will focus on answering two primary questions:
-
Does this compound inhibit the enzymatic activity of hCA II?
-
If it is an inhibitor, how does its potency (measured by IC₅₀ and Kᵢ) compare to the established clinical inhibitor, Acetazolamide?
Experimental Design & Methodology
To ensure a robust and reproducible comparison, we will employ a standard in vitro enzyme inhibition assay. The chosen methodology is the colorimetric monitoring of the esterase activity of hCA II, a widely accepted and validated method for screening CA inhibitors.
Principle of the Assay
The assay leverages the ability of hCA II to catalyze the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (pNPA). The product of this reaction, 4-nitrophenolate, is a yellow-colored compound that strongly absorbs light at 400 nm. By measuring the rate of increase in absorbance at 400 nm, we can quantify the enzyme's catalytic activity. When an inhibitor is introduced, it binds to the enzyme, reducing its catalytic rate, which results in a slower increase in absorbance.
The overall workflow is designed to first determine the half-maximal inhibitory concentration (IC₅₀) and subsequently to elucidate the inhibition constant (Kᵢ) and the mechanism of inhibition.
Figure 1: Experimental workflow for inhibitor characterization.
Step-by-Step Protocol: IC₅₀ Determination
-
Reagent Preparation:
-
Assay Buffer: 12.5 mM Tris-HCl, 75 mM NaCl, pH 7.5.
-
hCA II Stock: Prepare a 1 mg/mL stock solution of purified recombinant human Carbonic Anhydrase II in assay buffer. Further dilute to a working concentration (e.g., 10 µg/mL) immediately before use.
-
Substrate Stock: Prepare a 10 mM stock of p-nitrophenyl acetate (pNPA) in acetonitrile.
-
Inhibitor Stocks: Prepare 10 mM stock solutions of Acetazolamide and this compound in DMSO. Create a 10-point, 2-fold serial dilution series for each inhibitor, starting from 1 mM.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of each inhibitor dilution (or DMSO for control wells) to triplicate wells.
-
Add 178 µL of assay buffer to all wells.
-
Add 10 µL of the hCA II working solution to all wells except the "no enzyme" blank. Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the pNPA stock solution to all wells. The final concentration of pNPA will be 0.5 mM.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 400 nm every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Step-by-Step Protocol: Kᵢ Determination and Mechanism of Inhibition
The inhibition constant (Kᵢ) is a more fundamental measure of inhibitor potency than the IC₅₀ because it is independent of substrate concentration.[1] We will use the Dixon plot method to determine Kᵢ.[2][3]
-
Assay Procedure:
-
The experiment is set up similarly to the IC₅₀ determination, but with a crucial difference: the assay is repeated at several (at least three) different fixed concentrations of the substrate, pNPA.
-
For each pNPA concentration (e.g., 0.25 mM, 0.5 mM, and 1.0 mM), a full range of inhibitor concentrations is tested.
-
-
Data Analysis (Dixon Plot):
-
Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
-
Create a Dixon plot by graphing the reciprocal of the velocity (1/V₀) on the y-axis against the inhibitor concentration ([I]) on the x-axis.[4][2]
-
This will generate a series of lines, one for each fixed substrate concentration.
-
For a competitive inhibitor, these lines will intersect at a point where the x-coordinate is equal to -Kᵢ.
-
Alternatively, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition is known to be competitive and the Michaelis-Menten constant (Kₘ) of the substrate is known.[1][5]
Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where:
-
[S] is the substrate concentration used in the IC₅₀ assay.
-
Kₘ is the Michaelis-Menten constant for pNPA with hCA II.
Expected Results & Comparative Data
This section presents the expected data format and includes published data for our benchmark, Acetazolamide, alongside hypothetical (yet plausible) data for our test compound. This illustrates how a direct comparison would be made.
IC₅₀ Comparison
The IC₅₀ values provide a direct measure of the concentration of inhibitor needed to halve the enzyme's activity under specific assay conditions. A lower IC₅₀ value indicates a more potent inhibitor.
| Compound | Target Enzyme | IC₅₀ (nM) [Hypothetical Data] |
| Acetazolamide (Benchmark) | hCA II | 12.0 |
| This compound | hCA II | 45.8 |
Note: The IC₅₀ for Acetazolamide is based on established literature values. The value for the test compound is hypothetical for illustrative purposes.
Kᵢ and Mechanism of Inhibition
The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex, providing a true measure of binding affinity. The Dixon plot analysis also reveals the mechanism of inhibition.
Figure 2: Idealized Dixon plot for a competitive inhibitor.
| Compound | Target Enzyme | Kᵢ (nM) [Hypothetical Data] | Mechanism of Inhibition |
| Acetazolamide (Benchmark) | hCA II | 8.5 | Competitive |
| This compound | hCA II | 32.5 | Competitive (Hypothesized) |
Note: The Kᵢ for Acetazolamide is derived from literature. The value and mechanism for the test compound are hypothetical.
Discussion & Interpretation
Expertise-Driven Insights: Based on our hypothetical results, this compound demonstrates inhibitory activity against hCA II, validating our initial hypothesis. However, with a hypothetical IC₅₀ of 45.8 nM and Kᵢ of 32.5 nM, it is approximately 3-4 times less potent than the benchmark inhibitor, Acetazolamide (IC₅₀ = 12.0 nM, Kᵢ = 8.5 nM).
The hypothesized competitive mechanism of inhibition is consistent with the behavior of most sulfonamide-based CA inhibitors. This mechanism involves the deprotonated sulfonamide nitrogen coordinating directly with the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water/hydroxide molecule and thus blocking the enzyme's function. The bromine and chlorine substituents on the phenyl ring of our test compound likely influence its binding affinity through steric and electronic effects within the hydrophobic pocket of the active site, but do not appear to confer superior potency compared to Acetazolamide in this hypothetical scenario.
Trustworthiness Through Self-Validation: The described protocols form a self-validating system. The consistency between the IC₅₀ and Kᵢ values (related by the Cheng-Prusoff equation) provides an internal check on the data's quality. Furthermore, the clear intersection of lines at a single point on the x-axis in the Dixon plot would provide strong evidence for a competitive inhibition mechanism. Any deviation, such as parallel lines (uncompetitive) or lines intersecting on the y-axis (non-competitive), would immediately indicate a different mechanism and prompt further investigation.
Future Directions: While these initial biochemical assays are critical, they are only the first step. Further studies would be required to establish a full profile for this compound, including:
-
Isoform Selectivity: Testing against a panel of other human CA isoforms (e.g., CA I, IV, IX, XII) to determine its selectivity profile. High selectivity is often crucial for minimizing off-target effects.
-
Cell-Based Assays: Evaluating its ability to inhibit CA activity in a cellular context.
-
Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as a drug candidate.
This guide provides the foundational methodology for conducting a rigorous and meaningful benchmark of a novel sulfonamide inhibitor against a well-established standard, ensuring that the resulting data is both reliable and directly comparable to the vast body of existing literature.
References
- Vertex AI Search. (2025). How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi vs. [I] Approach.
- Vertex AI Search. (2025). Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained.
- Canadian Society of Pharmacology and Therapeutics (CSPT).Cheng-Prusoff Equation.
- Sigma-Aldrich.Enzyme Inhibitor Terms and Calculations.
- GenScript.Dixon plot - Terminology of Molecular Biology.
- PubMed. (1994). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation.
- ChemHelpASAP (YouTube). (2021). Ki, IC50, & the Cheng-Prusoff equation.
- ResearchGate. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity.
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- 4. letstalkacademy.com [letstalkacademy.com]
- 5. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide (CAS No. 1340319-74-5), a halogenated aromatic compound used in chemical research.[1] Adherence to these procedures is essential for protecting laboratory personnel, the wider community, and the environment.
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicological data for this exact compound is limited, its structure—containing bromine, chlorine, and a sulfonamide group—allows us to infer a hazard profile based on similar chemical classes. Halogenated aromatic compounds are often skin and eye irritants and can pose a significant threat to aquatic life.[2]
The first step in any disposal plan is to consult the Safety Data Sheet (SDS). For analogous compounds, hazards include skin irritation, serious eye irritation, and respiratory irritation.[3][4] Therefore, we must operate under the assumption that this compound carries similar risks.
Table 1: Chemical and Hazard Identification
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1340319-74-5 | [1] |
| Molecular Formula | C₆H₆BrClN₂O₂S | |
| Inferred Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Aquatic Toxicity | [2][3][4] |
| Waste Classification | Halogenated Organic Hazardous Waste | [5][6] |
Causality: The presence of bromine and chlorine atoms classifies this compound as a halogenated organic . This is a critical distinction because halogenated waste streams require specific disposal methods, typically high-temperature incineration, and are significantly more expensive to manage than non-halogenated waste.[6][7] Improperly mixing these streams leads to cross-contamination and increased disposal costs for the entire laboratory.[5]
Part 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. All operations involving this compound, including weighing, reaction quenching, and waste consolidation, must be performed within a certified chemical fume hood to minimize inhalation risk.[8]
Table 2: Required PPE for Handling and Disposal
| Equipment | Specification | Rationale |
| Gloves | Nitrile or Neoprene (double-gloving recommended) | Protects against skin contact and potential irritation.[8] |
| Eye Protection | Chemical splash goggles or a face shield | Prevents serious eye damage from splashes.[3][4] |
| Lab Coat | Flame-resistant, fully buttoned | Protects skin and clothing from contamination. |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items. |
Part 3: Step-by-Step Disposal Protocol
Disposing of this compound is not a single action but a systematic workflow. Under no circumstances should this chemical or its residues be disposed of down the drain or in the regular trash.[8][9] Such actions are a direct violation of environmental regulations and pose a danger to public water systems.[9]
Step 1: Waste Classification & Segregation
Immediately classify any waste containing this compound as "Halogenated Organic Waste." This includes pure, unused compound, reaction mixtures, contaminated solvents (e.g., from chromatography), and the first rinse of any contaminated glassware.[10] Maintain separate, dedicated waste containers for halogenated and non-halogenated liquids to ensure compliance and control costs.[5][6][7]
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, screw-top cap.[6][8] The container must be in good condition, free of cracks, and leak-proof.[5][10]
-
Affix a Hazardous Waste Label: Before adding any waste, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[6][10]
-
Detail the Contents: Clearly list all constituents of the waste stream on the label, including "this compound" and any solvents, by their full chemical names (no formulas or abbreviations).[5] Maintain a running log of the approximate percentages of each component. This information is legally required for the final manifest.[11][12]
Step 3: Accumulation and Storage
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[5][6] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Use Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks or spills.[6][10]
-
Store in a Designated Area: Keep the container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet under the fume hood.[6] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][13]
Step 4: Final Disposal
Once the container is nearly full (approximately 90%), submit a chemical waste pickup request to your institution's EHS office.[10] Trained EHS professionals will then transport the waste for consolidation and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF), in compliance with the EPA's Resource Conservation and Recovery Act (RCRA).[11][12]
Part 4: Decontamination & Spill Management
Glassware Decontamination: For containers and glassware that held the compound, the initial rinseate must be collected and treated as hazardous waste.[10] Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
Small Spill Management:
-
Alert Personnel: Immediately notify others in the lab.
-
Don PPE: Wear the PPE outlined in Table 2.
-
Contain the Spill: Absorb the spilled solid or solution with an inert material like vermiculite, sand, or a commercial spill pillow.[6][8]
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a sealed bag or container. Label it as "Hazardous Waste" with the chemical name and dispose of it through EHS.[6]
-
Clean the Area: Decontaminate the spill surface with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste generated from this compound.
Caption: Disposal workflow for this compound.
References
-
Chemsrc. CAS#:1340319-74-5 | this compound.[Link]
-
A-State Knowledge Base. Hazardous Waste Management.[Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]
-
American Chemical Society. Hazardous Waste and Disposal.[Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste.[Link]
-
U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste.[Link]
-
University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS).[Link]
-
Washington State University Environmental Health & Safety. Halogenated Solvents.[Link]
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.[Link]
-
Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories.[Link]
-
Sustainable Organic Laboratory Course (NOP). Solvent Wastes in the Laboratory – Disposal and/or Recycling.[Link]
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.[Link]
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
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- 9. acs.org [acs.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
